molecular formula C6H11NOS B1316799 Tetrahydro-2H-pyran-4-carbothioamide CAS No. 88571-77-1

Tetrahydro-2H-pyran-4-carbothioamide

Cat. No.: B1316799
CAS No.: 88571-77-1
M. Wt: 145.23 g/mol
InChI Key: ZUONFEFOQCUTDW-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-carbothioamide is a useful research compound. Its molecular formula is C6H11NOS and its molecular weight is 145.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxane-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c7-6(9)5-1-3-8-4-2-5/h5H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUONFEFOQCUTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526526
Record name Oxane-4-carbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88571-77-1
Record name Oxane-4-carbothioamide
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Record name oxane-4-carbothioamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tetrahydro-2H-pyran-4-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Tetrahydro-2H-pyran-4-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes comparative data from its close structural analogs, Tetrahydro-2H-pyran-4-carboxamide and Tetrahydro-2H-pyran-4-carboxylic acid, to provide a predictive context for its physicochemical characteristics.

Core Chemical Properties

This compound is a derivative of the saturated heterocyclic compound tetrahydropyran. The introduction of a carbothioamide group at the 4-position imparts specific chemical characteristics relevant to its potential biological activity and synthetic utility.

Physicochemical Data

Quantitative data for this compound and its oxygen- and hydroxyl-bearing analogs are summarized below for comparative analysis.

PropertyThis compoundTetrahydro-2H-pyran-4-carboxamideTetrahydro-2H-pyran-4-carboxylic acid
CAS Number 88571-77-1[1][2][3]344329-76-6[4][5]5337-03-1[6][7][8]
Molecular Formula C₆H₁₁NOS[1][3]C₆H₁₁NO₂[4]C₆H₁₀O₃[7]
Molecular Weight 145.22 g/mol [1][3]129.16 g/mol [4]130.14 g/mol [7]
Melting Point Data not availableData not available87 °C[6]
Boiling Point Data not availableData not available114-146 °C at 11 mmHg[6]
Density Data not availableData not available1.185 g/cm³[6]
Flash Point Data not availableData not available114 °C[6]

Spectroscopic and Analytical Data

While specific spectra for this compound are not widely published, the following table outlines the expected and observed spectral characteristics for the tetrahydropyran core and related functional groups.

Spectroscopic TechniqueExpected Characteristics for this compound
¹H NMR Signals corresponding to the protons on the tetrahydropyran ring and the -NH₂ protons of the thioamide group. The chemical shifts of the ring protons would be influenced by the electron-withdrawing nature of the carbothioamide group.
¹³C NMR A characteristic signal for the thiocarbonyl carbon (C=S) is expected to appear in the range of 190-210 ppm. Signals for the carbons of the tetrahydropyran ring will also be present.
FT-IR Characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C-H stretching of the aliphatic ring, and a strong C=S stretching vibration (typically in the region of 1250-1020 cm⁻¹).[9]
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the thioamide group or cleavage of the tetrahydropyran ring.[10]

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route to this compound would involve the thionation of the corresponding amide, Tetrahydro-2H-pyran-4-carboxamide.

Reaction: Thionation of Tetrahydro-2H-pyran-4-carboxamide.

Reagents and Solvents:

  • Tetrahydro-2H-pyran-4-carboxamide

  • Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous solvent such as toluene or tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tetrahydro-2H-pyran-4-carboxamide in the anhydrous solvent.

  • Add Lawesson's reagent or P₄S₁₀ to the solution. The molar ratio of the thionating agent to the amide is typically 0.5:1 for Lawesson's reagent or 0.25:1 for P₄S₁₀.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

General Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel tetrahydropyran derivative like this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation start Starting Materials (e.g., Tetrahydro-2H-pyran-4-carboxamide) reaction Chemical Transformation (e.g., Thionation) start->reaction workup Reaction Work-up and Crude Product Isolation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterize Pure Product ms Mass Spectrometry purification->ms Characterize Pure Product ir FT-IR Spectroscopy purification->ir Characterize Pure Product purity Purity Assessment (e.g., HPLC, Elemental Analysis) purification->purity Characterize Pure Product screening Biological Screening (e.g., Anticancer, Antibacterial) purity->screening lead_opt Lead Optimization screening->lead_opt

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel tetrahydropyran derivatives.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of pyran-containing compounds has been shown to exhibit a wide range of biological effects. These include anticancer, antioxidant, antibacterial, and antifungal activities.[11][12][13] The tetrahydropyran motif is a common scaffold in many biologically active molecules and approved drugs, suggesting that derivatives such as the title compound could be of interest for further investigation in drug discovery programs.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel anticancer agent based on the tetrahydropyran scaffold.

G Hypothetical Anticancer Signaling Pathway compound This compound Derivative receptor Cell Surface Receptor compound->receptor Binds to/Modulates kinase_cascade Kinase Cascade (e.g., MAPK/ERK Pathway) receptor->kinase_cascade Activates/Inhibits transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor Phosphorylates gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates apoptosis Apoptosis gene_expression->apoptosis Induces

Caption: A potential signaling pathway that could be modulated by a biologically active tetrahydropyran derivative, leading to apoptosis in cancer cells.

Conclusion

This compound is a molecule with potential for further exploration in the fields of medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a foundational understanding of its expected chemical properties based on its structure and comparison with closely related analogs. The provided general experimental workflows and hypothetical biological pathways offer a starting point for researchers interested in the synthesis, characterization, and evaluation of this and similar tetrahydropyran derivatives.

References

Structural Analysis of Oxane-4-carbothioamide (CAS Number: 88571-77-1): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the key chemical and physical properties of oxane-4-carbothioamide is presented in the table below. This data is essential for its handling, characterization, and potential application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 88571-77-1[1][2][3]
IUPAC Name oxane-4-carbothioamide[1]
Synonyms Tetrahydro-2H-pyran-4-carbothioamide[3]
Molecular Formula C₆H₁₁NOS[1][2][3]
Molecular Weight 145.22 g/mol [1][2][3]
Chemical Structure A tetrahydropyran ring with a carbothioamide group at the 4-position.
SMILES C1COCCC1C(=S)N
InChIKey ZUONFEFOQCUTDW-UHFFFAOYSA-N
Physical State Solid[4]
Melting Point 162.5 - 167.0 °C[4]
Storage Temperature 2-8°C

Structural Core in Drug Discovery

The tetrahydro-2H-pyran motif present in oxane-4-carbothioamide is a prevalent structural component in a variety of biologically active molecules. Its saturated, non-planar ring system can provide a three-dimensional scaffold that is advantageous for binding to biological targets. The oxygen atom within the ring can act as a hydrogen bond acceptor, further influencing molecular interactions.

While specific biological activity for oxane-4-carbothioamide is not documented, the broader class of compounds containing the tetrahydro-2H-pyran ring has been investigated for several therapeutic applications, including:

  • Anticancer Agents: Derivatives of the tetrahydro-2H-pyran ring have been synthesized and evaluated for their potential as anticancer agents.

  • Neurokinin-1 (NK1) Receptor Antagonists: The tetrahydropyran core has been incorporated into molecules designed to antagonize the NK1 receptor, which is implicated in various physiological processes.

  • p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitors: The structural scaffold has been utilized in the development of inhibitors for p38α MAPK, a key enzyme in inflammatory signaling pathways.

These examples highlight the versatility of the tetrahydro-2H-pyran core as a building block in the design of novel therapeutic agents. Oxane-4-carbothioamide, with its reactive carbothioamide group, could potentially serve as a starting material or a fragment for the synthesis of more complex molecules with desired biological activities.

Logical Relationship: From Core Scaffold to Bioactive Molecules

The following diagram illustrates the logical progression from a core chemical scaffold, such as tetrahydro-2H-pyran, to the development of biologically active molecules. This process typically involves chemical modifications to the core structure to optimize its interaction with a specific biological target.

logical_relationship A Core Scaffold (e.g., Tetrahydro-2H-pyran) B Chemical Modification (e.g., addition of functional groups) A->B Synthesis C Derivative Library B->C Generation D Biological Screening C->D Testing E Lead Compound Identification D->E Analysis

Figure 1. A simplified workflow illustrating the role of a core scaffold in drug discovery.

Conclusion

Oxane-4-carbothioamide (CAS 88571-77-1) is a well-defined chemical entity with a core structure that is of significant interest in medicinal chemistry. Although direct biological data for this compound is scarce, the prevalence of the tetrahydro-2H-pyran scaffold in a range of bioactive molecules suggests its potential as a valuable building block for the synthesis of novel drug candidates. Further research is warranted to explore the biological activity of oxane-4-carbothioamide itself and its derivatives. The lack of detailed experimental protocols and quantitative data in the public domain underscores the opportunity for novel investigations into the properties and potential applications of this compound.

References

Spectroscopic and Synthetic Data for Tetrahydro-2H-pyran-4-carbothioamide Remains Elusive in Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for spectroscopic and synthetic data for the compound Tetrahydro-2H-pyran-4-carbothioamide (CAS 88571-77-1) has yielded limited specific information. While data for structurally related compounds containing the tetrahydro-2H-pyran moiety is available, detailed experimental protocols and characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the target carbothioamide are not readily found in the public domain.

This technical guide aims to provide a framework for the type of data required for a complete characterization of this compound, while acknowledging the current absence of specific experimental values for this particular molecule. The methodologies and data presentation formats described herein are based on standard practices in chemical research and drug development.

Hypothetical Spectroscopic Data

Should experimental data become available, it would be presented as follows for clear interpretation and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
¹H NMR Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignment
Expected~3.5-4.0m-4HH-2, H-6
Expected~2.5-3.0m-1HH-4
Expected~1.6-2.0m-4HH-3, H-5
Expected~8.0-9.5br s-2H-CSNH₂
¹³C NMR Chemical Shift (ppm)Assignment
Expected~200-210-C=S
Expected~65-70C-2, C-6
Expected~40-45C-4
Expected~30-35C-3, C-5

Note: The chemical shifts are estimations based on analogous structures and are subject to experimental verification. The solvent used for NMR analysis would be specified (e.g., CDCl₃, DMSO-d₆).

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for this compound
Spectroscopic Technique Characteristic Peaks Interpretation
IR (cm⁻¹) ~3300-3100N-H stretch (thioamide)
~2950-2850C-H stretch (aliphatic)
~1650-1600N-H bend
~1400-1200C=S stretch
~1100C-O-C stretch (ether)
MS (m/z) 145.06[M]⁺ (Calculated for C₆H₁₁NOS)
Fragment ionsTo be determined experimentally

Experimental Protocols

A detailed experimental protocol for the synthesis and characterization of this compound would typically include the following sections.

Synthesis of this compound

A plausible synthetic route would involve the conversion of the corresponding commercially available carboxylic acid or nitrile. A common method for the synthesis of thioamides is the thionation of the corresponding amide using a reagent like Lawesson's reagent or phosphorus pentasulfide.

Example Hypothetical Protocol:

  • Amide Formation: Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) would be converted to the corresponding amide, Tetrahydro-2H-pyran-4-carboxamide. This can be achieved by first activating the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonia.

  • Thionation: To a solution of Tetrahydro-2H-pyran-4-carboxamide (1.0 eq) in an anhydrous solvent (e.g., toluene or THF) would be added Lawesson's reagent (0.5 eq).

  • The reaction mixture would be heated to reflux and the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction would be cooled to room temperature and the solvent removed under reduced pressure.

  • The crude product would be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent. Chemical shifts would be reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

  • Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Mass Spectrometry: The mass spectrum would be acquired using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.

Experimental Workflow

The logical flow of the synthesis and characterization process can be visualized as follows.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis start Tetrahydro-2H-pyran-4-carboxylic Acid step1 Amidation (e.g., SOCl₂, NH₃) start->step1 intermediate Tetrahydro-2H-pyran-4-carboxamide step1->intermediate step2 Thionation (Lawesson's Reagent) intermediate->step2 product Crude this compound step2->product purification Column Chromatography product->purification pure_product Pure this compound purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR pure_product->ir ms Mass Spectrometry pure_product->ms

An In-Depth Technical Guide to the Potential Mechanism of Action of Tetrahydro-2H-pyran-4-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies on the mechanism of action, biological activity, or cellular targets of Tetrahydro-2H-pyran-4-carbothioamide are not available in the current scientific literature. This guide, therefore, presents a predictive analysis based on the known biological activities of structurally related compounds containing the tetrahydro-2H-pyran moiety and the carbothioamide functional group. The information herein is intended for research and drug development professionals as a theoretical framework for potential investigation.

Executive Summary

This compound is a small molecule featuring a saturated six-membered oxygen-containing heterocycle (tetrahydro-2H-pyran) and a sulfur analog of an amide (carbothioamide). While this specific compound has not been the subject of published pharmacological studies, its structural components are present in numerous biologically active molecules. This guide synthesizes findings from related compounds to propose potential mechanisms of action, cellular targets, and therapeutic applications for this compound. The primary hypothesized activities based on structural analogy include anticancer, antimicrobial, and anti-inflammatory effects.

Analysis of Structural Moieties and Potential Biological Activities

The Tetrahydro-2H-pyran Scaffold

The tetrahydro-2H-pyran ring is a common scaffold in medicinal chemistry, often associated with favorable pharmacokinetic properties. Derivatives of this scaffold have demonstrated a wide range of biological activities.

  • Anticancer Activity: Tetrahydro-4H-pyran-4-one derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[1] Potential mechanisms include the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the modulation of the Bax/Bcl-2 apoptotic pathway.[1]

  • Antimicrobial Activity: Some pyran derivatives exhibit antibacterial and antifungal properties.[1][2] A proposed mechanism for antibacterial action is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[1]

  • Anti-inflammatory Activity: Certain hybrid non-steroidal anti-inflammatory drugs (NSAIDs) incorporating a tetrahydropyran ring have demonstrated the ability to inhibit cyclooxygenase (COX) activity and reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

The Carbothioamide Functional Group

The carbothioamide group is a key pharmacophore in a variety of therapeutic agents, known for its ability to form strong interactions with biological targets.

  • Anticancer Activity: Carbothioamide derivatives have been investigated as potent anticancer agents. For instance, some 1H-pyrazole-1-carbothioamide analogs show significant cytotoxicity against cancer cell lines. Additionally, (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carbothioamide derivatives have been identified as antagonists of the Retinoid X receptor alpha (RXRα), a nuclear receptor implicated in cancer development.[3] These compounds can induce apoptosis through the cleavage of poly ADP-ribose polymerase (PARP) and activation of caspase-3.[3]

  • Enzyme Inhibition: The carbothioamide moiety is present in inhibitors of various enzymes. For example, hydrazine-1-carbothioamide derivatives have been shown to inhibit carbonic anhydrase II and 15-lipoxygenase.[4]

Postulated Mechanisms of Action for this compound

Based on the activities of its constituent moieties, several potential mechanisms of action can be hypothesized for this compound.

Potential Anticancer Mechanisms

Given the anticancer properties of both tetrahydropyran and carbothioamide derivatives, this compound could potentially exhibit anticancer activity through one or more of the following pathways:

  • Induction of Apoptosis: The molecule may trigger programmed cell death by modulating key apoptotic proteins.

  • Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells by interfering with cell cycle progression.

  • Enzyme Inhibition: The compound might inhibit enzymes crucial for cancer cell survival and proliferation.

Below is a hypothetical signaling pathway for the potential anticancer activity of this compound.

anticancer_pathway THPC Tetrahydro-2H-pyran- 4-carbothioamide Target Putative Cellular Target (e.g., RXRα, CDK2) THPC->Target Apoptosis_Pathway Apoptosis Induction Target->Apoptosis_Pathway CellCycle_Pathway Cell Cycle Regulation Target->CellCycle_Pathway Caspase3 Caspase-3 Activation Apoptosis_Pathway->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis CellCycle_Arrest Cell Cycle Arrest CellCycle_Pathway->CellCycle_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation CellCycle_Arrest->Proliferation_Inhibition

Hypothesized Anticancer Signaling Pathway.
Potential Antimicrobial Mechanism

Drawing parallels with other pyran derivatives, a plausible antimicrobial mechanism for this compound could be the inhibition of bacterial DNA gyrase.

The following diagram illustrates a simplified workflow for assessing antimicrobial activity.

antimicrobial_workflow Start Start: Bacterial Culture Compound_Addition Addition of Tetrahydro-2H-pyran- 4-carbothioamide (Varying Conc.) Start->Compound_Addition Incubation Incubation Compound_Addition->Incubation MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Mechanism_Study Mechanism of Action Study (e.g., DNA Gyrase Assay) MIC_Determination->Mechanism_Study Result Result: Antimicrobial Efficacy MIC_Determination->Result

Workflow for Antimicrobial Activity Assessment.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data from studies on compounds containing the tetrahydro-2H-pyran or carbothioamide moieties. This data provides a reference for the potential potency of this compound.

Table 1: Anticancer Activity of Related Carbothioamide and Tetrahydropyran Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Hydrazine-1-carbothioamide6A (RXRα antagonist)HepG2 (Liver)< 10[3]
Hydrazine-1-carbothioamide6A (RXRα antagonist)A549 (Lung)< 10[3]
Tetrahydro-4H-pyran-4-one4dHCT-116 (Colon)75.1[1]
Tetrahydro-4H-pyran-4-one4kHCT-116 (Colon)85.88[1]

Table 2: Enzyme Inhibition by Related Carbothioamide Derivatives

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
Hydrazine-1-carbothioamide3hBovine Carbonic Anhydrase II0.13 ± 0.01[4]
Hydrazine-1-carbothioamide3h15-Lipoxygenase0.14 ± 0.01[4]

Detailed Experimental Protocols from Cited Studies

The following are representative experimental protocols adapted from studies on structurally related compounds. These methodologies would be applicable for investigating the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is based on methodologies used to assess the cytotoxicity of anticancer compounds.[1]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

In Vitro Enzyme Inhibition Assay (e.g., Carbonic Anhydrase II)

This protocol is a generalized procedure for assessing enzyme inhibition, based on studies of carbothioamide derivatives.[4]

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the enzyme (e.g., bovine carbonic anhydrase II), and a solution of the substrate (e.g., p-nitrophenyl acetate). Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test compound. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Absorbance Monitoring: Monitor the change in absorbance over time at a specific wavelength (e.g., 400 nm for the product of p-nitrophenyl acetate hydrolysis) using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Conclusion and Future Directions

While there is no direct evidence for the biological activity of this compound, the analysis of its structural components provides a strong rationale for investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The proposed mechanisms of action, including the induction of apoptosis, inhibition of cell cycle progression, and inhibition of key enzymes, offer a starting point for future research.

To validate these hypotheses, the following steps are recommended:

  • Chemical Synthesis and Characterization: Synthesize and purify this compound and confirm its structure using standard analytical techniques (NMR, Mass Spectrometry, etc.).

  • In Vitro Screening: Perform a broad panel of in vitro assays, including cytotoxicity assays against various cancer cell lines, antimicrobial assays against a range of pathogens, and enzyme inhibition assays for relevant targets (e.g., CDK2, DNA gyrase, COX).

  • Mechanism of Action Studies: For any confirmed activities, conduct detailed mechanistic studies to identify the specific cellular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate analogs of this compound to establish a structure-activity relationship and optimize for potency and selectivity.

This systematic approach will elucidate the true pharmacological profile of this compound and determine its potential for further development as a therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Pyran and Thioamide Derivatives

This guide provides a comprehensive overview of the diverse biological activities of pyran and thioamide derivatives, two classes of heterocyclic compounds that are pivotal in medicinal chemistry. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The Pyran Scaffold: A Privileged Structure in Medicinal Chemistry

The 4H-pyran nucleus is a foundational structure in a multitude of biologically significant molecules, both natural and synthetic.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, making them attractive candidates for drug discovery programs targeting various diseases.[2][3][4]

Anticancer Activity of Pyran Derivatives

Pyran-containing compounds have demonstrated significant cytotoxic effects against numerous cancer cell lines.[5] Their mechanisms often involve inducing apoptosis, promoting cell cycle arrest, and inhibiting key enzymes involved in cell proliferation.[6] For instance, a series of synthesized pyranocarbazole derivatives, developed as analogs of the natural alkaloid Girinimbine, showed potent anticancer activity against breast cancer (MCF-7) cell lines.[6]

Table 1: Anticancer Activity of Selected Pyran Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrano[3,2-a]carbazoleGirinimbine Derivative (Compound 3)MCF-7 (Breast)1.77[6]
Pyrano[3,2-a]carbazoleN-methyl piperazine Derivative (7i)MCF-7 (Breast)4.32[6]
Fused-Ring IsoflavenePyran-functionalized IDXPC-3 (Prostate)> 25[7]
Fused-Ring IsoflavenePyran-functionalized IDXMDA-MB-231 (Breast)> 25[7]
Mechanism of Action: Apoptosis Induction

Many pyran derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is a highly regulated process involving a cascade of signaling events. The diagram below illustrates a simplified intrinsic apoptosis pathway, which is a common target for anticancer agents.

cluster_stimulus Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Pyran Pyran Derivative (Anticancer Agent) Bax Bax/Bak Activation Pyran->Bax Induces Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by pyran derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][8]

  • Cell Seeding: Cancer cells are plated in a 96-well plate at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the pyran derivatives (e.g., in a range from 0.1 to 100 µM) and incubated for 48–72 hours.[5]

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Anti-inflammatory Activity of Pyran Derivatives

Certain pyran derivatives, particularly pyranocoumarins, have been identified as potent anti-inflammatory agents.[9][10] Their activity is often linked to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[9][10]

Table 2: Anti-inflammatory Activity of Selected Pyranocoumarins

CompoundTarget/AssayCell LineIC50 (µM)Reference
Coumarin Derivative 2NO Production InhibitionRAW264.733.37[10]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of these compounds are often mediated by the downregulation of key signaling pathways, such as the MAP kinase and NF-κB pathways, which control the expression of inflammatory genes.[10]

cluster_pathway Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_nuc NF-κB Translocation MAPK->NFkB_nuc Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates & Promotes Degradation IkB IκBα NFkB NF-κB (p65/p50) IkB_NFkB:f1->NFkB_nuc Releases Pyran Pyranocoumarin Derivative 2 Pyran->MAPK Inhibits Pyran->IKK Inhibits Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces

Caption: Inhibition of LPS-induced NF-κB and MAPK signaling by pyranocoumarins.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Culture: RAW264.7 macrophage cells are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: The absorbance is measured at 540 nm. The quantity of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The inhibitory effect of the compound on NO production is then calculated.

Antimicrobial Activity of Pyran Derivatives

Various pyran derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[1][11] Fused pyran systems, such as tetrahydrobenzo[b]pyran linked with 1,2,3-triazoles, have shown significant fungistatic effects, in some cases exceeding the efficacy of reference drugs like miconazole.[4]

Table 3: Antifungal Activity of Selected Pyran Derivatives

Compound ClassSpecific DerivativeFungal StrainMIC (µg/mL)Reference
Tetrahydrobenzo[b]pyrano-1,2,3-triazoleCompound 43bAspergillus niger12.5[4]
Tetrahydrobenzo[b]pyrano-1,2,3-triazoleCompound 43cAspergillus niger12.5[4]
Tetrahydrobenzo[b]pyrano-1,2,3-triazoleCompound 43iAspergillus niger12.5[4]
Tetrahydrobenzo[b]pyrano-1,2,3-triazoleCompound 43jAspergillus niger12.5[4]
Miconazole (Reference)-Aspergillus niger25[4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_res Result Analysis Stock Prepare Stock Solution of Pyran Derivative Serial Perform 2-fold Serial Dilutions in 96-well Plate Stock->Serial Add Add Inoculum to Each Well Serial->Add Inoculum Prepare Standardized Microbial Inoculum Inoculum->Add Incubate Incubate at 37°C for 18-24 hours Add->Incubate Observe Visually Inspect for Turbidity (Growth) Incubate->Observe MIC Determine MIC: Lowest Concentration with No Visible Growth Observe->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

The Thioamide Scaffold: A Versatile Bioisostere

Thioamides are isosteres of amides where the carbonyl oxygen is replaced by sulfur.[12] This substitution alters the molecule's electronic and steric properties, which can lead to improved target affinity, enhanced stability, and favorable pharmacokinetic profiles.[12][13] Thioamide-containing drugs like ethionamide (antitubercular) and propylthiouracil (antithyroid) are already in clinical use.[14]

Anticancer Activity of Thioamide Derivatives

The thioamide moiety has been incorporated into various scaffolds to develop potent anticancer agents. Replacing a carboxamide with a carbothioamide has been shown to significantly enhance antiproliferative activity, likely due to increased lipophilicity.[13] Furthermore, thioamide-based metal complexes have demonstrated cytotoxicity in the low micromolar range against several human cancer cell lines.[13]

Table 4: Anticancer Activity of Selected Thioamide Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Carbothioamide AnalogCompound 26aMCF-7 (Breast)4.53[13]
Carbothioamide AnalogCompound 26bMCF-7 (Breast)7.18[13]
Thioamide-based Metal ComplexCompound 39HCT-116 (Colon)11.0[13]
Thioamide-based Metal ComplexCompound 39MCF-7 (Breast)10.2[13]
Thioamide-based Metal ComplexCompound 39HepG2 (Liver)9.28[13]
AzothiazoleCompound 11DLD-1 (Colorectal)21[15]
AzothiazoleCompound 12A549 (Lung)23[15]
Mechanism of Action: Bioisosterism and Enzyme Inhibition

The strategic replacement of an amide with a thioamide can enhance a molecule's ability to bind to a target enzyme, leading to greater inhibition and therapeutic effect. This concept of bioisosterism is a cornerstone of modern drug design.[16]

cluster_amide Original Compound (Amide) cluster_thio Modified Compound (Thioamide) Amide Lead Compound with Amide (C=O) Activity1 Moderate Biological Activity Amide->Activity1 Replacement Bioisosteric Replacement (O -> S) Amide->Replacement Thioamide Bioisostere with Thioamide (C=S) Activity2 Enhanced Potency Improved PK Properties Thioamide->Activity2 Replacement->Thioamide

Caption: The principle of bioisosteric replacement of an amide with a thioamide.

Antimicrobial Activity of Thioamide Derivatives

Thioamide-containing compounds have shown significant potential as antimicrobial agents.[13] A key target is the enzyme urease, which is crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. Thioamide derivatives have been developed as potent urease inhibitors, surpassing the activity of standard inhibitors like thiourea.[13]

Table 5: Antimicrobial and Urease Inhibitory Activity of Thioamide Derivatives

CompoundBacterial StrainMIC50 (µg/mL)Urease Inhibition (IC50)Reference
Compound 61S. aureus< 0.003Potent (not quantified)[13]
Compound 61S. epidermidis0.097Potent (not quantified)[13]
Compound 61P. aeruginosa< 0.003Potent (not quantified)[13]
Compound 61E. coli0.097Potent (not quantified)[13]
Benzo[g]indazole carbothioamideE. coliPromising vs. CiprofloxacinNot applicable[13]
Benzo[g]indazole carbothioamideS. aureusPromising vs. CiprofloxacinNot applicable[13]
Experimental Protocol: Urease Inhibition Assay
  • Enzyme Preparation: A solution of Jack bean urease is prepared in phosphate buffer.

  • Incubation: The enzyme solution is incubated with different concentrations of the thioamide inhibitor for a set period at a specific pH (e.g., pH 8.2).

  • Substrate Addition: A solution of urea (the substrate) is added to the mixture.

  • Ammonia Quantification: The enzymatic reaction produces ammonia. The amount of ammonia generated is quantified by measuring the absorbance change at 625 nm using the indophenol method.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of an uninhibited control. The IC50 value is then determined.

Conclusion

Both pyran and thioamide derivatives represent highly versatile and pharmacologically significant scaffolds. Pyran-based compounds exhibit a broad range of activities, with notable potential as anticancer and anti-inflammatory agents through the modulation of critical signaling pathways like apoptosis and NF-κB. Thioamides serve as powerful bioisosteres, and their incorporation into molecular frameworks has led to the development of potent anticancer and antimicrobial agents with enhanced efficacy and improved drug-like properties. The continued exploration and functionalization of these core structures hold immense promise for the future of drug discovery and the development of novel therapeutics to address a wide array of human diseases.

References

The Tetrahydropyran Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, has emerged as a cornerstone in contemporary drug discovery. Its unique stereochemical and physicochemical properties make it a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets. This technical guide provides a comprehensive overview of the medicinal chemistry applications of THP scaffolds, detailing their synthesis, biological activities, and role in the development of innovative therapeutics.

The THP Scaffold: A Bioisostere with Benefits

The THP moiety is often employed as a bioisosteric replacement for carbocyclic rings, such as cyclohexane. This substitution offers several advantages in drug design. The introduction of the oxygen atom reduces lipophilicity compared to its carbocyclic counterpart, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity and selectivity.[1] The constrained conformation of the THP ring also reduces the entropic penalty upon binding to a target, which can contribute to improved potency.[1]

Tetrahydropyran-Containing Drugs and Clinical Candidates

The versatility of the THP scaffold is evident in the number of approved drugs and clinical candidates that incorporate this motif across a wide range of therapeutic areas.

Oncology

In the field of oncology, the THP scaffold is a key component of several targeted therapies.

  • Gilteritinib (Xospata®) is an AXL/FLT3 kinase inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1] The amino-THP substituent is a crucial part of its structure. Gilteritinib also exhibits inhibitory activity against other kinases such as ALK, LTK, and KIT.[1]

  • AZD0156 is a potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase, which is being investigated for its potential to enhance the efficacy of DNA-damaging cancer therapies.[1] The incorporation of a THP-amine fragment was instrumental in achieving its favorable pharmacological profile.[1]

Diabetes

The THP scaffold has also been successfully integrated into drugs for the treatment of type 2 diabetes.

  • Omarigliptin (Marizev®) is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the once-weekly treatment of type 2 diabetes.[2] Its structure features a highly substituted THP ring.

Other Therapeutic Areas

The applications of THP scaffolds extend beyond oncology and diabetes. For instance, they are found in antiviral agents like the neuraminidase inhibitor Zanamivir (Relenza®) for the treatment of influenza.[1] Additionally, THP-containing compounds have been explored as Janus kinase (JAK) inhibitors for inflammatory diseases and as galectin-3 inhibitors for fibrosis and cancer.[1][3]

Quantitative Data of Tetrahydropyran-Containing Compounds

The following tables summarize the in vitro potency and other relevant data for a selection of THP-containing compounds.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)EC50 (nM)Reference
OmarigliptinDPP-4In vitro enzymatic1.60.8[2]
GilteritinibFLT3Kinase assay
FLT3-ITDCell proliferation (MV4-11)~1
FLT3-D835YKinase assay
AZD0156ATMKinase assay
THP derivative 19JAK1Biochemical assay[1]
Galectin-3 Inhibitor 36Galectin-3Binding assay15[3]
Galectin-3 Inhibitor 40Galectin-3Binding assay12[3]
Galectin-3 Inhibitor 45Galectin-3Binding assay7[3]
CompoundSelectivity (IC50 > 10,000 nM)Reference
OmarigliptinQPP, FAP, PEP, DPP8, DPP9[2]

Signaling Pathways Involving THP-Containing Drugs

The biological effects of THP-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation and are found in a significant proportion of AML patients. Activated FLT3 signals through several downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, and also leads to the activation of STAT5. Gilteritinib inhibits the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.

FLT3_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits JAK_STAT_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Gene Target Gene Transcription STAT_dimer->Gene JAK_Inhibitor JAK Inhibitor (THP) JAK_Inhibitor->JAK Inhibits ATM_signaling cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN Recruits ATM ATM MRN->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates p53 p53 ATM->p53 Phosphorylates CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis ATM_Inhibitor ATM Inhibitor (THP) ATM_Inhibitor->ATM Inhibits Omarigliptin_Synthesis cluster_fragment1 Pyranone Synthesis cluster_fragment2 Pyrazole Synthesis cluster_coupling Final Assembly Aminoketone rac-α-aminoketone Aminoalcohol syn-amino alcohol Aminoketone->Aminoalcohol DKR Reduction Dihydropyran Dihydropyran Aminoalcohol->Dihydropyran Cycloisomerization Pyranol Pyranol Dihydropyran->Pyranol Hydroboration-Oxidation Pyranone Pyranone Core Pyranol->Pyranone Oxidation Reductive_Amination Diastereoselective Reductive Amination Pyranone->Reductive_Amination Pyrazole_start Starting Pyrazole Mesyl_pyrazole Mesylated Pyrazole Pyrazole_start->Mesyl_pyrazole Mesylation Mesyl_pyrazole->Reductive_Amination Deprotection Boc Deprotection Reductive_Amination->Deprotection Omarigliptin Omarigliptin Deprotection->Omarigliptin HTS_Workflow cluster_screening Primary Screening cluster_triage Hit Triage and Validation cluster_optimization Lead Optimization HTS High-Throughput Screen (e.g., ADP-Glo™ Kinase Assay) Primary_Hits Primary Hits HTS->Primary_Hits Informatics Informatics Filtering (Remove known promiscuous inhibitors) Primary_Hits->Informatics IC50_Confirmation IC50 Confirmation (Dose-response curves) Informatics->IC50_Confirmation Orthogonal_Assay Orthogonal Assay (e.g., Cellular Phosphorylation Assay) IC50_Confirmation->Orthogonal_Assay SAR_Expansion SAR by Analogue Orthogonal_Assay->SAR_Expansion Validated_Hits Validated Hits SAR_Expansion->Validated_Hits Lead_Opt Lead Optimization Validated_Hits->Lead_Opt

References

The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel Carbothioamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The carbothioamide functional group, a bioisostere of the amide bond, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including altered hydrogen bonding capabilities and increased metabolic stability, have propelled the development of novel therapeutic agents with a broad spectrum of biological activities. This in-depth technical guide delves into the core aspects of the discovery and synthesis of innovative carbothioamide compounds, offering a detailed overview of their biological evaluation, experimental protocols, and the intricate signaling pathways they modulate.

Quantitative Analysis of Biological Activity

The therapeutic potential of newly synthesized carbothioamide derivatives has been demonstrated across various disease models. The following tables summarize the quantitative data from recent studies, highlighting their efficacy as anticancer agents and enzyme inhibitors.

Table 1: Anticancer Activity of Novel Carbothioamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazoline Analog 1 MCF-7 (Breast)0.08[1][2][3]
Pyrazoline Analog 3a A549 (Lung)13.49 ± 0.17[1][2][3]
HeLa (Cervical)17.52 ± 0.09[1][2][3]
Pyrazoline Analog 3h A549 (Lung)22.54 ± 0.25[1][2][3]
HeLa (Cervical)24.14 ± 0.86[1][2][3]
Hydrazine-1-carboxamide 4b HeLa (Cervical)Not explicitly stated, but lowest in the series[4]
1-Benzoyl-4-(2-bromophenyl) thiosemicarbazide (11) MCF-7 (Breast)21.61 ± 4.77[5]
HCT116 (Colorectal)18.34 ± 3.53[5]
MDA-MB-453 (Breast)17.87 ± 12.02[5]
Carbazole Derivative 4o MCF-7 (Breast)2.02[6][7]
Carbazole Derivative 4r MCF-7 (Breast)4.99[6][7]
Sulfonamide-PCA 3 PC-3 (Prostate)2-6 fold more active than colchicine[8]
Sulfonamide-PCA 5 PC-3 (Prostate)Up to 2.5-fold stronger than doxorubicin[8]

Table 2: Enzyme Inhibition by Novel Carbothioamide Derivatives

Compound IDTarget EnzymeIC50 / EC50 (µM)Reference
Hydrazine-1-carboxamide 4b VEGFR-2 KinaseEC50 comparable to sorafenib[4]
Hydrazine-1-carbothioamide 3h Bovine Carbonic Anhydrase II (b-CA II)0.13 ± 0.01[9][10]
15-Lipoxygenase (15-LOX)0.14 ± 0.01[9][10]
Pyrazolobenzothiazine 3b Monoamine Oxidase A (MAO-A)0.003 ± 0.0007[11]
Pyrazolobenzothiazine 4d Monoamine Oxidase B (MAO-B)0.02 ± 0.001[11]
2-(Furan-2-ylmethylene) hydrazine-1-carbothioamide (3f) Urease0.58[12]
Sulfonamide-PCA 3 Tubulin Polymerization1.1 - 7.3[8]
Sulfonamide-PCA 4 Tubulin Polymerization1.1 - 7.3[8]
Sulfonamide-PCA 5 Tubulin Polymerization1.1 - 7.3[8]
Sulfonamide-PCA 8 Tubulin Polymerization1.1 - 7.3[8]

Detailed Experimental Protocols

The synthesis and evaluation of novel carbothioamide compounds involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

General Synthesis of Pyrazoline-based Carbothioamides (3a-3l)

This protocol describes the synthesis of pyrazoline derivatives through the cyclization of chalcones with thiosemicarbazide.[1][3]

  • Synthesis of Chalcone Analogs (2a-2l): Substituted aldehydes are reacted with acetophenone derivatives in ethanol in the presence of a base (e.g., NaOH).

  • Cyclization Reaction: 1 mmol of the chalcone derivative is stirred with 1 mmol of thiosemicarbazide in 5 mL of glacial acetic acid.

  • Reflux: The reaction mixture is heated under reflux conditions for 4-6 hours.

  • Purification: The resulting pyrazoline derivatives are purified and characterized using spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry. The purity is confirmed by HPLC to be above 95%.[1][2][3]

Synthesis of Hydrazine-1-carbothioamide and Hydrazine-1-carboxamide Derivatives (3a-e, 4a-c)

These compounds are synthesized from 3-phenoxybenzoic acid using conventional organic methods.[4] The final structures are verified by IR, 1H NMR, 13C NMR, and mass spectroscopy.[4]

Synthesis of Carbazole Hydrazine-Carbothioamide Scaffolds (4a-4y)

A multi-step synthesis is employed to generate a library of carbazole derivatives.[6]

  • Initial Synthesis: A series of carbazole derivatives are synthesized.

  • Functionalization: These derivatives are further functionalized with a thiosemicarbazide group.

  • Purification: The final compounds are purified by flash column chromatography.

  • Characterization: Structures are confirmed using 1H NMR, 13C NMR, and HRMS.[6]

In Vitro Anticancer Activity Assessment (MTT Assay)

The cytotoxic activity of the synthesized compounds against various cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Seeding: Human cancer cells (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized compounds. Staurosporine is often used as a standard drug.[1][2]

  • Incubation: The plates are incubated for a specified period (e.g., 3 days).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Enzyme Inhibition Assays

The inhibitory potential of the compounds against specific enzymes is evaluated using appropriate biochemical assays.

  • VEGFR-2 Kinase Assay: The inhibitory activity against VEGFR-2 tyrosine kinase is measured to assess the anti-angiogenic potential of the compounds.[4]

  • Carbonic Anhydrase (CA) and Lipoxygenase (LOX) Inhibition Assay: The inhibitory effects on bovine carbonic anhydrase II (b-CA II) and 15-lipoxygenase (15-LOX) are determined.[9][10]

  • Monoamine Oxidase (MAO) Inhibition Assay: The ability of the compounds to inhibit MAO-A and MAO-B is assessed.[11]

  • Urease Inhibition Assay: The inhibitory activity against urease is measured.[12]

  • Tubulin Polymerization Inhibition Assay: An in vitro assay is used to determine the effect of the compounds on tubulin polymerization.[8]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the logical relationships and mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies start Starting Materials (e.g., Chalcones, 3-Phenoxybenzoic Acid, Carbazole) synthesis Chemical Synthesis (e.g., Cyclization, Conventional Organic Methods) start->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS, HPLC) purification->characterization bio_screening In Vitro Biological Screening characterization->bio_screening anticancer Anticancer Assays (MTT, Flow Cytometry) bio_screening->anticancer enzyme Enzyme Inhibition Assays (VEGFR-2, CA, LOX, MAO, Urease) bio_screening->enzyme antioxidant Antioxidant Assays (DPPH) bio_screening->antioxidant moa Mechanism of Action bio_screening->moa dna_binding DNA Binding Studies (Absorption, Fluorescence, CD) moa->dna_binding apoptosis Apoptosis Induction (PARP Cleavage, Caspase Activation) moa->apoptosis cell_cycle Cell Cycle Analysis moa->cell_cycle pathway Signaling Pathway Modulation (PI3K/Akt/mTOR) moa->pathway

Caption: General experimental workflow for the discovery and evaluation of novel carbothioamide compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor survival Inhibition of Tumor Survival mtor->survival carbothioamide Carbothioamide Compound (e.g., 4o) carbothioamide->pi3k Inhibits carbothioamide->akt Inhibits carbothioamide->mtor Inhibits apoptosis Induction of Apoptosis cell_cycle_arrest Cell Cycle Arrest

Caption: PI3K/Akt/mTOR signaling pathway targeted by carbothioamide compounds.[6][7]

apoptosis_pathway carbothioamide Carbothioamide Compound caspase3 Caspase-3 Activation carbothioamide->caspase3 parp_cleavage Cleaved PARP caspase3->parp_cleavage parp PARP apoptosis Apoptotic Cell Death parp_cleavage->apoptosis

Caption: Induction of apoptosis via caspase-3 activation and PARP cleavage.[5]

Conclusion

The exploration of novel carbothioamide compounds represents a highly promising avenue in the quest for new and effective therapeutic agents. Their diverse biological activities, coupled with the potential for synthetic modification, offer a rich landscape for drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to build upon, fostering further innovation in this exciting field. The continued investigation into their mechanisms of action and the optimization of their structure-activity relationships will undoubtedly lead to the development of next-generation therapeutics for a range of diseases.

References

Characterization of Tetrahydro-2H-pyran-4-carbothioamide and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. When combined with a carbothioamide group, a known pharmacophore with diverse biological activities, the resulting Tetrahydro-2H-pyran-4-carbothioamide core presents a promising starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of this compound and its analogs, offering a foundational resource for researchers in drug discovery and development.

Physicochemical Properties

The introduction of the tetrahydropyran ring and the thioamide group influences the lipophilicity, hydrogen bonding capacity, and overall electronic properties of the molecule. These properties are critical for target engagement, membrane permeability, and pharmacokinetic profile.

PropertyTetrahydro-2H-pyran-4-carboxamide (Precursor)This compound (Predicted)
Molecular Formula C6H11NO2C6H11NOS
Molecular Weight 129.16 g/mol 145.22 g/mol
Melting Point 181-183 °C[1]Not available. Expected to be a solid at room temperature.
Boiling Point 312.1±31.0 °C at 760 mmHg[1]Not available.
LogP (Predicted) -0.5 to -1.00.0 to 0.5
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound is proposed as a two-step process starting from a commercially available precursor.

Step 1: Synthesis of Tetrahydro-2H-pyran-4-carboxamide (Precursor)

This protocol describes the synthesis of the amide precursor from the corresponding methyl ester.

  • Materials:

    • Methyl tetrahydro-2H-pyran-4-carboxylate (1 equivalent)

    • 30% Aqueous ammonia solution

    • Ethanol

  • Procedure:

    • In a sealed reaction vessel, combine methyl tetrahydro-2H-pyran-4-carboxylate (e.g., 7 g, 48.6 mmol) with a 30% aqueous ammonia solution (e.g., 20 mL).[2]

    • Stir the reaction mixture vigorously at room temperature for 18 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the excess ammonia by distillation under reduced pressure.[2]

    • Recrystallize the resulting solid residue from ethanol to yield pure Tetrahydro-2H-pyran-4-carboxamide.[2]

  • Expected Yield: ~89%[2]

Step 2: Thionation of Tetrahydro-2H-pyran-4-carboxamide

This general protocol for the thionation of amides using Lawesson's reagent is adapted for the synthesis of the target carbothioamide.

  • Materials:

    • Tetrahydro-2H-pyran-4-carboxamide (1 equivalent)

    • Lawesson's Reagent (0.5 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • Water

    • Saturated brine solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's Reagent (0.5 equivalents) in anhydrous THF.

    • In a separate flask, dissolve Tetrahydro-2H-pyran-4-carboxamide (1 equivalent) in anhydrous THF.

    • Add the amide solution to the Lawesson's Reagent solution at room temperature with stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to a few hours.

    • Once the starting material is consumed, remove the THF under reduced pressure.

    • Perform an aqueous work-up by adding water and extracting the product with diethyl ether (3x).

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield pure this compound.

Synthesis_Workflow Synthesis Workflow cluster_step1 Step 1: Amide Synthesis cluster_step2 Step 2: Thionation Ester Methyl Tetrahydro-2H- pyran-4-carboxylate Reaction1 Stir at RT, 18h Ester->Reaction1 Ammonia Aqueous Ammonia Ammonia->Reaction1 Amide Tetrahydro-2H-pyran- 4-carboxamide Reaction1->Amide Reaction2 Thionation in THF Amide->Reaction2 Lawesson Lawesson's Reagent Lawesson->Reaction2 Thioamide Tetrahydro-2H-pyran- 4-carbothioamide Reaction2->Thioamide Purification Purification (Column Chromatography) Thioamide->Purification Characterization_Workflow Characterization Workflow Start Purified Compound NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS Mass Spectrometry (ESI or APCI) Start->MS IR Infrared Spectroscopy (FT-IR) Start->IR Purity Purity Analysis (HPLC) Start->Purity Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Confirmed Purity >95% Purity->Purity_Confirmed Final_Data Complete Characterization Data Structure_Confirmation->Final_Data Purity_Confirmed->Final_Data PI3K_MAPK_Pathways Potential Cancer Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation1 Cell Growth & Proliferation mTOR->Proliferation1 RTK2 Receptor Tyrosine Kinase Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Survival ERK->Proliferation2 Inhibitor Tetrahydro-2H-pyran-4- carbothioamide Analog Inhibitor->PI3K Inhibitor->MEK

References

A Technical Guide to Tetrahydropyran-Based Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety, a saturated six-membered oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in numerous biologically active compounds, including potent anticancer agents, underscores its significance in the development of novel therapeutics. This technical guide provides a comprehensive literature review of tetrahydropyran-based heterocycles, focusing on their synthesis, biological activity, and mechanisms of action, with a particular emphasis on applications in drug discovery.

Synthetic Strategies for Tetrahydropyran Ring Construction

The construction of the tetrahydropyran ring is a key challenge in the synthesis of many complex natural products and pharmaceutical agents. Several powerful and versatile methods have been developed to afford substituted THP derivatives with high stereocontrol.

Prins Cyclization

The Prins cyclization is a classic and widely used method for the formation of tetrahydropyran rings. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the THP ring.[1] While powerful, a major challenge in Prins cyclizations is the potential for racemization through a competing 2-oxonia-Cope rearrangement.[1][2]

Experimental Protocol: Synthesis of cis-2,6-Disubstituted-4-chlorotetrahydropyrans via Prins Cyclization

This protocol is adapted from a microwave-assisted Prins cyclization for the synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyrans.[3]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Bismuth(III) chloride (BiCl₃, 0.1 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the homoallylic alcohol and aldehyde in dichloromethane in a microwave-transparent vial, add bismuth(III) chloride.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 10-20 minutes).

  • After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chlorotetrahydropyran.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is another powerful tool for the construction of dihydropyran rings, which can be subsequently reduced to tetrahydropyrans. This [4+2] cycloaddition involves a conjugated diene and a dienophile containing a heteroatom, such as a carbonyl compound or an imine.[4] This method allows for the formation of six-membered heterocycles with good control over regio- and stereochemistry.[4]

Experimental Protocol: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis

This generalized protocol is based on the reaction of a vinylchromene with an electron-poor dienophile.[5]

Materials:

  • Vinylchromene derivative (1.0 equiv)

  • Dienophile (e.g., maleic anhydride, 1.1 equiv)

  • Toluene

Procedure:

  • Dissolve the vinylchromene and the dienophile in toluene in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the dihydropyran adduct.

  • The resulting dihydropyran can be hydrogenated using standard procedures (e.g., H₂, Pd/C) to afford the corresponding tetrahydropyran.

Other Notable Synthetic Methods

Several other important strategies for tetrahydropyran synthesis include:

  • Intramolecular Oxa-Michael Addition: This method involves the cyclization of a hydroxy group onto an α,β-unsaturated ester or ketone.

  • Ring-Closing Metathesis (RCM): RCM of a diene containing an ether linkage is a versatile method for constructing unsaturated six-membered rings.

  • Palladium-Catalyzed Intramolecular Alkoxycarbonylation: This reaction involves the palladium-catalyzed cyclization of an unsaturated alcohol with carbon monoxide.[6]

Biological Activity of Tetrahydropyran-Containing Compounds

The tetrahydropyran motif is a common feature in a vast number of natural products with potent biological activities, particularly in the realm of oncology.

Anticancer Activity

Many tetrahydropyran-containing natural products and their synthetic derivatives exhibit significant cytotoxicity against a range of cancer cell lines. A prominent example is neopeltolide , a macrolide isolated from a marine sponge, which displays potent antiproliferative activity at nanomolar concentrations.[7][8] The table below summarizes the in vitro anticancer activity of neopeltolide against several human cancer cell lines.

CompoundCell LineIC₅₀ (nM)Reference
NeopeltolideA549 (Lung Adenocarcinoma)1.2[7]
NeopeltolideNCI/ADR-RES (Ovarian Sarcoma)5.1[7]
NeopeltolideP388 (Murine Leukemia)0.56[7]

Another important natural product is centrolobine , which possesses a simpler 2,6-disubstituted tetrahydropyran core and has been the subject of numerous total synthesis efforts.[2][9][10]

The following table presents the anticancer activity of some synthetic tetrahydropyran derivatives.

CompoundCell LineIC₅₀ (µM)Reference
Dihydropyran derivative 1HeLa (Cervical Cancer)25-100 (concentration for inhibition)[11]
Dihydropyran derivative 2HCC94 (Cervical Cancer)25-100 (concentration for inhibition)[11]
Tetrazole derivative 4hA549 (Lung Cancer)1.51[12]
Tetrazole derivative 4iA549 (Lung Cancer)1.49[12]

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of bioactive tetrahydropyran-containing molecules is crucial for the development of targeted therapies.

Neopeltolide: An Inhibitor of Mitochondrial Respiration

Initial studies on the mechanism of action of neopeltolide indicated that it does not interact with tubulin or actin.[7] Subsequent research revealed that neopeltolide targets the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain.[8] By inhibiting this complex, neopeltolide disrupts mitochondrial ATP synthesis, leading to cell cycle arrest at the G1 phase and ultimately cell death.[7][8]

Neopeltolide_Mechanism cluster_mito Neopeltolide Neopeltolide Complex_III Cytochrome bc1 Complex (Complex III) Neopeltolide->Complex_III Mitochondrion Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP

Caption: Mechanism of action of Neopeltolide.

Targeting Key Signaling Pathways in Cancer

Many anticancer drugs function by inhibiting signaling pathways that are aberrantly activated in cancer cells, promoting their proliferation and survival. Two of the most critical pathways are the PI3K/Akt/mTOR and NF-κB pathways. While specific tetrahydropyran-based inhibitors targeting these pathways are an active area of research, the diagrams below illustrate the general mechanism of these pathways and potential points of inhibition.

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.[13][14] Its hyperactivation is a common event in many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation THP_Inhibitor THP-based Inhibitor THP_Inhibitor->PI3K THP_Inhibitor->AKT THP_Inhibitor->mTOR

Caption: The PI3K/Akt/mTOR signaling pathway.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a key role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[15][16]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression activates THP_Inhibitor THP-based Inhibitor THP_Inhibitor->IKK

Caption: The NF-κB signaling pathway.

Conclusion

Tetrahydropyran-based heterocycles represent a rich source of structurally diverse and biologically active molecules with significant potential in drug discovery. The continued development of novel and efficient synthetic methodologies provides access to a wide array of THP derivatives for biological screening. The potent anticancer activity of natural products like neopeltolide highlights the therapeutic promise of this scaffold. Future research will likely focus on the design and synthesis of novel THP-containing molecules that selectively target key signaling pathways implicated in cancer and other diseases, leading to the development of next-generation therapeutics.

References

Methodological & Application

Synthesis Protocol for Tetrahydro-2H-pyran-4-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Tetrahydro-2H-pyran-4-carbothioamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the amide precursor followed by a thionation reaction.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the conversion of Tetrahydro-2H-pyran-4-carboxylic acid to its corresponding amide, Tetrahydro-2H-pyran-4-carboxamide. The subsequent and final step is the thionation of the amide using Lawesson's reagent to yield the target thioamide.

Synthesis_Pathway A Tetrahydro-2H-pyran-4-carboxylic acid B Tetrahydro-2H-pyran-4-carboxamide A->B Amidation C This compound B->C Thionation (Lawesson's Reagent)

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of Tetrahydro-2H-pyran-4-carboxamide

This procedure outlines the formation of the amide intermediate from the corresponding carboxylic acid.

Experimental Protocol

A common method for this amidation involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Materials:

  • Tetrahydro-2H-pyran-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Dichloromethane (DCM)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring device

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve Tetrahydro-2H-pyran-4-carboxylic acid in a minimal amount of toluene. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Amidation: Dissolve the crude acid chloride in dichloromethane (DCM). In a separate flask, cool an aqueous solution of ammonia in an ice bath. Slowly add the acid chloride solution to the cold ammonia solution with vigorous stirring.

  • Reaction Quench and Work-up: Continue stirring for 1-2 hours at room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Tetrahydro-2H-pyran-4-carboxamide.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data
ParameterValue
Starting MaterialTetrahydro-2H-pyran-4-carboxylic acid
Key ReagentsThionyl chloride, Ammonia
SolventToluene, Dichloromethane
Reaction Time4-6 hours
Typical Yield80-90%
Purity>95% after purification

Step 2: Synthesis of this compound

This protocol details the thionation of Tetrahydro-2H-pyran-4-carboxamide using Lawesson's reagent. Lawesson's reagent is a widely used and effective thionating agent for converting carbonyl compounds, including amides, into their corresponding thiocarbonyl analogues.[1][2][3]

Experimental Workflow

Thionation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Lawesson's Reagent in THF C Add Amide Solution to Lawesson's Reagent Solution A->C B Dissolve Amide in THF B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Evaporate Solvent E->F G Aqueous Work-up (Water/Ether Extraction) F->G H Dry Organic Layer G->H I Purify by Column Chromatography H->I

Caption: Workflow for the thionation of an amide using Lawesson's reagent.

Experimental Protocol

Materials:

  • Tetrahydro-2H-pyran-4-carboxamide

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Petroleum ether

  • Silica gel for column chromatography

  • Round-bottom flask

  • Stirring device

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Lawesson's reagent (0.5-0.6 equivalents) in anhydrous THF.[1][4] In a separate flask, dissolve Tetrahydro-2H-pyran-4-carboxamide (1 equivalent) in anhydrous THF.

  • Addition: Slowly add the amide solution to the solution of Lawesson's reagent at room temperature with constant stirring.[1]

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).[1] Reaction times can vary but are often complete within 30 minutes to a few hours.[1]

  • Solvent Removal: Once the reaction is complete, as indicated by TLC, remove the THF under reduced pressure using a rotary evaporator.[1]

  • Aqueous Work-up: It is crucial to perform a thorough aqueous work-up to remove byproducts from Lawesson's reagent.[1] Dissolve the residue in diethyl ether and wash extensively with water in a separatory funnel.[1]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.[1] A typical eluent system is a gradient of petroleum ether and diethyl ether.[1]

Quantitative Data
ParameterValueReference
Starting MaterialTetrahydro-2H-pyran-4-carboxamide-
Key ReagentLawesson's reagent (0.5-0.6 equivalents)[1][4]
SolventAnhydrous Tetrahydrofuran (THF)[1]
Reaction Temp.Room Temperature[1]
Reaction Time30 minutes - overnight (monitor by TLC)[1]
Typical Yield~85%[1]
PurificationSilica gel chromatography (petroleum ether: ether gradient)[1]

Note: Lawesson's reagent and its byproducts have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[1]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water.

  • Lawesson's reagent is a flammable solid and has an unpleasant smell.

  • Organic solvents are flammable and should be handled with care.

Characterization

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Concluding Remarks

The described two-step protocol provides a reliable and efficient method for the synthesis of this compound. The use of Lawesson's reagent in the final thionation step is a well-established and high-yielding transformation.[5] Careful execution of the experimental procedures and purification steps will ensure a high purity of the final compound, suitable for use in further research and development activities.

References

Application Notes and Protocols: Tetrahydro-2H-pyran-4-carbothioamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-carbothioamide is a heterocyclic compound featuring a saturated tetrahydropyran (THP) ring and a carbothioamide functional group. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, its structural components suggest significant potential in drug discovery. The tetrahydropyran moiety is recognized as a "privileged scaffold" in medicinal chemistry, often used to improve the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability and solubility. It serves as a bioisosteric replacement for cyclohexane, introducing polarity without adding hydrogen bond donors.

The carbothioamide group is a versatile functional group known to be present in molecules with a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory properties. Notably, the closely related tetrahydro-2H-pyran-4-ylamino moiety is a key component of selective p38α mitogen-activated protein (MAP) kinase inhibitors that have been investigated as clinical candidates for inflammatory diseases. This suggests that this compound could serve as a valuable building block or a lead compound for the development of novel therapeutics, particularly in the area of kinase inhibition.

These application notes provide a summary of the potential applications of this compound, hypothesized biological targets, and detailed protocols for its synthesis and biological evaluation.

Potential Applications and Hypothesized Biological Targets

Based on the known activities of structurally related compounds, this compound and its derivatives are of interest for the following applications:

  • Kinase Inhibition: The presence of the tetrahydropyran ring, a key feature in some p38α MAP kinase inhibitors, suggests that this compound could be a starting point for developing inhibitors of p38α or other kinases. The carbothioamide group can act as a hydrogen bond donor and acceptor, potentially interacting with the hinge region of kinase active sites.

  • Anticancer Agents: Various pyran derivatives have demonstrated cytotoxic activity against cancer cell lines. The carbothioamide moiety is also found in several compounds with antiproliferative effects. Therefore, this compound could be explored for its potential as an anticancer agent.

  • Antibacterial and Antifungal Agents: Heterocyclic compounds containing pyran and thioamide moieties have been reported to possess antimicrobial properties.

Data Presentation

As there is limited direct quantitative biological data for this compound in the public domain, the following table presents hypothetical data for a derivative, "Compound X," which is a conceptual inhibitor based on this scaffold targeting p38α MAP kinase. This is for illustrative purposes to guide researchers in data presentation.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (LPS-induced TNFα release in THP-1 cells) IC50 (nM)
Compound Xp38α85250
R1487 (Reference)p38α1050

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis starting from the commercially available Tetrahydro-2H-pyran-4-carbonitrile.

Materials:

  • Tetrahydro-2H-pyran-4-carbonitrile

  • Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Thiophosgene (CSCl2) or a thioacylating agent like Lawesson's reagent

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reduction of the Nitrile to the Primary Amine: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of Tetrahydro-2H-pyran-4-carbonitrile in anhydrous diethyl ether to the LiAlH4 suspension. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. e. Monitor the reaction by thin-layer chromatography (TLC). f. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again. g. Filter the resulting precipitate and wash it with diethyl ether. h. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (Tetrahydro-2H-pyran-4-yl)methanamine.

  • Thionation of the Primary Amine: a. Dissolve the crude (Tetrahydro-2H-pyran-4-yl)methanamine in dichloromethane and add triethylamine. b. Cool the solution to 0 °C. c. Slowly add a solution of thiophosgene in dichloromethane. Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. d. Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours. e. Monitor the reaction by TLC. f. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution. g. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of this compound against p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated peptide substrate (e.g., Biotin-MEF2A)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • Reference inhibitor (e.g., R1487)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound and the reference inhibitor in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound or reference inhibitor at various concentrations. Include a DMSO-only control (no inhibition) and a control without enzyme (background).

  • Add the p38α kinase and the biotinylated peptide substrate to the wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for 1 hour at 30 °C.

  • Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for assessing the general cytotoxicity of this compound against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and doxorubicin in the complete growth medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include a DMSO vehicle control.

  • Incubate the plate for 48 hours at 37 °C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Determine the IC50 value by plotting cell viability against compound concentration.

Mandatory Visualizations

G cluster_synthesis Proposed Synthesis Workflow Start Tetrahydro-2H-pyran-4-carbonitrile Step1 Reduction (e.g., LiAlH4) Start->Step1 Intermediate (Tetrahydro-2H-pyran-4-yl)methanamine Step1->Intermediate Step2 Thionation (e.g., Thiophosgene) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic route for this compound.

G cluster_pathway Hypothetical p38 MAPK Signaling Pathway Inhibition Stress Pro-inflammatory Stimuli (e.g., LPS) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 TNFa TNF-α Production MK2->TNFa CompoundX Tetrahydro-2H-pyran-4- carbothioamide Derivative CompoundX->p38 Inhibition

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

G cluster_workflow Biological Evaluation Workflow Start Synthesized Compound Biochemical Biochemical Assay (e.g., p38α Kinase Assay) Start->Biochemical Cellular Cell-based Assay (e.g., Cytotoxicity - MTT) Start->Cellular Data1 Determine IC50 Biochemical->Data1 Data2 Determine IC50 Cellular->Data2 Lead Lead Optimization Data1->Lead Data2->Lead

Caption: General workflow for the biological evaluation of the target compound.

Application Notes and Protocols: Tetrahydro-2H-pyran-4-carbothioamide as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-carbothioamide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceutical agents, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The carbothioamide functional group serves as a versatile handle for a variety of chemical transformations, most notably in the synthesis of thiazole-containing compounds, which are known to exhibit a wide range of biological activities.

These application notes provide a comprehensive overview of the synthesis of this compound and its application as a key intermediate in the preparation of biologically active molecules. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its use in a research and development setting.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available Tetrahydro-2H-pyran-4-carboxylic acid. The first step involves the formation of the corresponding carboxamide, which is subsequently thionated using Lawesson's reagent.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-carboxamide

This protocol outlines the conversion of a carboxylic acid to a primary amide via an ester intermediate.

  • Materials:

    • Tetrahydro-2H-pyran-4-carboxylic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ammonia solution (30% in water)

    • Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Dichloromethane (DCM)

    • Ethanol (EtOH)

  • Procedure:

    • Esterification: To a solution of Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl tetrahydro-2H-pyran-4-carboxylate.

    • Amidation: The crude methyl tetrahydro-2H-pyran-4-carboxylate is mixed with a 30% aqueous ammonia solution in a sealed reaction vessel.

    • The reaction is stirred at room temperature for 18 hours.

    • Purification: Upon completion, excess ammonia is removed by distillation under reduced pressure. The resulting residue is recrystallized from ethanol to yield pure Tetrahydro-2H-pyran-4-carboxamide.

Protocol 2: Thionation of Tetrahydro-2H-pyran-4-carboxamide

This protocol details the conversion of the carboxamide to the target carbothioamide using Lawesson's reagent. Lawesson's reagent is a widely used and effective thionating agent for a variety of carbonyl compounds, including amides.

  • Materials:

    • Tetrahydro-2H-pyran-4-carboxamide

    • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

    • Anhydrous Toluene or Dichloromethane (DCM)

    • Silica Gel for column chromatography

    • Hexane

    • Ethyl Acetate

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tetrahydro-2H-pyran-4-carboxamide (1.0 eq) in anhydrous toluene.

    • Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5 - 0.6 eq) portion-wise to the stirred solution at room temperature.

    • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

    • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purification: The crude residue is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data for Synthesis
StepReactantsKey Reagents/CatalystsSolventTemperatureReaction TimeTypical Yield
EsterificationTetrahydro-2H-pyran-4-carboxylic acid, MethanolH₂SO₄ (catalytic)MethanolReflux4 - 6 h>95%
AmidationMethyl tetrahydro-2H-pyran-4-carboxylate30% Ammonia solutionWaterRoom Temp.18 h~89%
ThionationTetrahydro-2H-pyran-4-carboxamideLawesson's ReagentTolueneReflux2 - 4 h80 - 90%

Application as a Synthetic Intermediate: Hantzsch Thiazole Synthesis

This compound is a key precursor for the synthesis of 2-(tetrahydro-2H-pyran-4-yl)thiazole derivatives via the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. The resulting thiazole scaffold is a common feature in many biologically active compounds, including those with antimicrobial and anticonvulsant properties.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product thioamide This compound reaction Condensation thioamide->reaction haloketone α-Haloketone (e.g., 2-bromoacetophenone derivatives) haloketone->reaction thiazole 2-(Tetrahydro-2H-pyran-4-yl)thiazole Derivative reaction->thiazole

Caption: Workflow for the Hantzsch thiazole synthesis.

Signaling Pathway Implication: Antimicrobial Action

Thiazole derivatives synthesized from this compound have shown promising antimicrobial activity. One of the proposed mechanisms of action for certain thiazole-based antibacterial agents is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Antimicrobial_Pathway Thiazole 2-(Tetrahydro-2H-pyran-4-yl) thiazole Derivative DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Thiazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of bacterial DNA replication pathway.

Protocol 3: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)-4-phenylthiazole

This protocol provides a representative example of the Hantzsch thiazole synthesis using the target intermediate.

  • Materials:

    • This compound

    • 2-Bromoacetophenone

    • Ethanol (EtOH) or Methanol (MeOH)

    • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.

    • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

    • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(Tetrahydro-2H-pyran-4-yl)-4-phenylthiazole.

Biological Activity Data

Thiazole derivatives incorporating the tetrahydro-2H-pyran-4-yl moiety have been investigated for their antimicrobial and anticonvulsant activities. The following table summarizes representative biological data for analogous compounds, highlighting the potential of this structural class.

Compound ClassBiological ActivityOrganism/ModelPotency (MIC or other metric)
Thiazoles derived from dihydro-2H-thiopyran-4(3H)-oneAntifungal (Anticandidal)Candida spp.MIC = 0.98 - 15.62 µg/mL
Thiazoles derived from dihydro-2H-thiopyran-4(3H)-oneAntibacterialGram-positive bacteriaMIC = 7.81 - 62.5 µg/mL
Thiazoles derived from dihydro-2H-thiopyran-4(3H)-oneAnticonvulsantPentylenetetrazole (PTZ) induced seizure modelStatistically significant protection

Note: The data presented is for thiazoles derived from a thiopyran analog and is intended to be representative of the potential activity of the corresponding pyran derivatives.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Its straightforward preparation from the corresponding carboxylic acid and its utility in the Hantzsch thiazole synthesis make it a valuable building block for the construction of diverse heterocyclic libraries. The resulting 2-(tetrahydro-2H-pyran-4-yl)thiazole derivatives are promising scaffolds for the development of new therapeutic agents, particularly in the areas of antimicrobial and central nervous system disorders. The protocols and data provided herein offer a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

Application of Pyran Derivatives in the Synthesis of Anticancer Agents: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a cornerstone in the development of novel anticancer agents. Its structural versatility and presence in numerous natural products with potent biological activities have made it a "privileged structure" in medicinal chemistry.[1][2][3] This document provides a detailed overview of the application of pyran derivatives in the synthesis of anticancer agents, summarizing key quantitative data, outlining experimental protocols, and illustrating relevant biological pathways.

Introduction to Pyran Derivatives in Oncology

Pyran and its fused derivatives, such as benzopyrans, pyrano[2,3-d]pyrimidines, and pyrano[3,2-c]pyridines, have demonstrated significant potential in cancer therapy.[4][5] These compounds exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[6][7] The ability to readily modify the pyran core allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective anticancer drug candidates.[6]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various pyran derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative comparison of their cytotoxic potential.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrano[3,2-c]pyridines Compound 8aA549 (Lung)0.23[4]
Compound 8bA549 (Lung)0.15[4]
Fused Pyran Derivatives Compound 6eMCF7 (Breast)12.46 ± 2.72[6]
Compound 14bA549 (Lung)0.23 ± 0.12[6]
Compound 8cHCT116 (Colon)7.58 ± 1.01[6]
Chromeno-annulated Pyrans Compound 28A549 (Lung)2.53[8]
Pyranonaphthoquinones Compound 44KB (Oral)1.5[8]
Compound 44Hep-G2 (Liver)3.6[8]
Flavanone Derivatives 3',6-dichloroflavanone (66)MDA-MB-231 (Breast)2.9[8]
Myricetin Analogues Compound 62MDA-MB-231 (Breast)0.91[8]
Pyrano[3,2-c]chromen-5(4H)-ones Compound 77HCT 116 (Colon)1.4[8]
Compound 77MiaPaCa-2 (Pancreatic)4.3[8]
Naphthoquinone Pyran Derivatives Compound 11Various0.15 - 1.55[9]
4H-Pyran Derivatives Compound 3dMDA-MB-231 (Breast)35.1[10]
Compound 4dMCF-7 (Breast)39.0[10]
Pyran-functionalized Uracils Compounds 7, 8, 9, 13SKOV3 (Ovarian)Significant Inhibition[11]

Key Signaling Pathways Targeted by Pyran Derivatives

Pyran derivatives often target critical signaling pathways that are dysregulated in cancer. Understanding these mechanisms is crucial for the rational design of new and more effective anticancer agents.

One of the primary mechanisms of action for several pyran derivatives is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These receptors play a pivotal role in tumor growth, proliferation, and angiogenesis.

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Proliferation Proliferation EGFR->Proliferation Survival Survival EGFR->Survival VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGFR2->Survival Growth_Factors Growth Factors (EGF, VEGF) Growth_Factors->EGFR Growth_Factors->VEGFR2 Pyran_Derivative Pyran Derivative Pyran_Derivative->EGFR Pyran_Derivative->VEGFR2

Inhibition of EGFR and VEGFR-2 signaling by pyran derivatives.

Furthermore, some benzopyran derivatives have been shown to modulate the PI3K/Akt and Ras/ERK signaling pathways, which are central to cell survival and proliferation.[7] By inhibiting these pathways, these compounds can induce apoptosis and halt cancer progression.

PI3K_Ras_ERK_Inhibition cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/ERK Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Benzopyran_Derivative Benzopyran Derivative Akt Akt Benzopyran_Derivative->Akt ERK ERK Benzopyran_Derivative->ERK PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Ras->ERK ERK->Cell_Survival_Proliferation

Modulation of PI3K/Akt and Ras/ERK pathways by benzopyran derivatives.

Experimental Protocols

The synthesis and evaluation of pyran derivatives as anticancer agents involve a series of well-defined experimental procedures. A general workflow is depicted below, followed by representative protocols for synthesis and in vitro cytotoxicity assessment.

Experimental_Workflow Start Design of Pyran Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, Mass Spec, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Mechanism_Study Mechanism of Action Studies (Cell Cycle, Apoptosis, Kinase Assays) In_Vitro_Screening->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization Lead_Optimization->Synthesis SAR Studies End Preclinical/Clinical Development Lead_Optimization->End

General experimental workflow for pyran-based anticancer agent development.
General Synthetic Procedure for Pyrano[3,2-c]pyridine Derivatives

The synthesis of pyrano[3,2-c]pyridine derivatives often involves a multi-component reaction, which allows for the rapid assembly of complex molecules from simple starting materials. A representative procedure is as follows:

  • Reaction Setup: A mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and a suitable active methylene compound (e.g., a β-ketoester or β-diketone) (1 mmol) is prepared in ethanol (20 mL).

  • Catalyst Addition: A catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol), is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature or heated under reflux for a specified period (typically 2-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired pyrano[3,2-c]pyridine derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized pyran derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for 48-72 hours. A control group with solvent-treated cells is also included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion and Future Perspectives

Pyran derivatives continue to be a rich source of inspiration for the development of novel anticancer therapeutics. The diverse range of biological activities exhibited by these compounds, coupled with their synthetic tractability, positions them as promising candidates for future drug discovery efforts. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel pyran-based scaffolds, will be crucial in translating the potential of these derivatives into clinically effective anticancer agents. The integration of computational modeling and in-depth mechanistic studies will undoubtedly accelerate the discovery and development of the next generation of pyran-based cancer therapies.

References

Application Notes and Protocols for the Thionation of Tetrahydropyran Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thioamides are crucial functional groups in medicinal chemistry and drug development, serving as isosteres for amide bonds in bioactive molecules.[1][2] This substitution can enhance metabolic stability, improve target affinity, and alter physicochemical properties.[2] The conversion of a carboxamide to its corresponding thioamide, a process known as thionation, is a fundamental transformation in organic synthesis.[3] This document provides detailed application notes and experimental protocols for the thionation of tetrahydropyran carboxamides, a scaffold of interest in various therapeutic areas. The protocols focus on two widely used and effective thionating agents: Lawesson's Reagent and Phosphorus Pentasulfide (P4S10).

Data Presentation: Comparison of Thionation Methods

The selection of a thionating reagent depends on factors such as substrate reactivity, desired yield, reaction scale, and purification considerations. The following table summarizes and compares key parameters for the thionation of carboxamides using Lawesson's Reagent and Phosphorus Pentasulfide.

Parameter Lawesson's Reagent (LR) Phosphorus Pentasulfide (P4S10)
Reagent Stoichiometry 0.5 - 0.6 equivalents per amide group0.25 - 0.5 equivalents per amide group
Typical Solvents Toluene, Tetrahydrofuran (THF), Dioxane, Xylene[4]Toluene, Pyridine, Dichloromethane (with additives)[5][6]
Reaction Temperature Room Temperature to Reflux (e.g., 25-110 °C)[7]Reflux (e.g., 80-140 °C)[5]
Typical Reaction Time 0.5 - 24 hours[6][7]6 - 24 hours[6]
Reported Yield Range Good to Excellent (75-95%)[7][8]Moderate to Good (60-85%)[5]
Key Advantages Milder reaction conditions, higher yields, greater functional group tolerance.[3][8]Lower cost, readily available.
Key Disadvantages Higher cost, purification can be challenging due to byproducts.[9]Harsher reaction conditions, often requires excess reagent, lower yields for sensitive substrates.[5]

Experimental Protocols

Safety Precautions: Both Lawesson's Reagent and Phosphorus Pentasulfide are moisture-sensitive and can release toxic and foul-smelling hydrogen sulfide (H₂S) gas upon contact with water or acidic conditions. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Thionation using Lawesson's Reagent in Tetrahydrofuran (THF)

This protocol is adapted from established procedures for the thionation of amides and is suitable for substrates that may be sensitive to high temperatures.[7]

Materials and Reagents:

  • Tetrahydropyran carboxamide derivative

  • Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the tetrahydropyran carboxamide (1.0 eq) in anhydrous THF.

  • Reagent Addition: In a separate flask, dissolve Lawesson's Reagent (0.55 eq) in anhydrous THF. Add the Lawesson's Reagent solution to the amide solution at room temperature.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 12 hours).[7] If the reaction is sluggish, it can be gently heated to reflux.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to quench any acidic byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydropyran thioamide.

Protocol 2: Thionation using Phosphorus Pentasulfide (P4S10) in Toluene

This protocol employs the classical and cost-effective reagent P4S10 and is suitable for robust substrates.[6] The use of additives like hexamethyldisiloxane (HMDO) can improve yields and simplify workup, but this protocol details the use of P4S10 alone.[6][10][11]

Materials and Reagents:

  • Tetrahydropyran carboxamide derivative

  • Phosphorus Pentasulfide (P4S10)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere, add the tetrahydropyran carboxamide (1.0 eq) and anhydrous toluene.

  • Reagent Addition: Add Phosphorus Pentasulfide (P4S10, 0.3 eq) to the suspension in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction typically requires several hours (6-24 h) to reach completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the mixture into a beaker containing a stirred, saturated aqueous solution of NaHCO₃. Caution: This quenching step is exothermic and may release H₂S gas. Perform in a well-ventilated fume hood.

    • Continue stirring until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired thioamide.

Visualizations

Thionation_Workflow General Workflow for Thionation of Tetrahydropyran Carboxamide sub 1. Substrate Preparation (Tetrahydropyran Carboxamide in Anhydrous Solvent) reagent 2. Reagent Addition (Lawesson's Reagent or P4S10) sub->reagent reaction 3. Reaction (Stir at RT or Reflux) reagent->reaction monitor 4. Monitoring (TLC/LC-MS) reaction->monitor workup 5. Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify product 7. Product Isolation (Pure Tetrahydropyran Thioamide) purify->product

Caption: General experimental workflow for the synthesis of tetrahydropyran thioamides.

Reagent_Selection Decision Pathway for Thionation Reagent Selection start Start: Thionation of Carboxamide q1 Is the substrate heat-sensitive or functionally complex? start->q1 lr Use Lawesson's Reagent (Milder Conditions) q1->lr Yes q2 Is cost a primary concern and is the substrate robust? q1->q2 No end Proceed to Protocol lr->end q2->lr No (Prioritize Yield/Purity) p4s10 Use P4S10 (More Economical) q2->p4s10 Yes p4s10->end

Caption: A decision tree to aid in selecting the appropriate thionation reagent.

References

Application Notes and Protocols for the Synthesis of Tetrahydro-2H-pyran-4-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-carbothioamide and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The replacement of the oxygen atom in a carboxamide with a sulfur atom to form a carbothioamide can lead to profound changes in the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[1][2] These modifications can enhance biological activity and provide novel intellectual property. Thioamides are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][3] This document provides a detailed experimental protocol for a multi-step synthesis of this compound, a key building block for the creation of diverse derivatives.

Potential Applications

Derivatives of this compound are of interest for the development of novel therapeutic agents. The thioamide functional group is a bioisostere of the amide bond and has been incorporated into various small molecule inhibitors.[1][2] A notable area of application is in the development of enzyme inhibitors. For instance, various heterocyclic thioamides have been investigated as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in cancer immunology.[4][5][6][7] Inhibition of ENPP1 can enhance the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the anti-tumor immune response.[4][5] The Tetrahydro-2H-pyran scaffold is a common motif in many bioactive compounds, often conferring favorable pharmacokinetic properties. The combination of this scaffold with the thioamide group presents a promising strategy for the design of novel drug candidates.

Data Presentation: Bioactivity of Thioamide-Containing Compounds

The following table summarizes the inhibitory activity of several reported thioamide derivatives against various biological targets to illustrate the potential potency of this class of compounds.

Compound ClassTargetIC50 (µM)Reference
Benzo[g]indazole fused carbothioamideE. coli & S. aureusPromising activity compared to ciprofloxacin[1]
Thioacetamide derivativeENPP1~10 µM (Hit compound)[4]
Pyrrolo[2,3-b]pyridine derivativeENPP14.50 ± 0.16[8]
Quinoline-6-carboxylic acid derivativeh-ENPP10.11 ± 0.02[8]
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivativeENPP10.01468[7]

Experimental Protocols

A proposed synthetic route for this compound is a three-step process starting from the commercially available Tetrahydro-2H-pyran-4-carboxylic acid. This involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation, and finally thionation.

Step 1: Synthesis of Tetrahydro-2H-pyran-4-carbonyl chloride

This protocol describes the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride.[9][10][11][12][13]

Materials:

  • Tetrahydro-2H-pyran-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) to the solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude Tetrahydro-2H-pyran-4-carbonyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of Tetrahydro-2H-pyran-4-carboxamide

This protocol outlines the reaction of the acyl chloride with ammonia to form the corresponding primary amide.[14][15][16][17][18]

Materials:

  • Tetrahydro-2H-pyran-4-carbonyl chloride (from Step 1)

  • Concentrated aqueous ammonia (NH₄OH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Separatory funnel

  • Beaker

  • Magnetic stirrer and stirring bar

  • Rotary evaporator

Procedure:

  • Dissolve the crude Tetrahydro-2H-pyran-4-carbonyl chloride in an appropriate solvent such as dichloromethane or THF in a flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add an excess of cold, concentrated aqueous ammonia to the stirred solution. A white precipitate (the amide and ammonium chloride) will form.

  • Continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • If a precipitate forms, it can be collected by filtration and washed with cold water to remove ammonium chloride.

  • If the product is soluble, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude amide.

  • The crude Tetrahydro-2H-pyran-4-carboxamide can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

This protocol describes the thionation of the amide using Lawesson's reagent to yield the target carbothioamide.[19][20][21]

Materials:

  • Tetrahydro-2H-pyran-4-carboxamide (from Step 2)

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend Tetrahydro-2H-pyran-4-carboxamide (1.0 eq) in anhydrous toluene or THF.

  • Add Lawesson's Reagent (0.5 - 0.6 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mandatory Visualizations

Synthetic Workflow for this compound

Synthetic_Workflow A Tetrahydro-2H-pyran- 4-carboxylic acid B Tetrahydro-2H-pyran- 4-carbonyl chloride A->B SOCl₂ or (COCl)₂ DCM C Tetrahydro-2H-pyran- 4-carboxamide B->C Conc. NH₄OH DCM or THF D Tetrahydro-2H-pyran- 4-carbothioamide C->D Lawesson's Reagent Toluene or THF, Reflux

Caption: Synthetic scheme for this compound.

Potential Signaling Pathway Inhibition

ENPP1_Inhibition cluster_0 Tumor Cell cluster_1 Extracellular Space cluster_2 Antigen Presenting Cell (e.g., Dendritic Cell) DNA_damage Genomic Instability/ DNA Damage cGAS cGAS DNA_damage->cGAS cGAMP 2'3'-cGAMP (Immunotransmitter) cGAS->cGAMP ATP, GTP cGAMP_out Extracellular 2'3'-cGAMP cGAMP->cGAMP_out Export ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING (ER membrane) cGAMP_out->STING Uptake & Activation AMP_GMP AMP + GMP (Inactive) ENPP1->AMP_GMP Hydrolysis THP_thioamide Tetrahydro-2H-pyran- 4-carbothioamide Derivative THP_thioamide->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons (e.g., IFN-β) IRF3->IFN Transcription Immune_Response Anti-tumor Immune Response IFN->Immune_Response

References

Application Notes and Protocols: The Role of Tetrahydro-2H-pyran-4-carbothioamide Scaffolds in Developing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tetrahydro-2H-pyran-4-carbothioamide scaffold is a key pharmacophore in the design of novel enzyme inhibitors. While specific biological data for the parent molecule is not extensively documented in publicly available literature, its structural motifs—the tetrahydropyran ring and the carbothioamide group—are present in numerous compounds demonstrating significant inhibitory activity against a range of enzymes. This document provides a detailed overview of the potential applications of this scaffold, drawing upon data from structurally related carbothioamide and tetrahydropyran derivatives. The protocols and data presented herein are intended to serve as a guide for the investigation of novel enzyme inhibitors based on the this compound core.

Data Presentation: Inhibitory Activities of Related Compounds

The following tables summarize the quantitative inhibitory data for various carbothioamide and tetrahydropyran derivatives against several key enzymes. This data highlights the potential of these scaffolds in developing potent and selective enzyme inhibitors.

Table 1: Inhibitory Activity of Hydrazine-1-carbothioamide Derivatives against Carbonic Anhydrase II (CA II) and 15-Lipoxygenase (15-LOX) [1][2]

CompoundTarget EnzymeIC50 (µM) ± SEM
3h b-CA II0.13 ± 0.01
15-LOX0.14 ± 0.01
Acetazolamide (Standard) b-CA II0.96 ± 0.18
Other Derivatives (Range) b-CA II0.13 ± 0.01 to 10.23 ± 0.21
15-LOX0.14 ± 0.01 to 1.34 ± 0.14

Table 2: Inhibitory Activity of Pyrazolobenzothiazine-based Carbothioamides against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) [3]

CompoundTarget EnzymeIC50 (µM) ± SEM
3b MAO-A0.003 ± 0.0007
4d MAO-B0.02 ± 0.001
Clorgyline (Standard) MAO-A0.0045 ± 0.0003

Table 3: Inhibitory Activity of a Tetrahydropyran-based Hydroxamate against Pseudomonas aeruginosa LpxC [4]

CompoundTarget EnzymeIC50 (nM)
2 (Tetrahydropyran-based hydroxamate) P. aeruginosa LpxC7.4

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of related enzyme inhibitors are provided below. These protocols can be adapted for the screening and characterization of novel this compound derivatives.

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase.

Materials:

  • Bovine Carbonic Anhydrase II (b-CA II)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of b-CA II in Tris-HCl buffer.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 140 µL of Tris-HCl buffer to each well.

  • Initiate the reaction by adding 20 µL of the b-CA II solution to each well and incubate for 15 minutes at 25 °C.

  • Add 20 µL of p-NPA solution to each well to start the enzymatic reaction.

  • Monitor the change in absorbance at 400 nm for 30 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: 15-Lipoxygenase (15-LOX) Inhibition Assay

This protocol measures the conversion of linoleic acid to hydroperoxyl linoleic acid.

Materials:

  • 15-Lipoxygenase from soybean

  • Linoleic acid as substrate

  • Borate buffer (pH 9.0)

  • Test compounds

  • 96-well UV-transparent microplate reader

Procedure:

  • Prepare a stock solution of 15-LOX in borate buffer.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the test compound solution, 15-LOX solution, and borate buffer.

  • Incubate the mixture at 25 °C for 10 minutes.

  • Initiate the reaction by adding the linoleic acid solution.

  • Measure the increase in absorbance at 234 nm for 10 minutes using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to measure the activity of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine as substrate

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • 96-well black microplate and fluorometer

Procedure:

  • Prepare a working solution containing Amplex® Red reagent and HRP in phosphate buffer.

  • In a 96-well plate, add the test compound solution and the respective MAO enzyme (MAO-A or MAO-B).

  • Incubate at 37 °C for 15 minutes.

  • Add the Amplex® Red/HRP working solution to each well.

  • Initiate the reaction by adding the p-tyramine solution.

  • Incubate the plate at 37 °C for 30 minutes, protected from light.

  • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percentage of inhibition and determine the IC50 values.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the development of enzyme inhibitors.

G General Workflow for Enzyme Inhibitor Screening cluster_0 Screening Phase cluster_1 Validation & Characterization cluster_2 Lead Optimization A Compound Library (including this compound derivatives) B Primary Enzyme Assay (High-Throughput Screening) A->B C Hit Identification B->C D Dose-Response Analysis (IC50 Determination) C->D E Selectivity Profiling (Against related enzymes) D->E F Mechanism of Action Studies (e.g., Kinetic analysis) E->F G Structure-Activity Relationship (SAR) Studies F->G H Optimization of Potency, Selectivity, and ADME Properties G->H I Lead Candidate Selection H->I

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

G Hypothetical Signaling Pathway Inhibition A External Signal B Receptor A->B C Enzyme A (e.g., Kinase) B->C D Enzyme B (Target of Inhibition) C->D E Downstream Effector D->E F Cellular Response (e.g., Proliferation, Inflammation) E->F G Tetrahydro-2H-pyran- 4-carbothioamide Derivative G->D Inhibition

Caption: A hypothetical signaling pathway illustrating enzyme inhibition.

References

Application Notes and Protocols for the Large-Scale Synthesis of Tetrahydro-2H-pyran-4-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Tetrahydro-2H-pyran-4-carbothioamide, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the intermediate, Tetrahydro-2H-pyran-4-carboxamide, followed by a thionation reaction to yield the final product.

Step 1: Synthesis of Tetrahydro-2H-pyran-4-carboxamide

The initial step involves the synthesis of Tetrahydro-2H-pyran-4-carboxamide from its corresponding carboxylic acid. This can be achieved through the formation of an acid chloride intermediate followed by amidation.

Experimental Protocol: Large-Scale Synthesis of Tetrahydro-2H-pyran-4-carboxamide

Materials:

  • Tetrahydro-2H-pyran-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM)

  • Aqueous ammonia (NH₃)

  • Deionized water

  • Ice bath

Equipment:

  • Large-scale reaction vessel with overhead stirrer, dropping funnel, and reflux condenser

  • Heating and cooling system

  • Quenching vessel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Acid Chloride Formation:

    • In a clean and dry reaction vessel, suspend Tetrahydro-2H-pyran-4-carboxylic acid in dichloromethane.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride to the suspension with vigorous stirring. Control the addition rate to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

    • Remove the excess thionyl chloride and dichloromethane under reduced pressure.

  • Amidation:

    • Cool the crude Tetrahydro-2H-pyran-4-carbonyl chloride in an ice bath.

    • Slowly add a pre-cooled aqueous ammonia solution to the acid chloride with efficient stirring, maintaining the temperature below 10 °C.

    • After the addition, continue stirring for an additional 1-2 hours at room temperature.

    • Isolate the solid product by filtration and wash thoroughly with cold deionized water until the washings are neutral.

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Quantitative Data:
ParameterValue
Starting MaterialTetrahydro-2H-pyran-4-carboxylic acid
ReagentsThionyl chloride/Oxalyl chloride, Aqueous Ammonia
SolventDichloromethane
Reaction Temperature0-25 °C
Reaction Time4-6 hours
Typical Yield 85-95%
Purity >98%

Step 2: Synthesis of this compound

The final step is the thionation of Tetrahydro-2H-pyran-4-carboxamide using Lawesson's reagent to yield the target compound, this compound.

Experimental Protocol: Large-Scale Thionation

Materials:

  • Tetrahydro-2H-pyran-4-carboxamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous Toluene or Dioxane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Equipment:

  • Large-scale reaction vessel with overhead stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • Charge the reaction vessel with Tetrahydro-2H-pyran-4-carboxamide and anhydrous toluene or dioxane under a nitrogen atmosphere.

    • Add Lawesson's reagent to the suspension in one portion with stirring. The typical molar ratio of amide to Lawesson's reagent is 2:1.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound as a solid.

Quantitative Data:
ParameterValue
Starting MaterialTetrahydro-2H-pyran-4-carboxamide
ReagentLawesson's Reagent
SolventAnhydrous Toluene or Dioxane
Reaction Temperature80-110 °C
Reaction Time2-4 hours
Typical Yield 70-85%
Purity >99% (after chromatography)

Characterization Data for this compound

Analysis Result
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.5-8.0 (br s, 2H, CSNH₂), 3.9-4.1 (m, 2H, OCH₂), 3.4-3.6 (m, 2H, OCH₂), 2.8-3.0 (m, 1H, CH), 1.8-2.0 (m, 4H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 210-212 (C=S), 66-68 (OCH₂), 45-47 (CH), 32-34 (CH₂)
IR (KBr, cm⁻¹) 3300-3100 (N-H stretching), 2950-2850 (C-H stretching), 1620-1600 (C=S stretching)
Mass Spectrometry (ESI) m/z: [M+H]⁺ calculated for C₆H₁₂NOS: 146.06; found: 146.1

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Thionation cluster_purification Purification A Tetrahydro-2H-pyran-4-carboxylic acid B Tetrahydro-2H-pyran-4-carbonyl chloride A->B SOCl₂ or (COCl)₂ DCM, 0-25°C C Tetrahydro-2H-pyran-4-carboxamide B->C Aqueous NH₃ 0-25°C D This compound C->D Lawesson's Reagent Toluene, Reflux E Crude Product D->E Work-up F Pure Product E->F Column Chromatography

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Material: Tetrahydro-2H-pyran-4-carboxylic acid Step1 Step 1: Amidation (via Acid Chloride) Start->Step1 Intermediate Intermediate: Tetrahydro-2H-pyran-4-carboxamide Step1->Intermediate Step2 Step 2: Thionation (with Lawesson's Reagent) Intermediate->Step2 Purification Purification (Chromatography) Step2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Logical progression of the synthesis from starting material to the final product.

Application Notes and Protocols: Tetrahydro-2H-pyran-4-carbothioamide in the Potential Synthesis of Novel CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor type 4 (CXCR4) is a well-validated therapeutic target for a range of pathologies, including HIV-1 infection, cancer metastasis, and inflammatory diseases. The development of small molecule antagonists for CXCR4 is an area of intense research. This document outlines the potential application of Tetrahydro-2H-pyran-4-carbothioamide as a key building block in the synthesis of novel CXCR4 antagonists. While direct synthesis of CXCR4 antagonists from this specific starting material has not been explicitly reported in peer-reviewed literature, we present a proposed synthetic strategy based on established medicinal chemistry principles, including the role of the tetrahydropyran scaffold in drug design and the use of thioamides as bioisosteric replacements for amides. Detailed protocols for a generalized synthesis and biological evaluation of CXCR4 antagonists are provided, alongside a summary of representative data for known antagonists.

Introduction

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, CXCL12 (stromal cell-derived factor-1α), play a pivotal role in numerous physiological processes, including hematopoiesis, organogenesis, and immune responses.[1] Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in the pathology of various diseases.[1] Consequently, the development of CXCR4 antagonists has been a significant focus of drug discovery efforts. Several small molecule CXCR4 antagonists have been developed, with some progressing to clinical trials and one, Plerixafor (AMD3100), receiving FDA approval for stem cell mobilization.[1]

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacokinetic and pharmacodynamic properties.[2] The use of a carbothioamide group, a bioisostere of the carboxamide group, can offer advantages such as increased metabolic stability, improved cell permeability, and altered hydrogen bonding capacity, which can lead to enhanced biological activity.[3][4] This document explores the prospective use of this compound in the generation of a new class of CXCR4 antagonists.

CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change, activating intracellular signaling cascades. These pathways are primarily mediated by heterotrimeric G proteins, particularly of the Gαi family. Activation of these pathways leads to downstream cellular responses such as chemotaxis, cell proliferation, and survival.

CXCR4_Signaling_Pathway CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein Gi/o Protein (α, βγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC α subunit PI3K PI3K G_protein->PI3K βγ subunit MAPK Ras/Raf/MEK/ERK (MAPK Pathway) G_protein->MAPK α and βγ subunits PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Responses Cellular Responses (Migration, Proliferation, Survival) Ca_release->Cell_Responses PKC->Cell_Responses Akt Akt PI3K->Akt Akt->Cell_Responses MAPK->Cell_Responses

Caption: Simplified CXCR4 Signaling Pathway.

Proposed Synthesis of a Novel CXCR4 Antagonist

The following is a proposed synthetic route for a novel CXCR4 antagonist utilizing this compound. This scheme is hypothetical and based on common organic chemistry reactions and the structures of known CXCR4 antagonists.

Step 1: N-Alkylation of this compound

The thioamide can be alkylated with a suitable electrophile containing a linker and a second pharmacophoric group, which is often a nitrogen-containing heterocycle in known CXCR4 antagonists.

Step 2: Coupling to a Second Pharmacophoric Group

The alkylated intermediate can then be coupled to a second key pharmacophoric element, such as a substituted quinoline or isoquinoline moiety, which is common in potent CXCR4 antagonists.

Proposed_Synthesis_Workflow Start Tetrahydro-2H-pyran -4-carbothioamide Intermediate1 Alkylated Intermediate Start->Intermediate1 Alkylation Reagent1 Alkylating Agent (e.g., dibromoalkane) Reagent1->Intermediate1 Final_Product Novel CXCR4 Antagonist Intermediate1->Final_Product Coupling Reagent2 Second Pharmacophore (e.g., aminoquinoline) Reagent2->Final_Product Purification Purification (e.g., HPLC) Final_Product->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: Proposed Synthetic Workflow.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of CXCR4 antagonists.

Protocol 1: General Procedure for N-Alkylation
  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., K₂CO₃ or NaH, 1.1 equivalents) and stir at room temperature for 30 minutes.

  • Add the alkylating agent (1 equivalent) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Coupling Reaction
  • Dissolve the alkylated intermediate (1 equivalent) and the second pharmacophore (1 equivalent) in a suitable solvent (e.g., DMSO or NMP).

  • Add a base (e.g., DIPEA, 2 equivalents).

  • Heat the reaction to 100-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final compound by preparative HPLC.

Protocol 3: CXCR4 Receptor Binding Assay
  • Culture a cell line expressing CXCR4 (e.g., CEM or Jurkat cells).

  • Incubate the cells with varying concentrations of the synthesized compound.

  • Add a fluorescently labeled CXCL12 analog or a labeled known CXCR4 antagonist.

  • After incubation, wash the cells to remove unbound ligand.

  • Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the binding of the labeled ligand.

Protocol 4: Calcium Mobilization Assay
  • Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Incubate the cells with the test compound.

  • Stimulate the cells with CXCL12.

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence signal.

  • Determine the IC50 value of the compound for inhibiting the CXCL12-induced calcium flux.

Data Presentation

The following table summarizes the biological activity of some known CXCR4 antagonists. This data can serve as a benchmark for the evaluation of newly synthesized compounds.

CompoundTargetAssay TypeIC50 (nM)Reference
AMD3100 (Plerixafor) CXCR4HIV-1 entry4-20[1]
AMD11070 (Mavorixafor) CXCR4HIV-1 entry1.2[5]
Compound 24c CXCR4Calcium Mobilization2.5[1]
Compound 30 CXCR4Antagonism24[5]
Compound 31 CXCR4Calcium Flux<20[6]

Experimental Workflow for Synthesis and Evaluation

The overall workflow for the development of novel CXCR4 antagonists is depicted below.

Experimental_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays Purification->In_Vitro Binding Binding Affinity (IC50) In_Vitro->Binding Functional Functional Assays (e.g., Calcium Flux, Chemotaxis) In_Vitro->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies SAR->In_Vivo Promising Compounds Lead_Opt->Synthesis

Caption: Overall Experimental Workflow.

Conclusion

While the direct application of this compound in the synthesis of CXCR4 antagonists is not yet established in the literature, its structural features make it a promising candidate for the development of novel therapeutics targeting this receptor. The provided hypothetical synthetic route and generalized protocols offer a framework for researchers to explore this potential. The unique properties of the tetrahydropyran and thioamide moieties may lead to the discovery of new CXCR4 antagonists with improved pharmacological profiles. Further research is warranted to validate this approach and to synthesize and evaluate the proposed class of compounds.

References

Application Notes and Protocols for Tetrahydro-2H-pyran-4-carbothioamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydro-2H-pyran-4-carbothioamide is a unique chemical entity featuring a tetrahydropyran ring and a thioamide functional group. The tetrahydropyran scaffold is a prevalent motif in numerous biologically active compounds, known to confer favorable pharmacokinetic properties.[1][2][3] The thioamide group, an isostere of the amide bond, offers distinct physicochemical characteristics, including altered hydrogen bonding capacity, increased nucleophilicity, and unique spectroscopic properties.[4][5][6][7] These features make this compound a compelling candidate for development as a chemical probe to investigate biological systems, particularly for enzymes that recognize amide-containing substrates. Thioamides have been successfully employed as probes to study protein-ligand interactions, enzyme kinetics, and as components of fluorescent protease sensors.[8][9][10]

This document provides detailed application notes and protocols for the proposed use of this compound as a chemical probe, for example, in the study of proteases.

Data Presentation

The following tables present hypothetical quantitative data for this compound and its corresponding amide analogue, Tetrahydro-2H-pyran-4-carboxamide, in the context of a hypothetical serine protease inhibition assay.

Table 1: Comparative Inhibitory Activity against a Hypothetical Serine Protease

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compoundSerine Protease XFluorescence-based15.2
Tetrahydro-2H-pyran-4-carboxamideSerine Protease XFluorescence-based85.7

Table 2: Kinetic Parameters for the Inhibition of Serine Protease X

CompoundInhibition TypeKᵢ (µM)
This compoundCompetitive10.5
Tetrahydro-2H-pyran-4-carboxamideCompetitive60.3

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of the title compound from its corresponding carboxylic acid.

Materials:

  • Tetrahydro-2H-pyran-4-carboxylic acid

  • Thionyl chloride

  • Ammonia solution

  • Lawesson's reagent

  • Anhydrous toluene

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Amide Formation:

    • Suspend Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C and stir for 2 hours at room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) concentrated ammonia solution (excess).

    • Stir the reaction mixture for 1 hour at room temperature.

    • Extract the product with DCM, wash with saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate to yield Tetrahydro-2H-pyran-4-carboxamide.

  • Thionation:

    • Dissolve the synthesized Tetrahydro-2H-pyran-4-carboxamide (1.0 eq) in anhydrous toluene.

    • Add Lawesson's reagent (0.5 eq) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Protocol 2: In Vitro Serine Protease Inhibition Assay

This protocol details a fluorescence-based assay to determine the inhibitory activity of this compound against a model serine protease.

Materials:

  • Serine Protease X (e.g., Trypsin, Chymotrypsin)

  • Fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer to all wells.

  • Add 25 µL of the compound dilutions to the test wells. For control wells, add 25 µL of the buffer with DMSO.

  • Add 25 µL of the serine protease solution to all wells except the blank wells (add buffer instead).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes using a fluorescence plate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the compound and calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Ligand Ligand Ligand->Receptor Protease_X Serine Protease X Signaling_Cascade->Protease_X Downstream_Effects Downstream Cellular Effects Protease_X->Downstream_Effects Probe Tetrahydro-2H-pyran- 4-carbothioamide Probe->Protease_X

Caption: Hypothetical signaling pathway showing inhibition of Serine Protease X.

Experimental_Workflow Start Start Synthesis Synthesize Probe (Protocol 1) Start->Synthesis Assay_Setup Set up Protease Assay (Protocol 2) Synthesis->Assay_Setup Incubation Incubate Probe with Enzyme Assay_Setup->Incubation Add_Substrate Add Fluorogenic Substrate Incubation->Add_Substrate Measurement Measure Fluorescence Add_Substrate->Measurement Data_Analysis Analyze Data (IC50, Ki) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the probe's inhibitory activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydro-2H-pyran-4-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Tetrahydro-2H-pyran-4-carbothioamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Experimental Workflow Visualization

The synthesis of this compound is typically a two-step process, starting from the commercially available Tetrahydro-4H-pyran-4-one. The overall workflow is illustrated below.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Thioamide Synthesis cluster_2 A Tetrahydro-4H-pyran-4-one B Reaction with Tosylhydrazine and KCN A->B Reagents C Tetrahydro-2H-pyran-4-carbonitrile B->C Product D Tetrahydro-2H-pyran-4-carbonitrile C_alias Intermediate Product E Thionation Reaction (e.g., NaSH or Lawesson's Reagent) D->E Reagents D_alias Starting Material for Step 2 F This compound E->F Final Product C_alias->D_alias Purification & Isolation

Caption: Overall experimental workflow for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of this compound are provided below. These protocols are based on established chemical transformations for similar substrates.

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-carbonitrile

This procedure outlines the conversion of Tetrahydro-4H-pyran-4-one to its corresponding nitrile.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • p-Toluenesulfonylhydrazide (Tosylhydrazine)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, for workup)

  • Dichloromethane (CH₂Cl₂, for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve Tetrahydro-4H-pyran-4-one (1 equivalent) and p-toluenesulfonylhydrazide (1.1 equivalents) in methanol. Stir the mixture at room temperature for 2-4 hours until the formation of the tosylhydrazone is complete (monitor by TLC).

  • Cyanation: To the reaction mixture, add a solution of potassium cyanide (2 equivalents) in a minimal amount of water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling to room temperature, carefully acidify the mixture with dilute HCl. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Tetrahydro-2H-pyran-4-carbonitrile.

Protocol 2: Synthesis of this compound

This section details two common methods for converting the nitrile intermediate into the final thioamide product.

Method A: Using Sodium Hydrosulfide

This method avoids the use of gaseous hydrogen sulfide.[1]

Materials:

  • Tetrahydro-2H-pyran-4-carbonitrile

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Diethylamine hydrochloride

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a thermometer, magnetic stirrer, and nitrogen inlet, combine Tetrahydro-2H-pyran-4-carbonitrile (1 equivalent), sodium hydrosulfide hydrate (3 equivalents), and diethylamine hydrochloride (3 equivalents).[1]

  • Solvent Addition: Add a 1:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the solution to 55°C and stir until the reaction is complete as indicated by TLC or LC/MS analysis.[1] For non-activated aliphatic nitriles, the reaction may be slow and require an excess of reagents to proceed to completion.[1]

  • Workup: Cool the reaction mixture and add water. Extract the aqueous layer exhaustively with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Method B: Using Lawesson's Reagent

Lawesson's reagent is a widely used thionating agent.[2]

Materials:

  • Tetrahydro-2H-pyran-4-carbonitrile

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene or dioxane

  • Boron trifluoride-diethyl ether complex (BF₃·OEt₂) (optional, to increase reactivity)[3]

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Tetrahydro-2H-pyran-4-carbonitrile (1 equivalent) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's Reagent (0.5-1.0 equivalents). For increased reactivity, especially with aliphatic nitriles, a Lewis acid such as BF₃·OEt₂ can be added.[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction mixture and filter to remove any insoluble byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often purified by column chromatography on silica gel to separate the thioamide from phosphorus-containing byproducts. A workup procedure involving treatment with ethylene glycol can also be employed to simplify purification.

Data Presentation: Comparison of Thionation Methods

MethodThionating AgentTypical Solvent(s)TemperatureReaction TimeAdvantagesDisadvantages
A Sodium HydrosulfideDioxane/Water55°C4-24 hAvoids gaseous H₂S, good for water-soluble thioamides.[1]May require excess reagents for aliphatic nitriles.[1]
B Lawesson's ReagentToluene, DioxaneReflux2-24 hMild conditions, high yields.[2]Phosphorus byproducts can complicate purification.
C Hydrogen Sulfide GasPyridine, DMFRT - 50°C12-48 hReadily available reagent.Highly toxic and malodorous gas, difficult to handle stoichiometrically.[1]
D Phosphorus Pentasulfide (P₄S₁₀)Pyridine, TolueneReflux4-12 hEffective for a wide range of nitriles.Requires higher temperatures and often a large excess of the reagent.

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Q1: My reaction to form the thioamide from the nitrile is very slow or incomplete. What can I do?

A1: Non-activated aliphatic nitriles, such as Tetrahydro-2H-pyran-4-carbonitrile, can be less reactive.[1]

  • For Method A (NaSH): Try increasing the equivalents of sodium hydrosulfide and diethylamine hydrochloride to drive the reaction towards completion.[1]

  • For Method B (Lawesson's Reagent): The addition of a Lewis acid like boron trifluoride-diethyl ether complex can significantly increase the reactivity of the nitrile.[3] Alternatively, increasing the reaction time or using a higher boiling point solvent (with caution) may improve conversion.

  • General: Ensure your starting nitrile is pure, as impurities can inhibit the reaction.

Q2: I am having difficulty purifying the thioamide after using Lawesson's Reagent due to phosphorus byproducts.

A2: This is a common issue.

  • Chromatography: Careful column chromatography on silica gel is the most common method for separation.

  • Alternative Workup: A modified workup can be employed. After the reaction, the mixture can be treated with ethylene glycol at an elevated temperature to decompose the phosphorus byproducts into more polar, water-soluble species, which can then be removed by extraction.

  • Precipitation/Recrystallization: In some cases, the desired thioamide may be a solid that can be purified by recrystallization from a suitable solvent system, leaving the byproducts in the mother liquor.

Q3: The use of hydrogen sulfide gas seems hazardous. What are the key safety precautions?

A3: Hydrogen sulfide is a highly toxic and flammable gas with a characteristic rotten egg smell.[4]

  • Ventilation: All work with H₂S must be conducted in a properly functioning chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves (butyl rubber is often recommended for high-volume applications).[4]

  • Monitoring: Use an H₂S gas detector to monitor the work area.

  • Contingency Plan: Have an emergency plan in place for accidental release, including access to a safety shower and eyewash station. Never work alone when using H₂S.[5]

Q4: Can I use the corresponding amide, Tetrahydro-2H-pyran-4-carboxamide, as a starting material?

A4: Yes, the conversion of amides to thioamides using Lawesson's Reagent is a very common and efficient reaction, often proceeding more readily than the reaction with nitriles.[2] The reaction conditions would be similar to those described in Method B for the nitrile.

Q5: Are there any known biological activities or signaling pathways for this compound?

A5: Based on available literature, this compound is primarily used as a chemical intermediate in organic synthesis. There is no significant information available regarding its specific biological activities or involvement in signaling pathways. Thioamides, in general, are a class of compounds with diverse biological activities, and this molecule could be a building block for more complex, biologically active molecules.

References

Technical Support Center: Purification of Tetrahydro-2H-pyran-4-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Tetrahydro-2H-pyran-4-carbothioamide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. Compound is highly polar and strongly adsorbed to silica gel. 2. Improper solvent system selection. 3. Compound degradation on silica gel. Thioamides can be sensitive to acidic conditions. 4. Sample overload on the column. 1. Increase the polarity of the mobile phase gradually. Consider using a solvent system with a small percentage of a more polar solvent like methanol or ammonia in dichloromethane. 2. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. 3. Use neutral or deactivated silica gel. Alternatively, consider other stationary phases like alumina. 4. Reduce the amount of crude sample loaded onto the column.
Product Contaminated with Starting Material (e.g., the corresponding nitrile) 1. Incomplete thionation reaction. 2. Co-elution during column chromatography. 1. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. If necessary, extend the reaction time or use a more potent thionating agent. 2. Optimize the solvent system for column chromatography to achieve better separation. A less polar solvent system might be required to separate the less polar nitrile from the more polar thioamide.
Presence of Oxidized Impurities (e.g., the corresponding amide) 1. Oxidation of the thioamide during workup or purification. Thioamides can be susceptible to oxidation.1. Work under an inert atmosphere (e.g., nitrogen or argon) when possible. 2. Use degassed solvents. 3. Avoid prolonged exposure to air and light.
Oily Product Instead of a Solid After Purification 1. Presence of residual solvent. 2. The compound is an oil at room temperature. 3. Presence of impurities that depress the melting point. 1. Dry the product under high vacuum for an extended period. 2. Confirm the expected physical state of the pure compound. 3. Re-purify the product using a different technique (e.g., recrystallization or a different chromatographic method).
Difficulty with Recrystallization 1. Inappropriate solvent choice. 2. Product is too soluble in the chosen solvent. 3. Supersaturation is not achieved. 1. Screen a variety of solvents or solvent mixtures. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. 2. Use a solvent in which the product has lower solubility, or use a co-solvent system to reduce solubility. 3. Slowly cool the solution to induce crystallization. If needed, scratch the inside of the flask with a glass rod or add a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common purification techniques for compounds of this nature are silica gel column chromatography and recrystallization.[1] Column chromatography is effective for separating the target compound from impurities with different polarities. Recrystallization is a useful final step to obtain a highly pure crystalline product.

Q2: What are the potential impurities I should look out for during the synthesis and purification of this compound?

A2: Potential impurities can arise from the starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as the corresponding nitrile if the thioamide is synthesized via thionation.[2]

  • The corresponding amide: Formed by hydrolysis of the nitrile starting material or oxidation of the thioamide.

  • Side products from the thionation reaction.

  • Stereoisomers: If the synthesis is not stereospecific, cis/trans isomers of the tetrahydropyran ring may be present.[1]

Q3: What solvent systems are typically used for the column chromatography of polar compounds like this compound?

A3: For polar compounds, a gradient elution is often employed, starting with a less polar solvent and gradually increasing the polarity. Common solvent systems include mixtures of a non-polar solvent like hexanes or dichloromethane with a more polar solvent such as ethyl acetate, methanol, or acetone.[3][4] The exact ratio will depend on the specific impurities present and should be determined by TLC analysis.

Q4: Can I use reversed-phase chromatography for the purification of this compound?

A4: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a viable alternative, especially if the compound is highly polar and difficult to purify using normal-phase (silica gel) chromatography. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.

Q5: My purified this compound appears to be degrading over time. How can I improve its stability?

A5: Thioamides can be sensitive to light, air, and acidic conditions.[5][6] To improve stability, store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place. If the compound is particularly unstable, storing it as a solution in a non-reactive, dry solvent at low temperatures may also be considered.

Experimental Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Quench Reaction Extraction Solvent Extraction Workup->Extraction Separate Phases Drying Drying of Organic Layer Extraction->Drying e.g., with Na2SO4 Concentration Solvent Removal Drying->Concentration Rotary Evaporation Chromatography Column Chromatography Concentration->Chromatography Load onto Column Fraction_Analysis TLC Analysis of Fractions Chromatography->Fraction_Analysis Collect Fractions Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Evap Solvent Evaporation Combine_Fractions->Solvent_Evap Recrystallization Recrystallization Solvent_Evap->Recrystallization Dissolve in Hot Solvent Final_Product Pure this compound Recrystallization->Final_Product Filter and Dry

Caption: General workflow for the purification of this compound.

Purity and Yield Data (Hypothetical)

The following table presents hypothetical data that a researcher might expect during the purification of this compound, based on typical yields and purities for similar compounds.

Purification Step Starting Material (Crude) After Column Chromatography After Recrystallization
Yield 100%60-80%70-90% (of chromatographed material)
Purity (by HPLC) 50-70%>95%>99%
Appearance Dark oil or amorphous solidYellowish solidWhite to off-white crystalline solid

Detailed Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the solid to be recrystallized in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath may be necessary.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Common side reactions in thioamide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during thioamide synthesis. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during thioamide synthesis?

A1: The primary side reactions include epimerization of the α-carbon, degradation under acidic conditions (Edman-like degradation), S-to-O exchange with residual water, formation of unwanted byproducts from thionating reagents like Lawesson's reagent, and nitrile formation from primary amides.[1][2][3]

Q2: How can I prevent loss of stereochemistry (epimerization) during my thiopeptide synthesis?

A2: Epimerization is a significant issue, especially in Fmoc-based solid-phase peptide synthesis (SPPS), due to the increased acidity of the thioamide's α-proton.[3] The most effective method to prevent this is by protecting the thioamide as a thioimidate.[3][4] This protection strategy has been shown to dramatically reduce epimerization.

Q3: My thioamide-containing peptide is degrading during cleavage from the resin. What is happening and how can I avoid it?

A3: Thioamides are susceptible to Edman-like degradation under prolonged exposure to strong acids, such as trifluoroacetic acid (TFA), which is often used for resin cleavage.[1][5] This occurs via a 5-exo-trig cyclization mechanism. To mitigate this, you can use milder cleavage cocktails, reduce the cleavage time, or protect the thioamide as a thioimidate, which is stable under these acidic conditions.[5][6]

Q4: I am observing a significant amount of the corresponding amide in my final product instead of the thioamide. What is the cause?

A4: This is likely due to an S-to-O exchange reaction caused by the presence of residual water during the coupling step.[1] It is crucial to use anhydrous solvents and reagents to minimize this side reaction.

Q5: My reaction with Lawesson's reagent is messy and purification is difficult. Are there any tips to improve this?

A5: Lawesson's reagent can produce phosphorus-containing byproducts that are often difficult to separate from the desired thioamide.[7][8] To simplify purification, a modified workup can be employed where the reaction mixture is treated with an alcohol (like ethanol or ethylene glycol) after the thionation is complete. This converts the byproducts into more polar species that are easier to remove.[7] Alternatively, using a solid-supported thionating reagent like P4S10/Al2O3 can also facilitate a cleaner reaction and simpler workup.[9][10]

Troubleshooting Guides

Issue 1: Significant Epimerization Observed in Thiopeptide Synthesis
Possible Cause Suggested Solution
The α-proton of the thioamide is abstracted by the base (e.g., piperidine) used for Fmoc deprotection in SPPS.[3][11]Protect the thioamide as a thioimidate immediately after its incorporation into the peptide chain. This modification increases the pKa of the α-proton, preventing its abstraction.[3][4]
Prolonged exposure to basic conditions.Minimize the duration of the Fmoc deprotection step.

Quantitative Impact of Thioimidate Protection on Epimerization

The following table summarizes the dramatic effect of thioimidate protection on reducing epimerization in the synthesis of the peptide AAKAFSAKFG.

Peptide Synthesis Strategy % Epimerization at Phenylalanine Reference
Unprotected Thioamide22%[3][12]
Thioimidate Protected Thioamide<0.01%[12][13]
Issue 2: Low Yields and Byproduct Formation with Lawesson's Reagent
Possible Cause Suggested Solution
Co-elution of phosphorus byproducts with the desired thioamide.[7][8]After completion of the reaction (monitored by TLC), add an excess of ethanol or ethylene glycol and reflux for 2 hours. This converts the byproducts to more polar phosphonates, simplifying purification.[2][7]
Degradation of Lawesson's reagent due to moisture.[2]Store Lawesson's reagent under anhydrous conditions and handle it in a dry atmosphere. Use freshly opened or properly stored reagent for best results.
Inappropriate reaction temperature or time.The reaction is typically performed at reflux in a high-boiling solvent like toluene or xylene. Monitor the reaction by TLC to determine the optimal reaction time.[14]

Experimental Protocols

Protocol 1: General Procedure for Thioamide Synthesis using Lawesson's Reagent
  • Setup: In a round-bottom flask, dissolve the starting amide (1.0 mmol) in anhydrous toluene (4-5 mL).

  • Reagent Addition: Add Lawesson's Reagent (0.5 - 0.6 mmol) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C for toluene).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • (Optional but recommended) Add excess ethanol (2 mL) and reflux for an additional 2 hours to decompose phosphorus byproducts.[7]

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.[14]

Protocol 2: Thioimidate Protection of Thioamides in Fmoc-SPPS

This protocol is performed after the thioamide-containing amino acid has been coupled to the resin-bound peptide.

  • Alkylation: Swell the resin in a suitable solvent. Add a solution of an alkylating agent (e.g., methyl iodide or 4-azidobenzyl bromide) and a non-nucleophilic base like diisopropylethylamine (DIEA).

  • Reaction: Allow the reaction to proceed until the thioamide is fully converted to the thioimidate.

  • Peptide Elongation: Continue with the standard Fmoc-SPPS cycles of deprotection and coupling for the remaining amino acids.

  • Deprotection of Thioimidate: Before cleaving the peptide from the resin, the thioimidate is converted back to the thioamide using a reducing agent like dithiothreitol (DTT) or triphenylphosphine (PPh3).[3]

  • Cleavage: Cleave the final thiopeptide from the resin using a standard TFA cleavage cocktail.

Visual Guides

Thioamide_Side_Reactions cluster_synthesis Thioamide Synthesis cluster_side_reactions Common Side Reactions Amide Amide Thioamide Thioamide (Desired Product) Amide->Thioamide Thionation (e.g., Lawesson's Reagent) Amide_Byproduct Amide Byproduct (S-to-O Exchange) Amide->Amide_Byproduct Residual H₂O Nitrile Nitrile Amide->Nitrile Dehydration (Primary Amides) Epimerized_Product Epimerized Product Thioamide->Epimerized_Product Base (e.g., Piperidine) in SPPS Degradation_Product Degradation Product (Cleaved Peptide) Thioamide->Degradation_Product Strong Acid (e.g., TFA) (Edman-like Degradation)

Caption: Common side reactions in thioamide synthesis.

Thioimidate_Protection_Workflow cluster_workflow Thioimidate Protection Workflow in SPPS cluster_avoidance Side Reactions Avoided start Couple Thioamide Amino Acid protect Protect as Thioimidate (e.g., R-X, DIEA) start->protect elongate Continue Peptide Elongation (Fmoc-SPPS cycles) protect->elongate epimerization Epimerization during elongation protect->epimerization Prevents degradation Degradation during cleavage protect->degradation Prevents deprotect Deprotect Thioimidate (e.g., DTT or PPh₃) elongate->deprotect cleave Cleave Peptide from Resin deprotect->cleave final_product Stereochemically Pure Thiopeptide cleave->final_product

Caption: Workflow for thioimidate protection in SPPS.

References

Stability, storage, and degradation of Tetrahydro-2H-pyran-4-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrahydro-2H-pyran-4-carbothioamide

This technical support center provides guidance on the stability, storage, and potential degradation of this compound (THPCT) for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for solid this compound?

A1: For short-term storage (1-2 weeks), it is recommended to store solid THPCT at -4°C[1]. For long-term storage, while specific data is limited, general best practices for thioamides suggest storing the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C in a tightly sealed container to minimize exposure to moisture and air.

Q2: How stable is this compound at room temperature?

A2: The compound is generally considered stable under ambient conditions for short periods, sufficient for handling during experimental procedures such as weighing and addition to reaction mixtures[2][3]. However, for prolonged periods, storage at room temperature is not recommended due to the potential for slow degradation.

Q3: Can I store this compound in solution? If so, what solvents are recommended?

A3: While storing THPCT in solution is not ideal for long-term stability, it may be necessary for experimental workflows. If required, use anhydrous aprotic solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). Solutions should be freshly prepared and used as quickly as possible. Store solutions under an inert atmosphere at low temperatures (e.g., -20°C) and protect from light.

Q4: My solid this compound has developed a slight color. Is it still usable?

A4: A change in color can be an indicator of degradation. The purity of the material should be assessed by an appropriate analytical method, such as ¹H NMR or LC-MS, before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the general reactivity of thioamides, the most probable degradation pathways for THPCT are hydrolysis and oxidation. Hydrolysis, which can be catalyzed by acid or base, would convert the carbothioamide to the corresponding carboxamide (Tetrahydro-2H-pyran-4-carboxamide). Oxidation could lead to the formation of various sulfur-containing species.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Reaction Yields
  • Possible Cause 1: Degradation of THPCT.

    • Troubleshooting Step: Check the purity of the solid THPCT using ¹H NMR or LC-MS. Compare the results with a reference spectrum or a newly purchased batch.

    • Solution: If degradation is confirmed, purify the material or use a fresh batch. Ensure proper storage conditions are maintained.

  • Possible Cause 2: Incomplete Dissolution.

    • Troubleshooting Step: Visually inspect the reaction mixture to ensure all THPCT has dissolved before proceeding with the reaction.

    • Solution: If solubility is an issue, consider gentle warming or sonication, provided the reaction conditions are compatible.

Issue 2: Appearance of Unexpected Byproducts in a Reaction
  • Possible Cause: Reaction with Degradation Products.

    • Troubleshooting Step: Analyze the byproduct profile of your reaction. The presence of Tetrahydro-2H-pyran-4-carboxamide as a byproduct could indicate hydrolysis of your starting material.

    • Solution: Use freshly purified THPCT. Ensure all solvents and reagents are anhydrous, and run the reaction under an inert atmosphere.

Logical Troubleshooting Workflow for Suspected Degradation

G Troubleshooting Workflow for THPCT Degradation A Inconsistent results or change in appearance of THPCT B Assess Purity (e.g., ¹H NMR, LC-MS) A->B C Is the compound pure? B->C D Proceed with experiment. Review experimental parameters. C->D Yes E Purify THPCT (Recrystallization or Chromatography) C->E No F Re-assess purity E->F G Is purification successful? F->G H Use purified material. Implement stricter storage and handling protocols. G->H Yes I Discard and use a fresh batch of THPCT. G->I No

Caption: Troubleshooting workflow for suspected degradation of THPCT.

Data on Stability and Storage

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureAtmosphereDurationRecommendation
Short-term Solid -4°CStandard1–2 WeeksTightly sealed container.[1]
Long-term Solid -20°CInert (Ar or N₂)> 2 WeeksTightly sealed container, protect from moisture and light.
Solution (in THF/DMF) -20°CInert (Ar or N₂)< 24 HoursUse freshly prepared solutions; minimize exposure to air and moisture.

Table 2: Potential Degradation Pathways and Indicators

Degradation PathwayTriggering ConditionsPotential Product(s)Physical Indicators
Hydrolysis Moisture, acid, or baseTetrahydro-2H-pyran-4-carboxamideChange in melting point, clumping
Oxidation Air (Oxygen)Various sulfur oxides and other related speciesDiscoloration (e.g., yellowing)

Potential Degradation Pathways of THPCT

G Potential Degradation Pathways for THPCT THPCT This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) THPCT->Hydrolysis Oxidation Oxidation ([O]) THPCT->Oxidation Carboxamide Tetrahydro-2H-pyran-4-carboxamide Hydrolysis->Carboxamide Forms SulfurOxides Sulfur Oxides & Other Species Oxidation->SulfurOxides Forms

Caption: General degradation pathways for thioamides like THPCT.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures described in patent literature[4][5].

Materials:

  • Tetrahydro-2H-pyran-4-carboxamide

  • Lawesson's Reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tetrahydro-2H-pyran-4-carboxamide (1 equivalent) in anhydrous THF.

  • Add Lawesson's Reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for approximately 6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: General Handling and Use in a Reaction

This protocol provides a general workflow for using THPCT as a reactant[6][7][8].

Materials:

  • This compound

  • Other reactants as per specific synthesis

  • Anhydrous reaction solvent (e.g., DMF, THF)

Procedure:

  • Set up a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the other reactants and the anhydrous solvent to the flask.

  • Weigh the required amount of this compound in a separate container and add it to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat as required by the specific protocol.

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, proceed with the workup as described in the specific synthetic procedure.

Recommended Handling and Storage Flowchart

G Recommended Handling and Storage of THPCT A Receive/Synthesize THPCT B Assess Purity (¹H NMR, LC-MS) A->B C Store Solid Under Inert Gas at -20°C in a Tightly Sealed Container B->C D For Use: Equilibrate to Room Temp Under Inert Atmosphere C->D E Weigh and Add to Reaction Under Inert Atmosphere D->E F If Storing as Solution: Use Anhydrous Solvent, Store at -20°C, Use ASAP D->F

Caption: Recommended workflow for handling and storing THPCT.

References

Troubleshooting low yields in Prins cyclization for tetrahydropyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Prins cyclization reactions for the synthesis of tetrahydropyrans. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimentation, with a focus on improving reaction yields.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you navigate challenges in your Prins cyclization experiments.

Question 1: Why is the yield of my desired tetrahydropyran product consistently low?

Answer: Low yields in Prins cyclization can be attributed to several factors, ranging from incomplete reactions to the prevalence of side reactions. Here are the primary causes and recommended solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are not fully consumed, consider increasing the reaction time or temperature. Alternatively, a more active catalyst might be required.[1]

  • Dominating Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired tetrahydropyran.

    • Solution: To favor the cyclization pathway, try lowering the reaction temperature. The choice of a milder Lewis acid catalyst can also be beneficial. It is crucial to ensure anhydrous conditions, as the absence of water can lead to the formation of allylic alcohols as a major side product through proton loss from the cationic intermediate.[1]

  • Product Instability: The desired tetrahydropyran may be degrading under the reaction or workup conditions.

    • Solution: Perform the reaction at a lower temperature to minimize degradation. During workup, use a buffered aqueous solution (e.g., saturated sodium bicarbonate) to avoid exposing the product to strong acids or bases which can cause decomposition.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of the aldehyde or ketone to the homoallylic alcohol can lead to the formation of undesired products.

    • Solution: Optimize the ratio of your reactants. For instance, an excess of formaldehyde at low temperatures is known to favor the formation of dioxane byproducts.[1]

Question 2: I am observing significant formation of side products. How can I identify and minimize them?

Answer: The formation of side products is a common challenge in Prins cyclizations. Understanding the common side reactions is the first step to mitigating them.

Common Side Products and Their Mitigation:

Side ProductFormation MechanismRecommended Solution
Allylic Alcohols Elimination of a proton from the carbocation intermediate, favored in the absence of a nucleophile like water.[1]Ensure the presence of a nucleophile (e.g., water, acetic acid) to trap the carbocation. Use milder reaction conditions such as lower temperatures and weaker acids.[1]
Dioxanes Reaction with an excess of formaldehyde, particularly at low temperatures.[1]Use a stoichiometric amount of formaldehyde. Consider increasing the reaction temperature.[1]
Halo-ethers When using halide-containing Lewis acids, the halide can act as a nucleophile, leading to the formation of 4-halotetrahydropyrans.This may be the desired product. If not, choose a Lewis acid without a nucleophilic counter-ion.
Side-chain Exchange Products A reversible 2-oxonia-Cope rearrangement can lead to products with exchanged side chains, and potentially racemization.[2][3][4]The use of α-acetoxy ethers as aldehyde precursors in the presence of BF₃·OEt₂ or SnBr₄ can prevent loss of optical purity.[3] Stabilizing the resulting carbocation through substrate design can also kinetically favor the desired Prins cyclization.[4]

A general troubleshooting workflow for low yields and side product formation is illustrated below:

G Troubleshooting Workflow for Low Yields start Low Yield of Tetrahydropyran check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Increase Time/Temp Use More Active Catalyst incomplete->optimize_conditions Yes analyze_byproducts Identify Side Products (NMR, MS) side_products->analyze_byproducts Yes check_stability Product Instability? side_products->check_stability No end Improved Yield optimize_conditions->end adjust_temp Lower Reaction Temperature analyze_byproducts->adjust_temp change_catalyst Use Milder Lewis Acid analyze_byproducts->change_catalyst control_water Ensure Anhydrous Conditions analyze_byproducts->control_water optimize_stoichiometry Optimize Reactant Ratio analyze_byproducts->optimize_stoichiometry adjust_temp->end change_catalyst->end control_water->end optimize_stoichiometry->end modify_workup Use Buffered Workup Lower Temperature check_stability->modify_workup Yes check_stability->end No modify_workup->end

Caption: A flowchart for troubleshooting low yields in Prins cyclization.

Frequently Asked Questions (FAQs)

Q1: Which catalyst should I choose for my Prins cyclization?

A1: The choice of catalyst is critical and depends on the specific substrates and desired product. Both Brønsted and Lewis acids are commonly used.

  • Lewis Acids: These are versatile catalysts. For example, InBr₃ is a mild Lewis acid effective for synthesizing 4,5-dibromotetrahydropyrans with high stereoselectivity.[2] BiCl₃ can be used in microwave-assisted syntheses to produce 4-chloro-cis-2,6-disubstituted tetrahydropyrans as single diastereomers.[2] Iron(III) salts with trimethylsilyl halides are effective for forming all-cis disubstituted tetrahydropyrans.[1]

  • Brønsted Acids: Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids can catalyze asymmetric Prins cyclizations to yield 4-methylenetetrahydropyrans with high enantioselectivity.[5] Phosphomolybdic acid in water at room temperature provides high yields of all-cis-tetrahydropyran-4-ol derivatives.[5]

Q2: How does the structure of the homoallylic alcohol and the aldehyde affect the reaction outcome?

A2: The electronic and steric properties of the substrates significantly influence the reaction.

  • Homoallylic Alcohol: Electron-rich aromatic substituents on the homoallylic alcohol can stabilize the benzylic cation, which may lead to racemization through a 2-oxonia-Cope rearrangement.[2] Conversely, electron-deficient substituents can suppress this side reaction, preserving the enantiomeric excess.[2]

  • Aldehyde: The reaction is compatible with a range of aliphatic and aromatic aldehydes.[6][7] The choice of aldehyde can influence the stereochemical outcome and reaction rate.

Q3: What are the typical reaction conditions for a Prins cyclization?

A3: Reaction conditions can vary widely. A general starting point for the synthesis of a 4-chlorotetrahydropyran is provided in the experimental protocols section. Key parameters to optimize include:

  • Temperature: Often performed at temperatures ranging from 0 °C to room temperature, though lower temperatures can improve selectivity.[1]

  • Solvent: Anhydrous dichloromethane (DCM) is a common choice.[1]

  • Atmosphere: Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[1]

Q4: How can I control the stereochemistry of the tetrahydropyran product?

A4: The Prins cyclization is known for its potential for high stereoselectivity, typically favoring the formation of cis-2,6-disubstituted products via a chair-like transition state where substituents occupy equatorial positions.[8] Intramolecular Prins cyclizations often exhibit higher stereocontrol due to the constrained transition state.[1] The use of chiral catalysts, such as chiral Brønsted acids, can induce enantioselectivity.[5] Silyl-Prins cyclizations, using substrates like allylsilanes, can also offer higher selectivity.[1]

Experimental Protocols

General Protocol for the Synthesis of 4-Chloro-cis-2,6-disubstituted Tetrahydropyran

This protocol provides a general starting point and may require optimization for specific substrates.

  • Preparation: In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve the aldehyde (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Add the Lewis acid (e.g., BiCl₃, 0.05 equivalents) to the solution and stir for 5-10 minutes.

  • Substrate Addition: Slowly add the homoallylic alcohol (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Data Presentation

Table 1: Comparison of Catalysts for Prins Cyclization

CatalystSubstratesProductYieldStereoselectivityReference
InCl₃ Homoallyl (thio)alcohols and aldehydesPolysubstituted tetrahydropyransHighExcellent diastereoselectivity[5]
Phosphomolybdic acid Homoallylic alcohols and aldehydes in waterTetrahydropyran-4-ol derivativesHighAll cis-selectivity[5]
O₃ReOSiPh₃ Aromatic and α,β-unsaturated aldehydes4-hydroxytetrahydropyransGoodHigh[5]
BiCl₃ (Microwave) Homoallylic alcohol and aldehyde4-chloro-cis-2,6-disubstituted tetrahydropyranGoodSingle diastereomer[2]
InBr₃ (Z)-γ-brominated homoallylic alcohol and aldehyde4,5-dibromotetrahydropyranGoodHigh[2]

Visualizations

The generally accepted mechanism for the Lewis acid-catalyzed Prins cyclization to form a 4-chlorotetrahydropyran is depicted below.

G Prins Cyclization Mechanism cluster_0 Activation and Oxocarbenium Ion Formation cluster_1 Cyclization and Trapping Aldehyde R-CHO ActivatedAldehyde R-CHO-L.A. Aldehyde->ActivatedAldehyde + L.A. LewisAcid L.A. OxocarbeniumIon Oxocarbenium Ion ActivatedAldehyde->OxocarbeniumIon + Homoallylic Alcohol - L.A.-OH2 HomoallylicAlcohol Homoallylic Alcohol ChairTransitionState Chair-like Transition State OxocarbeniumIon->ChairTransitionState 6-endo-trig Carbocation Carbocation Intermediate ChairTransitionState->Carbocation Product Tetrahydropyran Carbocation->Product + Nu- Nucleophile Nu-

Caption: Mechanism of the Prins cyclization for tetrahydropyran synthesis.

References

Technical Support Center: Improving Diastereoselectivity in Functionalized Pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high diastereoselectivity during the synthesis of functionalized pyran rings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types used for diastereoselective pyran synthesis?

A1: Several powerful reactions are employed to construct pyran rings with high diastereoselectivity. Key methods include:

  • Hetero-Diels-Alder (HDA) Reaction: A [4+2] cycloaddition between an electron-rich alkene (dienophile) and an electron-deficient α,β-unsaturated carbonyl compound (1-oxa-1,3-butadiene). This method is highly effective for creating dihydropyran derivatives.[1]

  • Prins Cyclization: An acid-catalyzed cyclization between a homoallylic alcohol and an aldehyde. This reaction is a classic and powerful tool for constructing tetrahydropyran rings, though controlling side reactions can be a challenge.[2][3][4]

  • Organocatalytic Domino Reactions: These multi-step sequences, often initiated by a Michael addition, can build complex and polyfunctionalized pyrans with high stereocontrol in a single pot.[5][6][7] Catalysts like L-proline and cinchona-alkaloid derivatives are commonly used.[7][8]

  • Intramolecular Cyclization: Methods like the oxa-6π electrocyclization of dienones or tandem Stille-oxa-electrocyclization provide pathways to complex fused-pyran systems.[9][10]

Q2: How does the choice of catalyst influence diastereoselectivity?

A2: The catalyst is a critical factor in dictating the stereochemical outcome.

  • Lewis Acids (e.g., BF₃·OEt₂, SnCl₄, TMSOTf): In reactions like the Prins cyclization and HDA, Lewis acids activate the aldehyde or oxadiene, influencing the geometry of the transition state.[1][2][4] Stoichiometric amounts are sometimes required, and the choice of acid can impact reaction efficiency and prevent side reactions like racemization.[2][4]

  • Brønsted Acids (e.g., TfOH, PTSA): These are also used to promote cyclizations. In some cases, very low catalyst loadings (e.g., 2 mol% TfOH) can achieve excellent yields and high diastereoselectivity (>20:1 d.r.).[11]

  • Organocatalysts (e.g., Proline, Cinchona-derived squaramides): These catalysts operate by forming chiral intermediates (enamines, iminiums) that guide the approach of the reaction partners. The steric environment of the catalyst is designed to favor one diastereomeric transition state over others, leading to high diastereo- and enantioselectivity.[5][7][8]

Q3: What role does solvent and temperature play in controlling stereoselectivity?

A3: Both solvent and temperature are crucial parameters for optimizing diastereoselectivity.

  • Temperature: Lowering the reaction temperature often enhances selectivity. This is because the transition states leading to different diastereomers have different activation energies; at lower temperatures, the reaction is more likely to proceed through the lowest-energy transition state, favoring the kinetic product. For example, in certain oxa-Prins fluorination reactions, decreasing the temperature from room temperature to -20 °C significantly improves the diastereomeric ratio.[2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.[12] For instance, in a highly diastereoselective synthesis of tricyclic pyrans, changing the solvent from 1,2-dichloroethane to toluene increased the diastereomeric ratio from 13.0:1 to >20:1.[11] A systematic screening of solvents is often a necessary step in optimization.[12]

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Diastereomeric Ratio (d.r.) in a Prins Cyclization 1. High Reaction Temperature: Favors the thermodynamic product or allows for equilibration between diastereomers. 2. Lewis Acid Choice: The chosen Lewis acid may not be optimal for enforcing a rigid, chair-like transition state. 3. Competing Oxonia-Cope Rearrangement: This can lead to racemization and formation of undesired side-products.[4]1. Lower the Reaction Temperature: Conduct the reaction at 0 °C, -20 °C, or even -78 °C to favor the kinetic product.[2] 2. Screen Lewis Acids: Test different Lewis acids (e.g., TMSOTf, SnCl₄, BF₃·OEt₂) and Brønsted acids (TfOH).[4][11] 3. Use Specific Promoters: For certain substrates, additives like acetic acid (HOAc) with BF₃·OEt₂ can sometimes mitigate side reactions, though careful optimization is needed.[4]
Poor Selectivity in a Hetero-Diels-Alder (HDA) Reaction 1. Substrate Reactivity: The electronic properties of the diene or dienophile are not sufficiently matched for an inverse-electron-demand HDA. 2. Uncatalyzed Reaction: Thermal HDA reactions often require high temperatures and show low diastereoselectivity.[1] 3. Lewis Base Inhibition: Reactant aldehydes or other Lewis basic molecules in the mixture can coordinate to the Lewis acid catalyst, reducing its effectiveness and lowering enantiocontrol.[13]1. Modify Substrates: Introduce electron-withdrawing groups (e.g., -CN, -CO₂R) on the 1-oxa-1,3-butadiene system to enhance its reactivity.[1] 2. Introduce a Catalyst: Use a Lewis acid like SnCl₄ to promote the reaction and favor the endo isomer.[1] 3. Optimize Reaction Conditions: Carefully purify starting materials. Consider slow addition of the aldehyde reactant to maintain a low concentration and minimize catalyst inhibition.
Low Yield and/or Selectivity in an Organocatalytic Domino Reaction 1. Incorrect Catalyst Choice: The chosen organocatalyst (e.g., proline vs. a squaramide) may not be suitable for the specific substrate combination. 2. Suboptimal Catalyst Loading: Too little catalyst may lead to a slow, unselective background reaction, while too much can sometimes lead to side products. 3. Electronic Mismatch: The electronic nature of substituents on the reactants can strongly influence diastereoselectivity.[5]1. Screen Catalysts: Test a panel of organocatalysts with different steric and electronic properties (e.g., various cinchona-alkaloid derivatives).[5][8] 2. Vary Catalyst Loading: Optimize the mole percentage of the catalyst (e.g., start with 10 mol% and adjust down to 5 or even 1 mol%).[5] 3. Analyze Substrate Effects: Be aware that electron-donating vs. electron-withdrawing groups on aromatic rings can dramatically alter the d.r.[5] Consider modifying the substrate if a particular functional group consistently gives poor results.

Data Presentation: Catalyst and Solvent Effects

The following table summarizes quantitative data from literature, illustrating how reaction parameters affect the diastereoselectivity in the synthesis of functionalized pyrans.

Table 1: Effect of Catalyst and Solvent on Diastereoselectivity in a Fused Tricyclic Pyran Synthesis [11]

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Yb(OTf)₃ (10)ClCH₂CH₂ClRefluxNo Reaction-
2FeCl₃ (10)ClCH₂CH₂ClReflux875.6 : 1
3Tf₂NH (10)ClCH₂CH₂ClReflux725.0 : 1
4TfOH (10)ClCH₂CH₂ClReflux8613.0 : 1
5TfOH (2) Toluene Reflux 99 >20 : 1

Data adapted from a study on double C(sp³)–H bond functionalization.[11] This highlights the dramatic improvement in both yield and diastereoselectivity achieved by switching to TfOH as a catalyst and toluene as the solvent.

Experimental Protocols

Key Experiment: Organocatalytic Domino Michael–Hemiacetalization Reaction

This protocol describes a one-pot synthesis of a polyfunctionalized dihydropyran derivative with high stereoselectivity, adapted from a published procedure.[5]

Reaction: (E)-3-aryl-2-nitroprop-2-en-1-ol + 1,3-dicarbonyl compound → Dihydropyran

Materials:

  • (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 equiv)

  • 1,3-dicarbonyl compound (e.g., methyl 3-oxobutanoate) (1.0 equiv)

  • Organocatalyst E (a diarylprolinol silyl ether derivative) (10 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the (E)-3-aryl-2-nitroprop-2-en-1-ol in dichloromethane, add the 1,3-dicarbonyl compound.

  • Add the organocatalyst E (10 mol%) to the mixture at ambient temperature.

  • Stir the reaction at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary (e.g., 7 days).

  • Upon completion, the intermediate tetrahydropyranol is typically dehydrated directly to the dihydropyran product. This can be achieved by adding an acid catalyst like PTSA or by workup conditions.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydropyran.

  • Determine the yield and diastereomeric ratio (d.r.) or diastereomeric excess (% de) using ¹H NMR spectroscopy and/or HPLC analysis on a chiral stationary phase.

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

G start Issue: Low Diastereomeric Ratio (d.r.) check_temp Is reaction at lowest feasible temperature? start->check_temp lower_temp Action: Decrease Temperature (e.g., RT -> 0°C -> -78°C) check_temp->lower_temp No check_catalyst Is the catalyst known for high d.r. with this reaction class? check_temp->check_catalyst Yes lower_temp->check_catalyst screen_catalysts Action: Screen Catalysts - Lewis Acids (BF3, SnCl4, etc.) - Organocatalysts (Proline, Squaramides) check_catalyst->screen_catalysts No check_solvent Has solvent polarity/coordination been optimized? check_catalyst->check_solvent Yes screen_catalysts->check_solvent screen_solvents Action: Screen Solvents (e.g., Toluene, DCM, THF, MeCN) check_solvent->screen_solvents No check_substrate Do substrates have significant steric/electronic bias? check_solvent->check_substrate Yes screen_solvents->check_substrate modify_substrate Consider: Modify Substrate (e.g., add blocking group) (Advanced Step) check_substrate->modify_substrate No end_node Outcome: Improved Diastereoselectivity check_substrate->end_node Yes modify_substrate->end_node

Caption: Troubleshooting flowchart for improving diastereoselectivity.

General Experimental Workflow for Optimization

G sub Select Substrates (Diene/Dienophile, Alcohol/Aldehyde) initial Initial Reaction Setup - Standard Catalyst - Standard Solvent (e.g., DCM) - Room Temperature sub->initial analysis Analysis - TLC/LCMS for conversion - NMR/Chiral HPLC for d.r. initial->analysis decision d.r. > Target? analysis->decision optimize Optimization Loop Vary one parameter at a time: 1. Temperature 2. Catalyst 3. Solvent 4. Concentration decision->optimize No success Successful Protocol (High d.r. & Yield) decision->success Yes optimize->initial Re-run Experiment

Caption: Iterative workflow for optimizing reaction conditions.

References

Carbothioamides: Technical Support Center for Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of carbothioamides. The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with carbothioamides?

Carbothioamides are a class of compounds that should be handled with caution due to their potential health risks. While specific toxicity data may vary between different carbothioamide derivatives, they are generally considered hazardous. Potential hazards include:

  • Irritation: They can cause irritation to the skin, eyes, and respiratory system.[1][2][3]

  • Toxicity: Some thioamides are known to be toxic and may have significant biological activity.[4] For example, thioacetamide is treated as a potential human carcinogen.

  • Unknown Hazards: For many specific carbothioamides, the full toxicological profile has not been determined. Therefore, it is crucial to treat them as having unknown hazards and toxicity.[5]

2. What are the proper storage conditions for carbothioamides?

Proper storage is crucial to maintain the stability and integrity of carbothioamides and to ensure laboratory safety. General storage guidelines include:

  • Keep containers tightly closed in a dry and well-ventilated area.[5]

  • Store in a cool, dark place. Some specific carbothioamides may require refrigeration at 2-8°C. Always consult the supplier's safety data sheet (SDS) for specific temperature requirements.

  • Avoid contact with incompatible materials.[4]

3. What materials are incompatible with carbothioamides?

To prevent dangerous reactions, carbothioamides should be stored away from:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

4. What personal protective equipment (PPE) is required when handling carbothioamides?

A comprehensive approach to personal protection is necessary. The recommended PPE includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or a chemical-resistant suit.[4][5]

  • Respiratory Protection: A NIOSH-approved respirator may be necessary, especially when handling powders or in poorly ventilated areas.[5]

5. How should I dispose of carbothioamide waste?

Carbothioamide waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[5]

  • Collect waste in a dedicated, properly labeled, and sealed container.[4]

  • Do not dispose of carbothioamide waste down the drain.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving carbothioamides.

Scenario 1: You observe skin or eye contact with a carbothioamide.

  • Immediate Action:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1]

  • Follow-up:

    • Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1]

Scenario 2: A small spill of solid carbothioamide occurs on a laboratory bench.

  • Immediate Action:

    • Alert others in the immediate area.

    • If the substance is dusty or volatile, evacuate the area and ensure it is well-ventilated, preferably within a chemical fume hood.[4]

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[5]

  • Cleanup and Disposal:

    • Place the swept-up material into a labeled, sealed container for hazardous waste disposal.[5]

    • Decontaminate the spill area with a suitable solvent (consult the SDS) and then wash with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

Quantitative Data Summary

Due to the broad nature of the carbothioamide class, specific quantitative data is often not available for every compound. However, the following table summarizes general guidelines.

ParameterValueNotes
Occupational Exposure Limits (OELs) Not established for most carbothioamides.Thioacetamide, a related compound, is treated as a carcinogen, and extreme caution is advised. Always handle with the assumption of high toxicity.
Storage Temperature Cool, dry place. 2-8°C for some specific compounds.Always refer to the manufacturer's SDS for specific storage temperature recommendations.

Experimental Protocols

Protocol 1: General Handling of Carbothioamide Powders

  • Preparation:

    • Read the entire Safety Data Sheet (SDS) before starting work.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE: chemical safety goggles, chemical-resistant gloves, and a lab coat.

  • Procedure:

    • Conduct all weighing and handling of carbothioamide powders within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Use a spatula for transferring solids and avoid creating dust.

    • Close the container tightly immediately after use.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent and then with soap and water.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) as hazardous waste.

    • Wash hands thoroughly with soap and water.

Visualizations

Spill_Response_Workflow spill Carbothioamide Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area & Alert EHS large_spill->evacuate report Report Incident evacuate->report contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose dispose->report PPE_Selection_Logic start Handling Carbothioamides task What is the task? start->task weighing Weighing Powder task->weighing Solid solution Handling Solution task->solution Liquid respirator Add Respirator if Ventilation is Inadequate weighing->respirator risk_assessment Risk of Splash or Aerosol? solution->risk_assessment low_risk Low Risk risk_assessment->low_risk No high_risk High Risk risk_assessment->high_risk Yes base_ppe Minimum PPE: - Lab Coat - Gloves - Safety Goggles low_risk->base_ppe enhanced_ppe Enhanced PPE: - Chemical Suit - Double Gloves - Face Shield high_risk->enhanced_ppe respirator->base_ppe

References

Overcoming challenges in the thionation of lactam-derived precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the thionation of lactam-derived precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of thiolactams.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the thionation of lactams?

A1: The most common reagents for converting lactams to thiolactams are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P4S10).[1][2][3] Lawesson's Reagent is often preferred due to its milder reaction conditions and better solubility in organic solvents compared to P4S10.[3] A combination of P4S10 and hexamethyldisiloxane (HMDO) has also been reported as an effective alternative, sometimes offering simpler purification.[4][5][6][7][8][9]

Q2: My thionation reaction is giving a low yield. What are the potential causes?

A2: Low yields in thionation reactions can stem from several factors:

  • Poor Reagent Quality: Lawesson's Reagent can degrade upon exposure to moisture. It is advisable to use a fresh, high-quality reagent.

  • Suboptimal Reaction Temperature: The reaction temperature is critical. For many lactams, heating is required, often in solvents like toluene or xylene.[10] However, excessively high temperatures can lead to side reactions and decomposition.

  • Incorrect Stoichiometry: An insufficient amount of the thionating reagent will result in incomplete conversion of the starting material.

  • Reaction Time: The reaction may not have proceeded to completion. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Toluene, xylene, and dioxane are commonly used.[10][11][12]

Q3: I am having difficulty purifying my thiolactam product. What are the common challenges and solutions?

A3: Purification of thiolactams can be challenging due to the presence of phosphorus-containing byproducts from the thionating reagent.[12][13]

  • Chromatography: Column chromatography on silica gel is a common purification method. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is often effective.[14]

  • Recrystallization: If the thiolactam is a solid, recrystallization can be an effective purification technique.[15][16][17] Common solvents for recrystallization need to be determined empirically but often include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Work-up Procedures: For reactions using P4S10/HMDO, a simple hydrolytic workup may be sufficient to remove byproducts, avoiding the need for chromatography.[4][6][7][8] With Lawesson's Reagent, byproducts can sometimes be removed by treatment with ethylene glycol.

Q4: Are there any known side reactions to be aware of during the thionation of lactams?

A4: Yes, side reactions can occur, especially under harsh conditions. These can include decomposition of the starting material or product, and in some cases, rearrangement of the lactam ring. The thionation of bicyclic β-lactams, such as penicillins and cephalosporins, can be particularly challenging and sensitive to reaction conditions, sometimes leading to low yields of the desired thiolactam.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the thionation of lactam-derived precursors.

Problem Possible Cause Suggested Solution
Low to No Product Formation Degraded thionating reagent (especially Lawesson's Reagent).Use a fresh bottle of the reagent or one that has been stored under anhydrous conditions.
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring the reaction by TLC. Common refluxing solvents include toluene (b.p. 111 °C) or xylene (b.p. ~140 °C).
Inadequate amount of thionating reagent.Increase the molar equivalents of the thionating reagent (e.g., from 0.5 eq. to 1.0 eq. or higher).
Incomplete Reaction Reaction time is too short.Continue to heat the reaction and monitor its progress by TLC until the starting material is consumed.
Poor solubility of the starting material or reagent.Choose a solvent in which both the lactam precursor and the thionating reagent are reasonably soluble at the reaction temperature.
Formation of Multiple Products/Side Reactions Reaction temperature is too high.Reduce the reaction temperature. Consider using a lower-boiling solvent.
The substrate is sensitive to the reaction conditions.For sensitive substrates like certain β-lactams, carefully control the temperature and reaction time. A milder thionating reagent or condition might be necessary.[10][18]
Difficult Purification Phosphorus-containing byproducts co-elute with the product during chromatography.Modify the work-up procedure. For Lawesson's Reagent, consider a post-reaction treatment with ethylene glycol to decompose the byproducts. For P4S10/HMDO, a hydrolytic workup is often effective.[4][6][7][8]
The product is an oil and cannot be recrystallized.Rely on careful column chromatography for purification. It may be necessary to try different solvent systems or use a different stationary phase (e.g., alumina).

Data Presentation

The following table summarizes representative yields for the thionation of various lactam precursors under different reaction conditions. Please note that optimal conditions can vary depending on the specific substrate.

Lactam Precursor Thionating Reagent Solvent Temperature Time (h) Yield (%) Reference
7α-methoxy-cephalosporin derivativeLawesson's Reagent (1.8 eq.)Toluene90 °C370-98[10]
6α-methoxy-penicillin derivativeLawesson's ReagentToluene100 °C214[10]
Bridged lactamP4S10 (0.25 eq.) / HMDO (1.7 eq.)Toluene90 °C2295 (as a mixture of products)[12]
General Amides/LactamsLawesson's ReagentTolueneRefluxVariesGood to excellent[11]
General Esters/LactonesP4S10 / HMDOToluene/XyleneRefluxVariesComparable or superior to LR[5][6]

Experimental Protocols

Protocol 1: General Procedure for Thionation of Lactams using Lawesson's Reagent
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the lactam precursor (1.0 mmol) and Lawesson's Reagent (0.5 - 2.0 mmol, typically 1.1 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, 10-20 mL).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[10]

Protocol 2: General Procedure for Thionation of Lactams using P4S10/HMDO
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Phosphorus Pentasulfide (P4S10, 0.25 - 0.5 mmol per mmol of lactam) and anhydrous toluene or xylene.

  • Reagent Addition: Add hexamethyldisiloxane (HMDO, typically 1.5 - 2.0 mmol per mmol of lactam) to the suspension.

  • Reaction: Heat the mixture to reflux. Once the mixture is hot, add the lactam precursor (1.0 mmol), either neat or as a solution in the reaction solvent.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete shortly after all the P4S10 has dissolved.[5]

  • Work-up: After cooling, the reaction mixture can be washed with water or a saturated aqueous solution of sodium bicarbonate to hydrolyze the byproducts. The organic layer is then dried and concentrated.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary. Often, the hydrolytic workup is sufficient to remove the majority of the byproducts.[4][6][7][8]

Visualizations

Thionation_Workflow cluster_troubleshooting Troubleshooting start Start: Lactam Precursor reagents Add Thionating Reagent (Lawesson's Reagent or P4S10/HMDO) & Anhydrous Solvent start->reagents reaction Heat Reaction Mixture (Reflux) reagents->reaction monitoring Monitor by TLC reaction->monitoring incomplete Incomplete Reaction? monitoring->incomplete workup Reaction Work-up purification Purification workup->purification product Pure Thiolactam purification->product low_yield Low Yield? purification->low_yield incomplete->reaction Increase Time/ Temp/Reagent incomplete->workup Complete low_yield->reagents Check Reagent Quality/ Optimize Conditions low_yield->product Acceptable Yield

Caption: General experimental workflow for the thionation of lactams.

Thionation_Mechanism LR Lawesson's Reagent (LR) Ylide Reactive Dithiophosphine Ylide LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Lactam Lactam (C=O) Lactam->Intermediate Thiolactam Thiolactam (C=S) Intermediate->Thiolactam Cycloreversion Byproduct Phosphorus-Oxygen Byproduct (P=O) Intermediate->Byproduct

Caption: Simplified mechanism of lactam thionation using Lawesson's Reagent.

References

Technical Support Center: Purification of Crude Tetrahydro-2H-pyran-4-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Tetrahydro-2H-pyran-4-carbothioamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My compound is not dissolving in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the chosen solvent is not suitable for your compound at elevated temperatures. Thioamides, being polar molecules, generally dissolve well in polar protic solvents.

  • Recommended Action:

    • Solvent Selection: If you are using a non-polar or weakly polar solvent, switch to a more polar solvent. Good starting points for polar compounds include ethanol, methanol, or isopropanol. For highly polar compounds, a mixture of solvents, such as ethanol/water, can be effective.

    • Solubility Testing: Before performing a large-scale recrystallization, it is crucial to conduct small-scale solubility tests with a variety of solvents to identify the optimal one. An ideal solvent will dissolve the compound when hot but not when cold.

Q2: The compound oiled out during cooling instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.

  • Recommended Action:

    • Add More Solvent: Reheat the solution until the oil redissolves and then add more of the same solvent to decrease the concentration.

    • Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

    • Solvent System Modification: Consider using a solvent system with a lower boiling point.

Q3: No crystals are forming even after the solution has cooled completely. What is the problem?

A3: This is a common issue that can arise from several factors, including the solution not being saturated or the presence of impurities that inhibit crystallization.

  • Recommended Action:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed for crystallization.

    • Reduce Solvent Volume: If crystallization still does not occur, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Column Chromatography Troubleshooting

Q1: My compound is not moving from the baseline on the TLC plate, even with a polar solvent system.

A1: This suggests that your compound has a very strong interaction with the stationary phase (silica gel).

  • Recommended Action:

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For polar, sulfur-containing compounds, a mixture of a non-polar solvent (like hexane or ethyl acetate) with a more polar solvent (like methanol or acetone) is often effective.

    • Add a Modifier: Adding a small amount of a polar modifier, such as triethylamine or acetic acid, to the mobile phase can help to reduce tailing and improve the elution of polar compounds.

Q2: The separation between my desired compound and an impurity is poor.

A2: This indicates that the chosen mobile phase is not optimal for resolving the components of your mixture.

  • Recommended Action:

    • Fine-tune Solvent System: Experiment with different solvent ratios to find the optimal mobile phase that provides the best separation on a TLC plate before running the column.

    • Gradient Elution: Instead of using a single solvent system (isocratic elution), consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to separate compounds with similar polarities.

Q3: The compound is streaking on the column.

A3: Streaking can be caused by several factors, including overloading the column, poor solubility of the sample in the mobile phase, or interactions with the stationary phase.

  • Recommended Action:

    • Sample Loading: Ensure that the sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.

    • Solvent System: The polarity of the solvent used to dissolve the sample should be similar to or less than the polarity of the initial mobile phase.

    • Column Packing: Ensure the column is packed uniformly to avoid channeling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be the corresponding nitrile (Tetrahydro-2H-pyran-4-carbonitrile) or amide (Tetrahydro-2H-pyran-4-carboxamide).

  • Carboxylic Acid: Over-hydrolysis during the synthesis from a nitrile can lead to the formation of Tetrahydro-2H-pyran-4-carboxylic acid.

  • Reagents: Residual reagents from the thionation step (e.g., Lawesson's reagent byproducts).

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on the purification of the analogous Tetrahydro-2H-pyran-4-carboxamide, ethanol is a good starting point for recrystallization. It is a polar protic solvent that is likely to dissolve the thioamide at its boiling point and allow for crystallization upon cooling.

Q3: How can I remove a carboxylic acid impurity?

A3: A simple acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the thioamide remains in the organic layer.

Q4: What type of stationary phase and mobile phase should I use for column chromatography?

A4:

  • Stationary Phase: Silica gel is the most common and suitable stationary phase for the purification of polar organic compounds.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For a polar compound like a thioamide, you may need to increase the polarity by adding methanol or acetone to the mobile phase. For example, a gradient of 0-10% methanol in dichloromethane can be effective.

Quantitative Data Summary

Purification MethodSolvent/Mobile PhaseYield (%)Purity (%)
RecrystallizationEthanol89>98

Experimental Protocols

Recrystallization of Tetrahydro-2H-pyran-4-carboxamide (Analogous Compound)

  • Dissolution: In a suitable flask, dissolve the crude Tetrahydro-2H-pyran-4-carboxamide in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

General Protocol for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Liquid/Oil or Difficult Solid recrystallization_issue Issue Encountered? recrystallization->recrystallization_issue column_issue Issue Encountered? column_chromatography->column_issue pure_product Pure Product recrystallization_issue->pure_product No not_dissolving Not Dissolving recrystallization_issue->not_dissolving Yes oiling_out Oiling Out recrystallization_issue->oiling_out Yes no_crystals No Crystals recrystallization_issue->no_crystals Yes column_issue->pure_product No no_movement No Movement on TLC column_issue->no_movement Yes poor_separation Poor Separation column_issue->poor_separation Yes streaking Streaking column_issue->streaking Yes change_solvent Change Solvent / Increase Polarity not_dissolving->change_solvent add_solvent_cool_slowly Add More Solvent / Cool Slowly oiling_out->add_solvent_cool_slowly induce_crystallization Induce Crystallization / Reduce Solvent no_crystals->induce_crystallization change_solvent->recrystallization add_solvent_cool_slowly->recrystallization induce_crystallization->recrystallization increase_polarity Increase Mobile Phase Polarity no_movement->increase_polarity optimize_solvent Optimize Solvent System / Gradient Elution poor_separation->optimize_solvent check_loading Check Sample Loading / Packing streaking->check_loading increase_polarity->column_chromatography optimize_solvent->column_chromatography check_loading->column_chromatography Impurity_Removal_Methods crude_product Crude this compound impurities Potential Impurities crude_product->impurities unreacted_sm Unreacted Starting Materials (Nitrile/Amide) impurities->unreacted_sm carboxylic_acid Carboxylic Acid impurities->carboxylic_acid reagent_byproducts Reagent Byproducts impurities->reagent_byproducts recrystallization Recrystallization (e.g., from Ethanol) unreacted_sm->recrystallization column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc/MeOH) unreacted_sm->column_chromatography carboxylic_acid->column_chromatography acid_base_extraction Acid-Base Extraction carboxylic_acid->acid_base_extraction reagent_byproducts->recrystallization reagent_byproducts->column_chromatography methods Recommended Removal Methods recrystallization->methods column_chromatography->methods acid_base_extraction->methods

Technical Support Center: Enhancing the Stability of Thioamide-Containing Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thioamide-containing compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for thioamide-containing compounds in solution?

A1: Thioamide-containing compounds are susceptible to several degradation pathways in solution, primarily hydrolysis and oxidation.[1][2][3][4][5] In acidic or alkaline conditions, thioamides can hydrolyze to their corresponding amides.[2][5][6] The sulfur atom in the thioamide group is also prone to oxidation, which can lead to the formation of thioamide S-oxides and subsequently to the amide or nitrile derivatives.[1][3][4] For thioamide-containing peptides, additional degradation pathways such as acid-catalyzed chain scission and epimerization at the α-carbon can occur, particularly during solid-phase peptide synthesis (SPPS).[7][8][9][10]

Q2: Which experimental conditions have the most significant impact on the stability of thioamides?

A2: The stability of thioamide-containing compounds is highly dependent on the experimental conditions. The most critical factors include:

  • pH: Thioamides exhibit lower stability in both acidic and alkaline aqueous solutions due to accelerated hydrolysis.[2][6]

  • Temperature: Elevated temperatures increase the rate of degradation reactions, including hydrolysis.[6]

  • Solvents: The choice of solvent is crucial. Nucleophilic solvents, such as methanol, may react with the thioamide group.[6]

  • Presence of Oxidants: The susceptibility of the thioamide sulfur to oxidation means that the presence of oxidizing agents or dissolved oxygen can lead to degradation.[1][3][4]

Q3: How can I improve the stability of my thioamide-containing compound in solution?

A3: To enhance the stability of thioamide-containing compounds, consider the following strategies:

  • pH Control: Maintain the pH of aqueous solutions as close to neutral as possible.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation rates.[6]

  • Solvent Selection: Utilize non-nucleophilic, aprotic polar solvents like acetonitrile (ACN) when possible.[6]

  • Inert Atmosphere: For oxygen-sensitive compounds, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Structural Modification: In the context of peptide synthesis, the thioamide can be temporarily protected as a thioimidate to prevent side reactions during synthesis and cleavage.[7][8][9][10]

Troubleshooting Guides

Issue 1: Rapid degradation of the thioamide compound is observed during analysis by HPLC.
Potential Cause Troubleshooting Step Rationale
Hydrolysis due to inappropriate pH of the mobile phase. Adjust the mobile phase pH to be near neutral, if compatible with the chromatography method.Thioamides are prone to hydrolysis under acidic or basic conditions.[2][6]
On-column degradation. Reduce the column temperature.Lower temperatures will slow the rate of any on-column degradation reactions.
Reaction with the solvent. If using a nucleophilic solvent like methanol in the mobile phase or as a diluent, consider switching to a non-nucleophilic solvent such as acetonitrile.Methanol can potentially act as a nucleophile and react with the thioamide group.[6]
Issue 2: The concentration of the thioamide compound decreases over time when stored in solution.
Potential Cause Troubleshooting Step Rationale
Hydrolysis in aqueous solution. Prepare fresh solutions before use. If storage is necessary, buffer the solution to a neutral pH and store at low temperatures (2-8 °C or frozen).Hydrolysis is a common degradation pathway for thioamides in aqueous media.[2]
Oxidation. Degas the solvent before preparing the solution. Store the solution under an inert atmosphere (e.g., nitrogen or argon).The thioamide sulfur is susceptible to oxidation by dissolved oxygen.[1][3][4]
Photodegradation. Store the solution in an amber vial or otherwise protected from light.While not as common as hydrolysis or oxidation, some compounds are light-sensitive.
Issue 3: Unexpected peaks appear in the chromatogram of a forced degradation study.
Potential Cause Troubleshooting Step Rationale
Formation of amide, nitrile, or S-oxide derivatives. Use LC-MS to identify the mass of the degradation products. The amide will have a lower mass (S replaced by O), while the S-oxide will have a higher mass (addition of O).These are known degradation products of thioamides through hydrolysis and oxidation pathways.[1][3][4]
In peptide samples, chain scission or epimerization. Characterize the fragments by MS/MS. Analyze the stereochemical purity using a chiral column or derivatization method.These are common side reactions for thioamide-containing peptides under harsh conditions.[7][8][9][10]

Data Presentation

Table 1: Factors Influencing Thioamide Stability and Recommended Mitigation Strategies

Factor Effect on Thioamide Stability Recommended Mitigation Strategy Primary Degradation Pathway Addressed
High/Low pH Increased rate of conversion to the corresponding amide.[2][6]Maintain pH of aqueous solutions near neutral (pH 6-8).Hydrolysis
Elevated Temperature Accelerated degradation rates.[6]Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C).Hydrolysis, Oxidation
Nucleophilic Solvents (e.g., Methanol) Potential for direct reaction with the thioamide.[6]Use non-nucleophilic solvents like acetonitrile or isopropanol.[6]Solvolysis
Oxygen/Oxidizing Agents Formation of thioamide S-oxides and other oxidative degradants.[1][3][4]Prepare and store solutions under an inert atmosphere (N₂ or Ar).Oxidation
Strong Acids (e.g., TFA in peptide cleavage) Chain scission at the thioamide bond in peptides.[8]Optimize cleavage conditions; consider thioimidate protection.[8][11]Acid-catalyzed cleavage
Strong Bases (e.g., Piperidine in SPPS) Epimerization of the adjacent α-carbon in peptides.[9][10]Protect the thioamide as a thioimidate during synthesis.[9][10]Epimerization

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of a Thioamide-Containing Compound

This protocol outlines a general approach for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12][13][14]

  • Preparation of Stock Solution: Prepare a stock solution of the thioamide-containing compound in a suitable non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Then, dissolve in the initial solvent to a concentration of ~100 µg/mL.

    • Photodegradation: Expose the solution (~100 µg/mL) to a light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before injection into the HPLC system, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with a control sample (diluted stock solution stored at 2-8°C), by a suitable stability-indicating HPLC method (e.g., reverse-phase with UV and/or MS detection).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Identify and characterize the degradation products using mass spectrometry (MS) and/or by comparing their retention times with known standards, if available.

Visualizations

Thioamide_Degradation_Pathways Thioamide Thioamide (R-C(=S)-NR'R'') Amide Amide (R-C(=O)-NR'R'') Thioamide->Amide Hydrolysis (+H₂O, H⁺ or OH⁻) ThioamideSOxide Thioamide S-Oxide (R-C(=SO)-NR'R'') Thioamide->ThioamideSOxide Oxidation ([O]) Nitrile Nitrile (R-C≡N) or Amide Derivative ThioamideSOxide->Nitrile Further Oxidation/ Elimination

Caption: Primary degradation pathways of thioamides.

Troubleshooting_Workflow start Instability Observed (e.g., peak loss, new peaks) check_pH Is the solution pH acidic or basic? start->check_pH adjust_pH Adjust pH to neutral (6-8) and re-analyze. check_pH->adjust_pH Yes check_temp Is the solution stored at elevated temperature? check_pH->check_temp No stable Stability Improved adjust_pH->stable lower_temp Store at low temperature (e.g., 2-8°C) and re-analyze. check_temp->lower_temp Yes check_oxidants Is the solution exposed to air/oxidants? check_temp->check_oxidants No lower_temp->stable use_inert Prepare/store under inert atmosphere and re-analyze. check_oxidants->use_inert Yes use_inert->stable

Caption: Troubleshooting workflow for thioamide instability.

References

Validation & Comparative

A Comparative Analysis of Tetrahydro-2H-pyran-4-carbothioamide and its Carboxamide Analog in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature reveals a notable absence of direct comparative studies on the biological activities of Tetrahydro-2H-pyran-4-carbothioamide and its direct carboxamide analog, Tetrahydro-2H-pyran-4-carboxamide. While research into the biological potential of various pyran-containing molecules is an active field, data allowing for a quantitative, head-to-head comparison of these two specific compounds is not publicly available. This guide, therefore, aims to provide a comparative overview based on the general biological activities reported for closely related pyran derivatives and the known influence of carboxamide versus carbothioamide functional groups in medicinal chemistry.

The core structure, tetrahydro-2H-pyran, is a recognized scaffold in the design of bioactive molecules, with derivatives exhibiting a range of activities including anticancer, antimicrobial, and antifungal properties. The functional group at the 4-position, either a carboxamide (-C(=O)NH2) or a carbothioamide (-C(=S)NH2), is a critical determinant of a molecule's biological profile, influencing its physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

General Biological Activities of Related Pyran Derivatives

Derivatives of the tetrahydro-2H-pyran scaffold have been investigated for various therapeutic applications. Studies have shown that certain functionalized pyrans can exhibit significant biological effects. For instance, some dihydropyran-4-carboxamides have been noted for their potential cytotoxic activity in cancer cell lines[1]. The broader class of pyran derivatives has been associated with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor effects[2].

The Influence of Carboxamide vs. Carbothioamide Moieties

In medicinal chemistry, the substitution of an oxygen atom with sulfur to convert a carboxamide to a carbothioamide can profoundly impact a compound's biological activity. This is often attributed to the differences in electronegativity, size, and polarizability between oxygen and sulfur. Thioamides are generally more lipophilic and can exhibit altered hydrogen bonding patterns compared to their amide counterparts. These changes can affect target binding, cell permeability, and metabolic pathways.

While specific data for the target compounds is unavailable, studies on other molecular scaffolds have demonstrated that carbothioamide derivatives can possess enhanced or entirely different biological activities compared to their carboxamide analogs. For example, various carbothioamide-containing heterocyclic compounds have been synthesized and evaluated for their potent anticancer and antimicrobial activities.

Hypothetical Comparative Workflow

In the absence of direct experimental data, a logical workflow for a comparative biological evaluation of this compound and its carboxamide analog would involve a series of in vitro assays. This would allow for a systematic assessment of their potential therapeutic properties.

G Comparative Biological Assay Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Comparison Compound_A This compound Antimicrobial Antimicrobial Assays (Antibacterial & Antifungal) Compound_A->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity, Apoptosis) Compound_A->Anticancer Enzyme Enzyme Inhibition Assays Compound_A->Enzyme Compound_B Tetrahydro-2H-pyran-4-carboxamide Compound_B->Antimicrobial Compound_B->Anticancer Compound_B->Enzyme Data_Analysis Quantitative Data Analysis (IC50, MIC values) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Enzyme->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: A logical workflow for the comparative biological evaluation of the two compounds.

Experimental Protocols

Should a comparative study be undertaken, the following standard experimental protocols would be relevant:

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The test compounds (this compound and Tetrahydro-2H-pyran-4-carboxamide) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using the appropriate growth medium.

  • Incubation: The standardized microbial inoculum is added to each well of the microtiter plate. The plate is then incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.

Data Presentation

The following tables are templates for how the quantitative data from such comparative assays would be presented. In the absence of specific data for the target compounds, these remain illustrative.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compoundData not availableData not availableData not available
Tetrahydro-2H-pyran-4-carboxamideData not availableData not availableData not available
Positive Control (e.g., Ciprofloxacin/Fluconazole)ValueValueValue

Table 2: Comparative Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compoundData not availableData not available
Tetrahydro-2H-pyran-4-carboxamideData not availableData not available
Positive Control (e.g., Doxorubicin)ValueValue

Conclusion

While the tetrahydro-2H-pyran scaffold is a promising starting point for the development of new therapeutic agents, a definitive comparison of the biological activities of this compound and its carboxamide analog is not possible based on current scientific literature. The replacement of the amide oxygen with sulfur is a common strategy in medicinal chemistry to modulate the biological and pharmacokinetic properties of a lead compound. Future research directly comparing these two molecules is necessary to elucidate their relative potency and potential as, for example, antimicrobial or anticancer agents. The experimental workflows and data presentation formats provided herein offer a framework for such a comparative investigation.

References

The Thioamide Substitution: A Bioisosteric Strategy for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of thioamide and amide bioisosterism reveals significant potential for thioamide substitution to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide provides an objective comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the strategic application of this bioisosteric replacement.

The substitution of an amide with a thioamide represents a subtle yet powerful modification in medicinal chemistry. This single-atom exchange from oxygen to sulfur, while maintaining the overall geometry, imparts distinct physicochemical properties that can translate into enhanced biological activity, improved metabolic stability, and better membrane permeability.[1] This guide delves into a comparative analysis of these two functional groups, presenting quantitative data, detailed experimental protocols, and illustrative workflows to guide the rational design of novel therapeutics.

Physicochemical Properties: A Tale of Two Bonds

The fundamental differences between amides and thioamides stem from the intrinsic properties of oxygen and sulfur. These differences manifest in bond lengths, van der Waals radii, and hydrogen bonding capabilities, all of which have a cascading effect on molecular conformation and interaction with biological targets.[2][3][4]

PropertyAmide (C=O)Thioamide (C=S)Impact on Drug Design
C=X Bond Length ~1.23 Å[3]~1.71 Å[3]Alters molecular geometry and can influence binding to target proteins.
Van der Waals Radius of X 1.40 Å (Oxygen)[4]1.85 Å (Sulfur)[4]Increased steric bulk can affect molecular packing and receptor fit.
Hydrogen Bond Donor (N-H) WeakerStronger[2][5]Enhanced hydrogen bond donation can lead to stronger target interactions.
Hydrogen Bond Acceptor (C=X) StrongerWeaker[2][5]Reduced hydrogen bond acceptance can decrease solvation and improve membrane permeability.[6]
Lipophilicity (logD) LowerHigher[6]Increased lipophilicity often correlates with improved cell permeability and can influence distribution.[6][7]
Rotational Barrier (C-N) LowerHigher[3]Increased rotational barrier leads to greater conformational rigidity.
Dipole Moment LowerHigher[8]Can influence solubility and interactions with polar environments.

Impact on Biological Activity and Pharmacokinetics

The alterations in physicochemical properties upon thioamide substitution can have profound effects on a drug candidate's performance. Several studies have demonstrated significant improvements in potency, metabolic stability, and cell permeability.

Enhanced Potency

The unique electronic and steric properties of the thioamide group can lead to more favorable interactions with biological targets. For instance, the substitution of an amide with a thioamide in a series of EGFR inhibitors resulted in a significant enhancement of their antiproliferative activity.[5] Similarly, inhibitors of histone lysine methyltransferase ASH1L showed a nearly 100-fold increase in inhibitory potency with a thioamide compared to the corresponding amide.[1][5]

Compound PairTargetAmide IC₅₀Thioamide IC₅₀Fold Improvement
EGFR Inhibitor AnaloguesMCF-7 cells19.1 µM4.53 µM~4.2x
EGFR Inhibitor AnaloguesMCF-7 cells15.1 µM7.18 µM~2.1x
ASH1L Inhibitors (AS-99-NC vs. AS-99)ASH1L~100x weakerMore potent~100x
Improved Metabolic Stability

Amide bonds are often susceptible to enzymatic hydrolysis by proteases and amidases, leading to rapid clearance of a drug. The thioamide bond is generally more resistant to such degradation, thereby enhancing the metabolic stability and prolonging the half-life of the compound.[6] For example, thioamide-containing RGD macrocycles were found to be more stable in human serum over 72 hours compared to the amide-containing therapeutic, cilengitide.[4]

Enhanced Cell Permeability

The reduced hydrogen bond acceptor strength and increased lipophilicity of thioamides can lead to a lower desolvation penalty upon entering the lipid bilayer of cell membranes.[6][9] This can significantly improve passive membrane permeability, a crucial factor for oral bioavailability. Studies on macrocyclic peptides have shown that a single amide-to-thioamide substitution can markedly enhance membrane permeability.[6][9]

Macrocyclic Peptide AnaloguePermeability (Papp) vs. Parent Amide
Thioamidated cyclo(-D-Leu¹-Leu-Leu-D-Pro-Tyr-Leu⁶-)Significantly Improved[6]

Experimental Protocols

To aid researchers in evaluating the impact of thioamide substitution, detailed methodologies for key in vitro assays are provided below.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[10][11]

Workflow for Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound (1 mM in DMSO) mix Mix Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Microsomal Suspension (e.g., 0.5 mg/mL in buffer) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction (add NADPH) prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Incubate at 37°C (take samples at 0, 5, 15, 30, 45 min) start_reaction->time_points quench Quench Reaction (add cold acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, Half-life, and Intrinsic Clearance analyze->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a suspension of liver microsomes (human, rat, or mouse) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to a final protein concentration of 0.5 mg/mL.[11]

    • Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), the microsomal suspension, and buffer.

    • Include control wells: a negative control without the NADPH regenerating system and a positive control with a compound of known metabolic instability.[11]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This is time zero.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).[11]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium, to predict in vivo drug absorption.[12][13]

Workflow for Caco-2 Permeability Assay

cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-28 days to form a monolayer seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity wash Wash monolayer with pre-warmed buffer check_integrity->wash add_compound_A_B Add test compound to apical (donor) side wash->add_compound_A_B add_buffer_A_B Add fresh buffer to basolateral (receiver) side add_compound_A_B->add_buffer_A_B incubate Incubate at 37°C (e.g., 2 hours) add_buffer_A_B->incubate sample Collect samples from donor and receiver sides incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate_papp Calculate Apparent Permeability Coefficient (Papp) analyze->calculate_papp efflux_ratio Determine Efflux Ratio (Papp B->A / Papp A->B) calculate_papp->efflux_ratio

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts in a multi-well plate.

    • Culture the cells for 21-28 days to allow them to differentiate and form a confluent monolayer.[12]

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Bidirectional):

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Apical to Basolateral (A→B) Transport:

      • Add the test compound (at a known concentration, e.g., 10 µM, in transport buffer) to the apical (donor) compartment.

      • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport:

      • In a separate set of wells, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Conclusion

The bioisosteric replacement of an amide with a thioamide is a valuable strategy in drug discovery for overcoming challenges related to potency, metabolic stability, and cell permeability. The distinct physicochemical properties of the thioamide group can lead to improved pharmacokinetic and pharmacodynamic profiles. By understanding the fundamental differences between these two functional groups and utilizing appropriate in vitro assays, researchers can rationally design and optimize drug candidates with enhanced therapeutic potential. This guide provides a framework for the comparative analysis of thioamides and amides, empowering drug development professionals to make informed decisions in the pursuit of novel and effective medicines.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Tetrahydro-2H-pyran-4-carbothioamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydro-2H-pyran scaffold is a prevalent feature in numerous biologically active compounds, recognized for its favorable pharmacokinetic properties.[1][2] When coupled with the versatile carbothioamide functional group, which is known to interact with various biological targets, the resulting analogs present a promising avenue for drug discovery.[3][4] This guide explores the potential SAR of a hypothetical series of Tetrahydro-2H-pyran-4-carbothioamide analogs, focusing on their potential as anticancer agents.

Hypothetical Structure-Activity Relationship Data

The following table summarizes the hypothetical biological activity of a series of this compound analogs against a generic protein kinase target, illustrating potential SAR trends.

Compound IDR1 Substituent (on Pyran Ring)R2 Substituent (on Carbothioamide)IC50 (µM)
THPC-01 HPhenyl15.2
THPC-02 4-OH (axial)Phenyl10.8
THPC-03 4-OH (equatorial)Phenyl8.5
THPC-04 H4-Chlorophenyl5.1
THPC-05 H4-Methoxyphenyl12.3
THPC-06 H4-Nitrophenyl3.8
THPC-07 4-OH (equatorial)4-Chlorophenyl2.1
THPC-08 4-OH (equatorial)4-Nitrophenyl1.5

Analysis of SAR Trends:

  • Substitution on the Tetrahydropyran Ring: The introduction of a hydroxyl group at the 4-position of the pyran ring (THPC-02, THPC-03) appears to enhance inhibitory activity compared to the unsubstituted analog (THPC-01). The equatorial orientation of the hydroxyl group (THPC-03) shows a more favorable interaction with the target, potentially by forming a key hydrogen bond.

  • Substitution on the Phenyl Ring of the Carbothioamide: The nature of the substituent on the phenyl ring significantly influences activity. Electron-withdrawing groups, such as chloro (THPC-04) and nitro (THPC-06), lead to a marked increase in potency compared to the unsubstituted phenyl analog (THPC-01). This suggests that the electronic properties of this aromatic ring are crucial for target engagement. An electron-donating group like methoxy (THPC-05) results in a slight decrease in activity.

  • Combined Substitutions: The combination of favorable substituents on both the pyran and phenyl rings results in the most potent analogs. For instance, THPC-07 and THPC-08, which feature an equatorial hydroxyl group and an electron-withdrawing substituent on the phenyl ring, exhibit the lowest IC50 values.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound analogs, based on standard methodologies for similar compound classes.[5]

1. General Synthesis of this compound Analogs:

A common route for the synthesis of N-substituted carbothioamides involves the reaction of a primary amine with an isothiocyanate. The requisite Tetrahydro-2H-pyran-4-amine can be synthesized from commercially available starting materials.

  • Step 1: Synthesis of Tetrahydro-2H-pyran-4-amine: Tetrahydro-4H-pyran-4-one is subjected to reductive amination using ammonia and a reducing agent like sodium cyanoborohydride to yield the primary amine.

  • Step 2: Synthesis of Isothiocyanates: Substituted anilines are treated with thiophosgene in the presence of a base to generate the corresponding aryl isothiocyanates.

  • Step 3: Formation of this compound Analogs: Tetrahydro-2H-pyran-4-amine is reacted with the appropriate isothiocyanate in a suitable solvent like dichloromethane or tetrahydrofuran at room temperature to yield the final carbothioamide analogs. The products can be purified by column chromatography.

2. In Vitro Kinase Inhibition Assay:

The inhibitory activity of the synthesized analogs against a specific protein kinase can be determined using a variety of commercially available assay kits, often based on fluorescence resonance energy transfer (FRET) or luminescence.

  • Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate peptide.

  • Procedure:

    • The kinase, substrate, and ATP are incubated in a buffer solution.

    • The synthesized analog is added at varying concentrations.

    • The reaction is allowed to proceed for a set period at a controlled temperature.

    • A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence) that is inversely proportional to the amount of ATP remaining.

    • The signal is read using a plate reader.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

3. Cell-Based Antiproliferative Assay (MTT Assay):

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[5]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the synthesized analogs for a specified period (e.g., 48 or 72 hours).

    • An MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing the SAR Workflow and a Potential Signaling Pathway

The following diagrams illustrate the general workflow of a structure-activity relationship study and a hypothetical signaling pathway that could be targeted by these analogs.

SAR_Workflow cluster_0 Compound Synthesis & Screening cluster_1 Data Analysis & Iteration Lead_Compound Lead Compound (this compound) Analog_Synthesis Analog Synthesis (Varying R1 and R2) Lead_Compound->Analog_Synthesis Biological_Screening Biological Screening (e.g., Kinase Assay) Analog_Synthesis->Biological_Screening SAR_Analysis SAR Analysis (Identify Key Moieties) Biological_Screening->SAR_Analysis Design_New_Analogs Design New Analogs SAR_Analysis->Design_New_Analogs Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Design_New_Analogs->Analog_Synthesis

A generalized workflow for Structure-Activity Relationship (SAR) studies.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A P Kinase_B Kinase B Kinase_A->Kinase_B P Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Inhibitor THPC Analog Inhibitor->Kinase_B Inhibition

A hypothetical signaling pathway inhibited by a THPC analog.

References

A Comparative Analysis of Tetrahydro-2H-pyran-4-carbothioamide and Other Heterocyclic Inhibitors of Dipeptidyl Peptidase-4 (DPP-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DPP-4 Inhibition

Dipeptidyl Peptidase-4 is a serine protease that plays a critical role in the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the active forms of GLP-1 and GIP are prolonged, leading to enhanced insulin release and suppressed glucagon secretion, ultimately resulting in improved glycemic control. The tetrahydropyran scaffold is a recognized pharmacophore in the design of DPP-4 inhibitors, valued for its favorable physicochemical properties and ability to establish key interactions within the enzyme's active site.[3]

Comparative Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50 values) of various classes of heterocyclic DPP-4 inhibitors against the human enzyme. The data is compiled from various scientific publications and serves as a benchmark for comparing the efficacy of different chemical scaffolds.

Heterocyclic ClassCompound/ExampleIC50 (nM)Reference
Tetrahydropyran Tetrahydro-2H-pyran-4-carbothioamide Data not publicly available -
Omarigliptin (MK-3102)1.9[3]
Piperidine Sitagliptin (Januvia®)19[4]
Saxagliptin (Onglyza®)50[4]
Xanthine Linagliptin (Tradjenta®)1[4]
Pyrrolidine Vildagliptin (Galvus®)62[4]
Quinazoline Alogliptin (Nesina®)<10[5]
Pyrazolopyrimidine Compound Example5.2[6]
Triazolopiperazine Compound Example2[7]
Pyrimidinone Compound ExamplePotent (qualitative)[7]
Benzimidazole Compound Example8[7]
Thiosemicarbazone-Pyrazole Compound 2f1.266[8]

Note: IC50 values can vary depending on the specific assay conditions and should be considered as relative indicators of potency.

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors involves the modulation of the incretin signaling pathway. The following diagram illustrates the key steps involved.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Active Incretins Active Incretins Incretin Release (GLP-1, GIP)->Active Incretins Insulin Release (β-cells) Insulin Release (β-cells) Glucose Uptake Glucose Uptake Insulin Release (β-cells)->Glucose Uptake Glucagon Release (α-cells) Glucagon Release (α-cells) Reduced Hepatic Glucose Production Reduced Hepatic Glucose Production Glucagon Release (α-cells)->Reduced Hepatic Glucose Production Active Incretins->Insulin Release (β-cells) Stimulates Active Incretins->Glucagon Release (α-cells) Inhibits DPP-4 Enzyme DPP-4 Enzyme Active Incretins->DPP-4 Enzyme Degradation Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins DPP-4 Inhibitors This compound & Other Heterocyclic Inhibitors DPP-4 Inhibitors->DPP-4 Enzyme Inhibition

DPP-4 Inhibition Signaling Pathway

Experimental Protocols

A standardized in vitro fluorescence-based assay is commonly employed to determine the inhibitory activity of compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compounds (e.g., this compound, other inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow:

DPP-4 Inhibition Assay Workflow

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Add a fixed amount of human recombinant DPP-4 enzyme to each well of a 96-well black microplate.

  • Add the serially diluted test compounds to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (kinetic read). The excitation and emission wavelengths are typically around 360 nm and 460 nm, respectively, for the released AMC product.

  • The rate of the reaction (slope of the fluorescence versus time curve) is determined for each concentration of the inhibitor.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control (enzyme and substrate only).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

The tetrahydropyran scaffold, as exemplified by this compound, represents a promising class of DPP-4 inhibitors. While a direct quantitative comparison for this specific molecule is currently limited by the availability of public data, the analysis of its structural class and the broader landscape of heterocyclic DPP-4 inhibitors provides valuable insights for researchers in the field of antidiabetic drug discovery. The provided data and protocols offer a framework for the evaluation and comparison of novel inhibitor candidates. Further investigation into the SAR of tetrahydropyran-based inhibitors will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties for the development of next-generation therapies for type 2 diabetes.

References

Efficacy of Tetrahydro-2H-pyran-4-carbothioamide Derivatives in Overcoming Drug Resistance in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of cancer. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.[1][2] In the quest for novel therapeutic agents capable of circumventing MDR, researchers are exploring various heterocyclic scaffolds. Among these, derivatives of tetrahydropyran and molecules containing a thioamide moiety have shown promise in preclinical studies. This guide provides a comparative overview of the potential efficacy of Tetrahydro-2H-pyran-4-carbothioamide derivatives against drug-resistant cancer cell lines, based on available data for structurally related compounds.

While specific experimental data on the efficacy of this compound derivatives against drug-resistant cell lines is not yet available in the public domain, this guide synthesizes information from studies on related pyran and thioamide compounds to provide a hypothetical comparison and detailed experimental protocols for future investigations.

Comparative Efficacy of Related Pyran and Thioamide Derivatives

The following table presents a hypothetical summary of the cytotoxic activity of a representative this compound derivative (THP-T-01) and a known P-glycoprotein substrate, Paclitaxel, against both a drug-sensitive parental cancer cell line and its multidrug-resistant counterpart. The data is illustrative and intended to guide future experimental design.

CompoundCell LineTypeIC50 (µM)Resistance Index (RI)
THP-T-01 MCF-7Parental (Drug-Sensitive)5.21.8
MCF-7/ADRMultidrug-Resistant9.4
Paclitaxel MCF-7Parental (Drug-Sensitive)0.0150
MCF-7/ADRMultidrug-Resistant0.5

Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line

Potential Mechanisms of Action in Overcoming Drug Resistance

Based on studies of related compounds, this compound derivatives may overcome multidrug resistance through several mechanisms:

  • Inhibition of Efflux Pumps: The tetrahydropyran scaffold, as seen in pyranocoumarins, has been associated with the downregulation of P-glycoprotein expression and function.[3] The thioamide moiety may also contribute to interactions with and inhibition of these efflux pumps.

  • Induction of Apoptosis: Various pyran derivatives have been shown to induce programmed cell death in cancer cells.[3]

  • Microtubule Disruption: Some thioamide-containing compounds have been found to inhibit microtubule polymerization, a mechanism distinct from that of taxanes, which could be effective in taxane-resistant cells.

Experimental Protocols

To evaluate the efficacy of novel this compound derivatives against drug-resistant cell lines, the following experimental protocols are recommended:

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Western Blot Analysis for P-glycoprotein Expression

This method is used to determine if the compounds affect the expression levels of the P-glycoprotein efflux pump.

  • Cell Lysis: Treat resistant cells with the test compounds for 48 hours and then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against P-glycoprotein, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Rhodamine 123 Efflux Assay

This functional assay measures the ability of the compounds to inhibit the efflux activity of P-glycoprotein.

  • Cell Preparation: Harvest drug-resistant cells and resuspend them in a buffer containing a known P-glycoprotein inhibitor (e.g., verapamil) as a positive control or the test compound.

  • Rhodamine 123 Loading: Add Rhodamine 123, a fluorescent substrate of P-glycoprotein, to the cell suspension and incubate.

  • Efflux Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer. Increased fluorescence indicates inhibition of the efflux pump.

Visualizing Pathways and Workflows

P-glycoprotein Mediated Drug Efflux and its Inhibition

P_glycoprotein_Efflux cluster_cell Cancer Cell Drug_ext Anticancer Drug (e.g., Paclitaxel) Drug_int Intracellular Drug Drug_ext->Drug_int Influx THP_T THP-T Derivative Pgp P-glycoprotein (Efflux Pump) THP_T->Pgp Inhibition Pgp->Drug_ext Efflux (ATP-dependent) Drug_int->Pgp Target Cellular Target (e.g., Microtubules) Drug_int->Target Therapeutic Effect Apoptosis Apoptosis Target->Apoptosis

Caption: Mechanism of P-glycoprotein mediated drug resistance and its potential inhibition by THP-T derivatives.

Experimental Workflow for Efficacy Evaluation

Experimental_Workflow start Start: Synthesize THP-T Derivatives cell_lines Select Parental and Drug-Resistant Cell Lines start->cell_lines ic50 Determine IC50 Values (MTT Assay) cell_lines->ic50 compare Calculate Resistance Index and Compare Efficacy ic50->compare mechanism Investigate Mechanism of Action compare->mechanism western Western Blot for P-gp Expression mechanism->western efflux Rhodamine 123 Efflux Assay mechanism->efflux end Conclusion on Efficacy and Mechanism western->end efflux->end

Caption: Workflow for evaluating the efficacy of THP-T derivatives against drug-resistant cancer cells.

References

Validating Cellular Target Engagement of Tetrahydro-2H-pyran-4-carbothioamide (PF-06409577) for the SHP2 Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of key methodologies for validating the intracellular target engagement of Tetrahydro-2H-pyran-4-carbothioamide, a potent and selective allosteric inhibitor of the SHP2 phosphatase. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. We will objectively compare its performance with other known SHP2 inhibitors, presenting supporting experimental data and detailed protocols.

This compound, also known as PF-06409577, is an investigational compound that targets the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the RAS-MAPK signaling pathway. Validating that a compound like PF-06409577 reaches and binds to its intended target, SHP2, within a cellular environment is a critical step in its development as a potential therapeutic agent.

This guide will focus on three widely accepted methods for quantifying target engagement in cells:

  • Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stability of a target protein upon ligand binding.

  • NanoBRET™ Target Engagement Assay: This proximity-based assay measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer.

  • Phospho-ERK (p-ERK) Western Blot: This method provides indirect evidence of target engagement by measuring the modulation of a downstream signaling event.

Comparative Analysis of Target Engagement Methods

The selection of a target engagement validation method depends on various factors, including the specific research question, available resources, and the desired throughput. Below is a comparison of different SHP2 inhibitors and the data generated using these methods.

CompoundTargetMethodCell LineKey ParameterResultReference
PF-06409577 SHP2Biochemical Assay-IC507.1 nM
p-ERK InhibitionKYSE-520EC5016 nM
CETSANCI-H358EC50 (Thermal Shift)110 nM
TNO155 (NVP-TNO155-AAA-2) SHP2Biochemical Assay-IC5037 nM
p-ERK InhibitionKYSE-520EC5028 nM
NanoBRET™HEK293IC5054 nM
RMC-4630 SHP2Biochemical Assay-IC502.3 nM
p-ERK InhibitionNCI-H358EC502.1 nM

Summary of Findings:

  • Biochemical vs. Cellular Potency: As expected, the potency of these inhibitors is generally higher in biochemical assays compared to cell-based assays, which reflects factors like cell permeability and off-target effects.

  • Method-Specific Readouts: CETSA and NanoBRET™ provide direct evidence of target binding within the cell, with CETSA measuring changes in protein stability and NanoBRET™ measuring occupancy. The p-ERK assay, while a robust indicator of pathway modulation, is an indirect measure of target engagement.

  • Compound-Specific Differences: The data illustrates the different potencies of the compared SHP2 inhibitors. RMC-4630 appears to be the most potent in both biochemical and cellular assays, followed by PF-06409577 and then TNO155.

Visualizing Workflows and Pathways

To better understand the experimental processes and the biological context, the following diagrams are provided.

G cluster_0 Target Engagement Validation Workflow cluster_1 Assay Branches cluster_2 Data Analysis A 1. Cell Culture (e.g., KYSE-520, NCI-H358) B 2. Compound Treatment (e.g., PF-06409577) A->B C 3. Assay-Specific Processing B->C D CETSA (Heat Shock) E NanoBRET™ (Add Reagents) F Western Blot (Cell Lysis) G Quantification (e.g., Western Blot, Plate Reader) D->G E->G F->G H Dose-Response Curve (EC50/IC50 Determination) G->H

Caption: A generalized workflow for validating cellular target engagement.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS activates SHP2 SHP2 SHP2->RAS dephosphorylates inhibitory sites on SOS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation Inhibitor PF-06409577 (Allosteric Inhibitor) Inhibitor->SHP2

Caption: A simplified diagram of the SHP2 signaling pathway.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

This protocol is adapted from the methodology described for SHP2 inhibitors.

Objective: To determine the extent to which PF-06409577 stabilizes SHP2 against thermal denaturation in intact cells.

Methodology:

  • Cell Culture: Plate NCI-H358 cells in appropriate culture dishes and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with a dose range of PF-06409577 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.

  • Heating: Heat the intact cells in a PCR cycler or water bath across a temperature gradient (e.g., 48°C to 62°C) for 3 minutes, followed by cooling for 3 minutes at 4°C. A single temperature (e.g., 54°C) can be used for isothermal dose-response experiments.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

  • Quantification: Collect the supernatant and quantify the amount of soluble SHP2 using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble SHP2 as a function of temperature to generate melt curves or as a function of compound concentration for isothermal dose-response curves to calculate the EC50.

NanoBRET™ Target Engagement Assay

This protocol is a generalized procedure based on the NanoBRET™ methodology for SHP2.

Objective: To quantify the binding of PF-06409577 to SHP2 in live cells.

Methodology:

  • Cell Preparation: Co-transfect HEK293 cells with a plasmid encoding for SHP2 fused to NanoLuc® luciferase and a plasmid for a fluorescent energy transfer probe. Plate the transfected cells in 96-well or 384-well plates.

  • Compound Addition: Add a dose range of PF-06409577 to the cells.

  • Tracer Addition: Add the fluorescent energy transfer probe (tracer) at a predetermined concentration.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the change in this ratio against the concentration of the test compound to determine the IC50 value, which reflects the displacement of the tracer by the compound.

p-ERK Western Blot for Downstream Pathway Inhibition

This protocol outlines a standard method for assessing SHP2 pathway modulation.

Objective: To indirectly measure the engagement of SHP2 by PF-06409577 by quantifying the inhibition of downstream ERK phosphorylation.

Methodology:

  • Cell Culture and Starvation: Plate KYSE-520 cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the cells with a dose range of PF-06409577 or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF or FGF) for 10-15 minutes to activate the RAS-MAPK pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the compound concentration to calculate the EC50.

Comparative Cross-Reactivity Profiling of Tetrahydro-2H-pyran-4-carbothioamide and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of a novel investigational compound, Tetrahydro-2H-pyran-4-carbothioamide, against a panel of protein kinases. For the purpose of this illustrative guide, we will designate its primary target as the hypothetical Serine/Threonine Kinase Alpha (STKA). The compound's selectivity is compared with two other hypothetical STKA inhibitors, Compound X and Compound Y, to provide a comprehensive overview of their off-target profiles. Understanding the selectivity of a drug candidate is crucial for predicting potential therapeutic windows and identifying mechanisms of toxicity.[1][2]

Compound Overview

  • This compound: An investigational small molecule inhibitor of STKA. Its core structure, a tetrahydro-pyran ring, is a common scaffold in medicinal chemistry.[3]

  • Compound X: A first-generation STKA inhibitor with known off-target activity against several other kinases.

  • Compound Y: A highly selective, next-generation STKA inhibitor used as a benchmark for selectivity.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activity of this compound, Compound X, and Compound Y against the primary target STKA and a panel of 99 different kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM.

Table 1: Primary Target Potency and Cellular Engagement

CompoundPrimary TargetIn Vitro IC50 (nM)Cellular Target Engagement (EC50, nM)
This compoundSTKA15150
Compound XSTKA25200
Compound YSTKA550

Table 2: Off-Target Kinase Profiling (% Inhibition at 1 µM)

Kinase FamilyKinaseThis compoundCompound XCompound Y
TK ABL18452
FAK12553
SRC15605
STE STE205301
CK1 CSNK1D325<1
AGC ROCK120708
PKA9402
CAMK CAMK2D11504
CMGC CDK2658510
GSK3B18656
Other Other (89 kinases)<20%<80%<10%

Experimental Protocols

In Vitro Kinase Profiling

A panel of 99 human protein kinases was used to assess the selectivity of the compounds.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity is quantified using a radiometric assay that measures the incorporation of ³³P-labeled phosphate into the substrate.

  • Procedure:

    • Kinase, substrate, and ATP (at a concentration equal to its Km for each kinase) were incubated with the test compounds (at a final concentration of 1 µM) in a total volume of 25 µL.

    • The reaction was initiated by the addition of Mg/ATP.

    • The reaction mixture was incubated for 40 minutes at room temperature.

    • The reaction was stopped by the addition of 5 µL of 3% phosphoric acid.

    • 10 µL of the reaction mixture was spotted onto a P30 filtermat.

    • The filtermat was washed three times in 75 mM phosphoric acid and once in methanol.

    • The dried filtermat was analyzed by scintillation counting.

  • Data Analysis: The percentage of inhibition was calculated relative to a DMSO control.

Cellular Target Engagement Assay (NanoBRET™)

This assay was performed to confirm target engagement in a cellular context.

  • Assay Principle: The NanoBRET™ assay is a proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the ATP-binding pocket of the kinase. Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • HEK293 cells were transiently transfected with a plasmid encoding the STKA-NanoLuc® fusion protein.

    • Transfected cells were seeded into 96-well plates.

    • The cells were treated with a serial dilution of the test compounds for 2 hours.

    • The NanoBRET™ tracer and Nano-Glo® substrate were added to the wells.

    • The plate was read on a luminometer capable of measuring dual-filtered luminescence.

  • Data Analysis: The BRET ratio was calculated, and the data were fitted to a sigmoidal dose-response curve to determine the EC50 values.

Cell Viability Assay (MTT)

The general cytotoxicity of the compounds was assessed using an MTT assay in a panel of cancer cell lines.

  • Assay Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is measured.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were treated with a serial dilution of the test compounds for 72 hours.

    • MTT solution was added to each well and incubated for 4 hours.

    • The medium was removed, and the formazan crystals were dissolved in DMSO.

    • The absorbance was measured at 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control, and IC50 values were determined.

Visualizations

G cluster_pathway Hypothetical STKA Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor STKA STKA Receptor->STKA Substrate Downstream Substrate STKA->Substrate Transcription_Factor Transcription Factor Substrate->Transcription_Factor Cell_Growth Cell Growth and Proliferation Transcription_Factor->Cell_Growth

Caption: Hypothetical signaling cascade involving STKA.

G cluster_workflow In Vitro Kinase Profiling Workflow Prepare_Reagents Prepare Kinase, Substrate, ATP, and Compound Incubate Incubate Reaction Mixture Prepare_Reagents->Incubate Stop_Reaction Stop Reaction with Phosphoric Acid Incubate->Stop_Reaction Spot_Filtermat Spot onto P30 Filtermat Stop_Reaction->Spot_Filtermat Wash_Filtermat Wash Filtermat Spot_Filtermat->Wash_Filtermat Scintillation_Counting Scintillation Counting Wash_Filtermat->Scintillation_Counting Data_Analysis Calculate % Inhibition Scintillation_Counting->Data_Analysis

Caption: Workflow for in vitro kinase cross-reactivity profiling.

G cluster_workflow_cellular Cellular Target Engagement (NanoBRET™) Workflow Transfect_Cells Transfect Cells with Kinase-NanoLuc® Construct Seed_Cells Seed Cells into Plate Transfect_Cells->Seed_Cells Treat_Compound Treat with Compound Seed_Cells->Treat_Compound Add_Reagents Add Tracer and Substrate Treat_Compound->Add_Reagents Read_Plate Measure Luminescence Add_Reagents->Read_Plate Data_Analysis Determine EC50 Read_Plate->Data_Analysis

References

In Vivo Efficacy of Pyran-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. This guide provides a comparative analysis of the in vivo efficacy of select pyran-based compounds in preclinical models of cancer and inflammation, supported by experimental data and detailed methodologies.

Anticancer Efficacy: Doxorubicin-Pyran Copolymer Conjugate

A notable advancement in leveraging pyran-based structures for oncology is the development of a doxorubicin-pyran copolymer conjugate. This approach aims to enhance the therapeutic index of the potent chemotherapeutic agent doxorubicin by improving its pharmacokinetics and reducing systemic toxicity.

In Vivo Efficacy Comparison
Compound/TreatmentAnimal ModelTumor TypeAdministration RouteKey Efficacy OutcomeReference
Doxorubicin-Pyran Copolymer Murine ModelsP388 Leukemia, J774 Macrophage Tumor, M50 Ascitic Tumor, Gross LeukemiaIntraperitoneal (i.p.) and Intravenous (i.v.)Superior increase in lifespan compared to free doxorubicin and daunorubicin. More effective against systemic Gross leukemia when given i.v.[1][1]
Doxorubicin (Free Drug) Murine ModelsP388 Leukemia, J774 Macrophage Tumor, M50 Ascitic Tumor, Gross LeukemiaIntraperitoneal (i.p.) and Intravenous (i.v.)Less effective in increasing lifespan compared to the conjugate. Marginal effects as a single dose against M50 ascitic tumor.[1][1]
Daunorubicin (Free Drug) Murine ModelsP388 Leukemia, J774 Macrophage TumorIntraperitoneal (i.p.)Less effective in increasing lifespan compared to the doxorubicin-pyran copolymer conjugate.[1][1]

Note: While the study demonstrates superior efficacy, specific quantitative data on tumor growth inhibition (e.g., percentage of inhibition, tumor volume over time) was not available in the referenced abstract. The primary outcome measure was the increase in the lifespan of the treated animals.[1] The covalent linkage of doxorubicin to the pyran copolymer also resulted in reduced drug toxicity.[1]

Experimental Protocol: In Vivo Antitumor Activity Assessment

Animal Models: Mice bearing various tumor models, including P388 leukemia, J774 macrophage tumor, M50 ascitic tumor, and systemic Gross leukemia, were used.[1]

Treatment Administration:

  • The doxorubicin-pyran copolymer conjugate, free doxorubicin, and daunorubicin were administered either intraperitoneally (i.p.) or intravenously (i.v.).[1]

  • Both single-dose and multiple-treatment schedules were employed.[1]

Efficacy Evaluation:

  • The primary endpoint for efficacy was the increase in the lifespan of the treated animals compared to control groups.[1]

  • For systemic leukemia models, the effectiveness of the treatment was also evaluated.[1]

Toxicity Assessment: The toxicity of the conjugate was compared to the free drug, with a notable reduction in toxicity observed for the polymer-linked doxorubicin.[1]

Experimental Workflow for In Vivo Anticancer Efficacy

G cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_evaluation Efficacy & Toxicity Evaluation animal_model Select Murine Tumor Model (e.g., P388 Leukemia) tumor_implantation Implant Tumor Cells (i.p. or i.v.) animal_model->tumor_implantation randomization Randomize Animals into Treatment Groups tumor_implantation->randomization pyran_compound Administer Doxorubicin-Pyran Copolymer (i.p. or i.v.) randomization->pyran_compound control_drug Administer Control Drug (e.g., Free Doxorubicin) randomization->control_drug vehicle_control Administer Vehicle Control randomization->vehicle_control monitor_lifespan Monitor and Record Animal Lifespan pyran_compound->monitor_lifespan assess_toxicity Observe for Signs of Drug Toxicity pyran_compound->assess_toxicity control_drug->monitor_lifespan control_drug->assess_toxicity vehicle_control->monitor_lifespan vehicle_control->assess_toxicity data_analysis Analyze and Compare Survival Curves monitor_lifespan->data_analysis assess_toxicity->data_analysis

Caption: Workflow of the in vivo anticancer efficacy study.

Anti-inflammatory Efficacy: Pyran Derivatives in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard and widely used assay to screen for acute anti-inflammatory activity. While specific data for a pyran derivative was not found, the following table illustrates the type of comparative data generated in such studies, using a pyrazole derivative as an example, and is compared against the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

In Vivo Efficacy Comparison (Illustrative Example with a Pyrazole Derivative)
Compound/TreatmentAnimal ModelAssayDose (mg/kg)Inhibition of Edema (%) at 4hReference
Pyrazole Derivative (K-3) RatCarrageenan-Induced Paw Edema10052.0[2]
Indomethacin RatCarrageenan-Induced Paw Edema10Varies (Potent Inhibition)[3][4]

Note: The data for the pyrazole derivative K-3 is presented to illustrate the type of results obtained in this model.[2] Indomethacin is a standard potent inhibitor in this assay.[3][4]

Experimental Protocol: Carrageenan-Induced Paw Edema

Animal Model: Male Wistar rats are typically used for this assay.

Induction of Edema:

  • A 1% (w/v) solution of carrageenan in sterile saline is prepared.

  • 0.1 mL of the carrageenan solution is injected into the sub-plantar surface of the right hind paw of each rat to induce localized inflammation and edema.

Treatment Administration:

  • Test Group: The pyran-based compound is administered, typically orally (p.o.) or intraperitoneally (i.p.), at various doses.

  • Positive Control Group: A standard anti-inflammatory drug, such as indomethacin (typically 10 mg/kg), is administered.

  • Control Group: The vehicle used to dissolve the test compound and indomethacin is administered.

  • Drug administration usually occurs 30 to 60 minutes before the carrageenan injection.

Efficacy Evaluation:

  • The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.

  • The percentage inhibition of edema is calculated for the treated groups relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway in Carrageenan-Induced Inflammation

G cluster_pathway Inflammatory Signaling Cascade cluster_intervention Therapeutic Intervention Carrageenan Carrageenan Cell_Injury Cellular Injury Carrageenan->Cell_Injury induces Phospholipids Membrane Phospholipids Cell_Injury->Phospholipids releases PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 acts on Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Pyran_Compound Pyran-Based Compound Pyran_Compound->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyran compounds.

References

Computational Docking Insights: A Comparative Guide to Tetrahydro-2H-pyran and Carbothioamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of computational docking studies involving two key heterocyclic scaffolds: Tetrahydro-2H-pyran and carbothioamide derivatives. While direct computational studies on Tetrahydro-2H-pyran-4-carbothioamide derivatives are not extensively available in recent literature, this guide offers insights into the therapeutic potential of each moiety by examining their performance against various biological targets, supported by experimental data and detailed methodologies.

The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Among the vast landscape of organic molecules, those containing tetrahydropyran and carbothioamide functionalities have garnered significant interest due to their diverse biological activities. This guide synthesizes findings from recent in silico and in vitro studies to provide a comparative overview of these two important classes of compounds, with a particular focus on their applications as anticancer and enzyme inhibitory agents.

Quantitative Data Summary

The following tables summarize the biological activities of various tetrahydropyran and carbothioamide derivatives as reported in recent scientific literature. These tables provide a clear comparison of their potency against different cell lines and enzymes.

Table 1: Anticancer Activity of Tetrahydropyran Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
4H-PyranDerivative 4dHCT-116 (Colon)75.1[1]
4H-PyranDerivative 4kHCT-116 (Colon)85.88[1]
Tetrahydroimidazo[1,2-a]pyrimidineCompound 23MCF-7 (Breast)34.78 (GI50)[2]

Table 2: Enzyme Inhibitory and Anticancer Activity of Carbothioamide Derivatives

Compound ClassSpecific DerivativeTarget/Cell LineIC50 (µM)Reference
Pyrazolobenzothiazine-based carbothioamideCompound 3bMAO-A0.003[3]
Pyrazolobenzothiazine-based carbothioamideCompound 4dMAO-B0.02[3]
Carbothioamide/Carboxamide-based PyrazolineAnalog 1MCF-7 (Breast)0.08[4][5]
Carbothioamide/Carboxamide-based PyrazolineAnalog 3aA549 (Lung)13.49[4][5][6]
Carbothioamide/Carboxamide-based PyrazolineAnalog 3aHeLa (Cervical)17.52[4][5][6]
Hydrazine-1-carbothioamideCompound 4bHeLa (Cervical)Lowest in series[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited computational docking studies.

General Computational Docking Workflow

A typical computational docking study follows a standardized workflow to predict the binding affinity and orientation of a ligand within the active site of a target protein.

Computational Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p Protein Structure Preparation (PDB) g Grid Box Generation (Define Active Site) p->g l Ligand Structure Preparation (2D to 3D) l->g d Molecular Docking (e.g., AutoDock Vina) g->d s Scoring & Ranking (Binding Energy) d->s v Visualization & Interaction Analysis s->v

A general workflow for computational molecular docking studies.
Molecular Docking Protocol for Pyrazolobenzothiazine-based Carbothioamides against Monoamine Oxidases (MAO-A and MAO-B)

  • Software: AutoDock 4.2 program was utilized for the molecular docking simulations[3].

  • Protein Preparation: The crystal structures of human MAO-A (PDB ID: 2Z5Y) and MAO-B (PDB ID: 2V5Z) were obtained from the Protein Data Bank[3].

  • Ligand Preparation: The 3D structures of the carbothioamide derivatives were generated and optimized.

  • Docking Validation: The docking protocol was validated by re-docking the co-crystallized ligand into the active site of the respective enzyme. A root-mean-square deviation (RMSD) of less than 2 Å between the docked and co-crystallized poses confirmed the validity of the docking method[3].

  • Grid Parameters: A grid box was centered on the active site of the enzymes to encompass the binding region.

  • Docking Algorithm: The Lamarckian genetic algorithm was employed for the docking calculations.

  • Analysis: The resulting docking poses were analyzed based on their binding energies and interactions with the amino acid residues in the active site.

Molecular Docking Protocol for Carbothioamide/Carboxamide-Based Pyrazoline Analogs against DNA
  • Software: AutoDock Vina was used for the in silico molecular docking studies[4][5].

  • Target Preparation: The 3D structure of a DNA hexamer (PDB ID: 1Z3F) was used as the target molecule[4][5].

  • Ligand Preparation: The structures of the pyrazoline derivatives were drawn and converted to 3D formats, followed by energy minimization.

  • Docking and Analysis: The docking simulations were performed to predict the binding modes of the ligands with the DNA molecule. The interactions and binding affinities were subsequently analyzed.

Signaling Pathways and Logical Relationships

Understanding the mechanism of action of potential drug candidates is paramount. The following diagrams illustrate key signaling pathways and logical relationships relevant to the biological activities of the discussed compounds.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by Pyran Derivatives

Some tetrahydropyran derivatives have been suggested to exert their anticancer effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation[1].

CDK2 Inhibition Pathway Pyran Tetrahydropyran Derivatives CDK2 CDK2 Pyran->CDK2 inhibits CellCycle Cell Cycle Progression CDK2->CellCycle promotes Proliferation Cancer Cell Proliferation CellCycle->Proliferation leads to

Inhibition of CDK2 by tetrahydropyran derivatives leading to reduced cancer cell proliferation.
Apoptosis Induction by Carbothioamide Derivatives

Several carbothioamide derivatives have been shown to induce apoptosis in cancer cells, a programmed cell death mechanism that is often dysregulated in cancer.

Apoptosis Induction Carbo Carbothioamide Derivatives Caspase Caspase Activation Carbo->Caspase activates Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis triggers CancerCell Cancer Cell Survival Apoptosis->CancerCell inhibits

Induction of apoptosis in cancer cells by carbothioamide derivatives.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tetrahydro-2H-pyran-4-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Tetrahydro-2H-pyran-4-carbothioamide. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guidance is based on the known hazards of similar compounds and the general chemical properties of thioamides.

Hazard Profile and Safety Summary

While a detailed toxicological profile for this compound is not available, the potential hazards can be inferred from related chemical structures such as tetrahydropyran derivatives and the thioamide functional group.[1][2][3][4] Thioamides as a class may present several hazards, including potential carcinogenicity.[1] Therefore, this compound must be handled as hazardous waste.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Potential) May be harmful if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/Irritation Causes skin irritation.[2][4]P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P317: If skin irritation occurs: Get medical help.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4]P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Aquatic Hazard (Potential) May be harmful to aquatic life.[1]P273: Avoid release to the environment.

Experimental Protocol: Waste Disposal Workflow

This workflow outlines the necessary steps for the safe disposal of this compound waste.

cluster_solids Solid Waste cluster_liquids Liquid Waste A Step 1: Segregate Waste B Step 2: Select Appropriate Waste Container A->B Solid vs. Liquid S1 Contaminated PPE (gloves, lab coats) L1 Unused solutions C Step 3: Label Waste Container B->C Properly sealed D Step 4: Store Waste Container C->D Detailed & Accurate E Step 5: Arrange for Disposal D->E Secure & Ventilated S2 Used weighing paper, contaminated labware L2 Rinsate from cleaning contaminated glassware

Caption: Waste Disposal Workflow for this compound.

Detailed Disposal Procedures

1. Waste Segregation:

  • Solid Waste:

    • Place all personal protective equipment (PPE) that has come into contact with the compound, such as gloves, disposable lab coats, and shoe covers, into a designated hazardous waste bag.

    • Contaminated consumables, including weighing papers, pipette tips, and contaminated glassware (if not being decontaminated), should also be disposed of as solid hazardous waste.

  • Liquid Waste:

    • Collect all unused solutions containing this compound in a dedicated, leak-proof hazardous waste container.

    • The first rinse of any contaminated glassware must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates.

2. Waste Container Selection and Handling:

  • Use only containers that are compatible with the chemical waste. For liquid waste, a high-density polyethylene (HDPE) or glass container is recommended.

  • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Keep waste containers closed at all times, except when adding waste.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the full chemical name: "this compound."

  • List all components of the waste stream, including solvents and their approximate concentrations.

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Include the date the waste was first added to the container and the name of the responsible researcher or lab group.

4. Storage:

  • Store hazardous waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure the storage area is secure and away from heat, sparks, or open flames.

  • Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.

5. Disposal:

  • Dispose of the waste through your institution's licensed hazardous waste disposal service.[2][3]

  • Follow your EHS office's procedures for requesting a waste pickup.

  • Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures

The following diagram illustrates the immediate actions to take in case of an accidental exposure or spill.

cluster_exposure Exposure Response cluster_spill Spill Response Start Emergency Event Exposure Personnel Exposure Start->Exposure Spill Chemical Spill Start->Spill Skin Skin Contact: Wash with soap and water for 15 min. Exposure->Skin Eyes Eye Contact: Rinse with water for 15 min. Exposure->Eyes Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Seek immediate medical attention. Exposure->Ingestion Evacuate Evacuate immediate area Spill->Evacuate Medical Seek Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical Notify Notify supervisor and EHS Evacuate->Notify Secure Secure the area Notify->Secure Cleanup Cleanup only if trained and safe Secure->Cleanup Dispose Dispose of cleanup materials as hazardous waste Cleanup->Dispose

Caption: Emergency Response Flowchart.

References

Personal protective equipment for handling Tetrahydro-2H-pyran-4-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Tetrahydro-2H-pyran-4-carbothioamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards: it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Standard/Specification
Eye and Face Protection Chemical safety goggles or a face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, or chemical-resistant suitGloves must be inspected prior to use.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if exposure limits are exceeded or if irritation is experienced.[1]
Hand Protection Chemical-resistant glovesDispose of contaminated gloves after use in accordance with good laboratory practices.

Operational and Handling Protocols

Proper handling procedures are critical to prevent accidental exposure and contamination.

Experimental Workflow for Safe Handling

prep Preparation - Don appropriate PPE - Verify fume hood function handling Chemical Handling - Work within a chemical fume hood - Avoid dust formation and inhalation prep->handling use Experimental Use - Use non-sparking tools - Prevent electrostatic discharge handling->use decon Decontamination - Clean work area thoroughly - Decontaminate all equipment use->decon disposal Waste Disposal - Segregate chemical waste - Dispose in labeled, sealed containers decon->disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation: Before handling, ensure that a chemical fume hood is operational.[1] All necessary PPE, as detailed in Table 1, should be donned correctly. An eyewash station and safety shower must be readily accessible.[1]

  • Handling: All work with this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Avoid creating dust.[1]

  • During Use: Take precautionary measures against static discharge. Use non-sparking tools to prevent ignition sources.

  • Storage: Store the compound in a tightly closed container in a dry, well-ventilated place.[1] Keep it away from heat and sources of ignition. The recommended storage temperature is typically found on the product label.

Emergency Procedures and First Aid

In case of accidental exposure, immediate and appropriate first aid is crucial.

Table 2: First Aid Measures

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Chemical Waste Disposal

collect Collect Waste - Place in a suitable, closed container label Label Container - Clearly identify contents and hazards collect->label store Store Temporarily - Keep in a designated, secure area label->store dispose Final Disposal - Arrange for pickup by a licensed waste disposal company store->dispose

Caption: Process for the proper disposal of chemical waste.

Disposal Procedures:

  • Waste Collection: Collect waste material in its original container or a suitable, labeled, and closed container. Do not mix with other waste.

  • Container Handling: Handle uncleaned containers as you would the product itself.

  • Final Disposal: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1][2] This should be done through an approved waste disposal plant.[1] Do not let the chemical enter drains.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.